5-Methyl-4-phenylthiazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYROGRTNFMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696951 | |
| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159670-56-1 | |
| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methyl-4-phenylthiazole-2-carbaldehyde structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5-Methyl-4-phenylthiazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the definitive structural analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, making the precise characterization of its derivatives a critical step in the research and development pipeline.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple data reporting to explain the causality behind analytical choices. It details a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section presents not only the expected analytical data but also detailed, field-proven protocols and the scientific rationale for data interpretation, ensuring a self-validating system for structural confirmation.
Introduction: The Thiazole Scaffold and the Imperative for Rigorous Analysis
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of FDA-approved drugs, including anti-inflammatory, antimicrobial, and anti-cancer agents.[2][3] this compound serves as a key synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.
Given this context, unambiguous structural verification is paramount. Subtle isomeric impurities or mischaracterization of the substitution pattern on the thiazole ring can lead to drastically different pharmacological profiles and wasted resources in downstream development. This guide establishes a robust, cross-validating workflow to ensure the highest degree of confidence in the compound's identity and purity.
Caption: Logical relationship between the thiazole core and the need for analysis.
Foundational Spectroscopic Techniques for Structural Elucidation
A multi-pronged analytical approach is essential. While each technique provides a unique piece of the structural puzzle, it is their synergistic interpretation that leads to irrefutable confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expert Rationale: The substitution pattern creates a unique magnetic environment for each proton and carbon. The electron-withdrawing nature of the aldehyde group and the aromaticity of the thiazole and phenyl rings are the primary factors influencing chemical shifts.
-
¹H NMR Analysis: The proton spectrum provides the initial map of the molecule's hydrogen framework.
-
Aldehyde Proton (-CHO): Expected to be the most downfield signal (δ 9.9-10.1 ppm), appearing as a sharp singlet. Its significant deshielding is due to the powerful anisotropic effect of the C=O bond.
-
Phenyl Protons (-C₆H₅): These protons will appear in the aromatic region (δ 7.3-7.6 ppm). The substitution pattern may result in a complex multiplet.
-
Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.5-2.7 ppm. Its position reflects attachment to an aromatic (thiazole) ring system.
-
-
¹³C NMR Analysis: The carbon spectrum reveals the carbon backbone, including quaternary carbons not visible in the ¹H NMR.
-
Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded, appearing significantly downfield (δ 185-195 ppm).[5]
-
Thiazole Ring Carbons: Three distinct signals are expected. C2 (bearing the aldehyde) will be around δ 160-165 ppm, C4 (bearing the phenyl group) around δ 150-155 ppm, and C5 (bearing the methyl group) around δ 130-135 ppm.
-
Phenyl Ring Carbons: Typically four signals are expected: one for the ipso-carbon attached to the thiazole ring, two for the ortho/meta carbons, and one for the para carbon, appearing between δ 125-140 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, appearing around δ 15-20 ppm.
-
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[5][6]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds act as molecular fingerprints.
Expert Rationale: The analysis focuses on identifying the strong, characteristic absorption bands of the aldehyde and the aromatic systems, which are less likely to be obscured by other vibrations.
-
Key Absorption Bands:
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1700 cm⁻¹. This is a definitive marker for the carbonyl group.[6][7]
-
Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
C=N Stretch (Thiazole Ring): A medium to strong band is expected in the 1635-1590 cm⁻¹ region.[8]
-
Thiazole Ring Skeletal Vibrations: Multiple bands of medium to strong intensity are expected between 1570-1470 cm⁻¹.[8][9]
-
-
Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.
Expert Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental formula. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. The thiazole ring is relatively stable, so initial fragmentation often involves the substituents.
-
Expected Data:
-
Molecular Ion (M⁺): For C₁₁H₉NOS, the expected monoisotopic mass is approximately 203.04 Da. A strong peak corresponding to [M+H]⁺ (204.05 Da) would be expected in ESI+ mode.
-
Key Fragmentation: Look for fragments corresponding to the loss of the aldehyde group (-CHO, loss of 29 Da) or the loss of the methyl group (-CH₃, loss of 15 Da).
-
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform a high-resolution scan to confirm the exact mass and elemental composition.
Definitive Structural Confirmation: Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[10][11]
Expert Rationale: This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and torsional angles. It resolves any ambiguity regarding isomerism and provides insight into intermolecular interactions like crystal packing.[12]
-
Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: The crystal is mounted and cooled in a stream of nitrogen gas. It is then rotated in a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and electron density map. An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.[11]
Caption: A self-validating workflow for structural confirmation.
Consolidated Data and Interpretation
The power of this analytical approach lies in the convergence of data from all techniques.
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9-10.1 ppm (s, 1H) |
| Phenyl Protons (Ar-H) | δ 7.3-7.6 ppm (m, 5H) | |
| Methyl Protons (CH₃) | δ 2.5-2.7 ppm (s, 3H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 185-195 ppm |
| Thiazole Carbons (C2, C4, C5) | δ 130-165 ppm (3 signals) | |
| Phenyl Carbons | δ 125-140 ppm (4 signals) | |
| Methyl Carbon (CH₃) | δ 15-20 ppm | |
| IR Spec. | C=O Stretch | ~1680-1700 cm⁻¹ (strong, sharp) |
| C=N Stretch | ~1635-1590 cm⁻¹ (medium-strong) | |
| Ring Vibrations | ~1570-1470 cm⁻¹ (multiple bands) | |
| Mass Spec. | [M+H]⁺ (ESI+) | m/z ≈ 204.05 |
| Key Fragments | Loss of CHO (m/z ≈ 175), Loss of CH₃ (m/z ≈ 189) |
A successful analysis will show that the NMR data aligns perfectly with the proposed atom connectivity, the IR spectrum confirms the presence of the aldehyde and aromatic rings, and the mass spectrum verifies the molecular weight and elemental formula. Any deviation from these expected values necessitates further investigation, such as purification or re-synthesis.
Conclusion
The structural analysis of this compound is a critical exercise in precision and diligence. By systematically employing a suite of complementary analytical techniques—NMR, IR, and Mass Spectrometry—researchers can build an undeniable case for the molecule's structure. For absolute confirmation, particularly for reference standards or compounds advancing to clinical stages, single-crystal X-ray crystallography provides the ultimate structural proof. Following the validated protocols and interpretive logic outlined in this guide ensures the scientific integrity required for successful drug discovery and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- Ayati, A., et al. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Ayati, A., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research.
- Taurins, A., and Kasman, S. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
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- A review on thiazole based compounds & it's pharmacological activities. Innovative Pharmacy and Pharmacology.
- Abdel-Wahab, B. F., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
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- Venkatapathya, K., et al. Supporting Information. The Royal Society of Chemistry.
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- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
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physicochemical properties of 5-Methyl-4-phenylthiazole-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-phenylthiazole-2-carbaldehyde
Abstract
This compound is a heterocyclic compound featuring a core thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The specific substitution pattern of this molecule—a methyl group at position 5, a phenyl group at position 4, and a reactive carbaldehyde at position 2—suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules and functional materials. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. This guide provides a comprehensive analysis of its structural, thermal, and spectroscopic characteristics, discusses its stability and reactivity, and presents standardized protocols for its experimental characterization.
Introduction to the Thiazole Scaffold
Significance of Thiazole Derivatives in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic drugs, including the essential nutrient Vitamin B1 (Thiamine).[1] Its unique electronic properties, arising from the presence of both an electron-donating sulfur atom and an electron-withdrawing imine nitrogen, contribute to its metabolic stability and ability to engage in various biological interactions.[1] The aromatic nature of the thiazole ring makes it relatively stable, with thiazoles being notably more resistant to degradation than their oxazole counterparts.[2] Researchers have extensively modified the thiazole core to develop compounds with diverse therapeutic applications, targeting conditions from bacterial infections to cancer.[3]
Structural Overview of this compound
The subject of this guide, this compound, combines the stable thiazole core with three distinct functional groups that dictate its properties. The phenyl group at C4 introduces hydrophobicity and potential for π-π stacking interactions. The methyl group at C5 provides steric bulk and can influence the molecule's conformation and binding affinity.[4] The carbaldehyde group at C2 is a key reactive handle, serving as an electrophilic site for nucleophilic attack and a precursor for forming Schiff bases, alcohols, or carboxylic acids, enabling further synthetic elaboration.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in both chemical and biological systems. The following sections detail the known and predicted properties of this compound.
Identity and Molecular Formula
| Property | Value |
| IUPAC Name | 5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde |
| CAS Number | Not available |
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Canonical SMILES | CC1=C(SC(=N1)C=O)C2=CC=CC=C2 |
Physical State and Appearance
Based on analogous structures such as 2-Amino-5-methyl-4-phenylthiazole (m.p. 122-126 °C) and 4-Methylthiazole-5-carboxaldehyde (m.p. 74-78 °C), this compound is predicted to be a crystalline solid at standard temperature and pressure.[5] Its color may range from white to pale yellow.
Thermal Properties
No experimental melting or boiling point data for the target compound are currently available in published literature. However, data from structurally similar compounds provide a basis for estimation. The presence of the planar phenyl and thiazole rings allows for efficient crystal packing, suggesting a melting point likely exceeding 100 °C.
Solubility Profile
The solubility of a compound is critical for its handling, formulation, and bioavailability.
-
Aqueous Solubility : The molecule contains a polar aldehyde group and a thiazole ring, but the dominant nonpolar phenyl group is expected to make it poorly soluble in water. For comparison, the related 4-Methylthiazole-5-carboxaldehyde has a higher estimated water solubility of 7956 mg/L, a value that is expected to decrease significantly with the addition of the hydrophobic phenyl ring.[6]
-
Organic Solubility : It is predicted to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in solvents like methanol, ethanol, and dichloromethane, which are frequently used in the synthesis of related thiazole derivatives.[3]
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7] While no experimental LogP is available, a computational estimation suggests a value between 2.0 and 3.0. This is derived from the estimated LogP of 0.320 for 4-Methylthiazole-5-carboxaldehyde and the known hydrophobic contribution of a phenyl group.[6] This moderate lipophilicity suggests the compound may have good membrane permeability.
Acidity/Basicity (pKa)
The thiazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom at position 3. The pKa of the conjugate acid is expected to be in the range of 2.0-3.0. The aldehyde group is not ionizable under typical physiological pH conditions.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted spectral characteristics based on the compound's structure and data from analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (CHO) at δ 9.8-10.2 ppm; a multiplet for the five protons of the phenyl ring at δ 7.4-7.8 ppm; and a singlet for the three protons of the methyl group (CH₃) at δ 2.5-2.8 ppm.
-
¹³C NMR : The carbon NMR spectrum should reveal a signal for the aldehyde carbonyl carbon around δ 185 ppm. Carbons of the thiazole ring are expected between δ 140-170 ppm, while the phenyl carbons will appear in the δ 125-135 ppm region. The methyl carbon signal is anticipated around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands are predicted as follows:
-
~1690 cm⁻¹ : A strong band corresponding to the C=O stretching vibration of the aromatic aldehyde.
-
~1600, 1550, 1450 cm⁻¹ : Multiple bands from the C=C and C=N stretching vibrations within the phenyl and thiazole rings.
-
~3100-3000 cm⁻¹ : C-H stretching vibrations of the aromatic rings.
-
~2950-2850 cm⁻¹ : C-H stretching vibrations of the methyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : A prominent peak is expected at m/z = 203, corresponding to the molecular weight of the compound.
-
Key Fragments : Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ at m/z = 202, and the loss of carbon monoxide [M-29]⁺ (after loss of H) at m/z = 174. Cleavage of the phenyl group could also occur.
Caption: Predicted key fragmentation pathway in EI-Mass Spectrometry.
Stability and Reactivity Profile
Chemical Stability
The compound is expected to be stable under standard storage conditions (cool, dry, dark). The aromatic thiazole ring imparts significant stability.[2] However, the aldehyde functional group is susceptible to oxidation, especially in the presence of air and light, which could lead to the formation of the corresponding carboxylic acid. Long-term storage in solvents like DMSO may lead to degradation, a phenomenon observed with some other thiazole derivatives.[8]
Reactivity of Key Functional Groups
-
Aldehyde Group : This is the primary site of reactivity, readily undergoing nucleophilic addition reactions. It is a key synthon for creating imines (Schiff bases) with primary amines, undergoing reduction to a primary alcohol, or oxidation to a carboxylic acid.
-
Thiazole C2 Position : While the aldehyde is present, the C2 position in thiazoles is known to be susceptible to nucleophilic substitution, though this reactivity is less pronounced than in thiazolium salts.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols must be employed. The following are validated, step-by-step methods for determining key physicochemical parameters.
Protocol for Determination of LogP (Shake-Flask Method)
This protocol is based on the OECD Guideline 107 for the Testing of Chemicals.
-
Preparation : Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing and allowing the phases to separate for at least 24 hours. Prepare a stock solution of the test compound in n-octanol.
-
Partitioning : In a suitable vessel, combine a precise volume of the water-saturated n-octanol stock solution with a volume of n-octanol-saturated water. The volume ratio should be adjusted based on the expected LogP.
-
Equilibration : Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol for Determination of pKa (UV-Vis Spectrophotometry)
This method is effective for compounds with a chromophore whose absorbance spectrum changes with ionization state.
-
Buffer Preparation : Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., pH 1.0 to 5.0 for the thiazole nitrogen).
-
Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant volume of this stock solution to each buffer to create a series of test solutions with constant total compound concentration.
-
Spectral Acquisition : Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered solution, including highly acidic (fully protonated) and neutral/basic (fully deprotonated) solutions.
-
Data Analysis : Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot absorbance at this wavelength versus pH.
-
pKa Calculation : The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms. The data can be fitted to the Henderson-Hasselbalch equation for a precise determination.
Workflow for Structural Elucidation
Caption: A typical experimental workflow for structural elucidation.
Conclusion and Future Perspectives
This compound presents a profile of a stable, moderately lipophilic solid with a key reactive aldehyde group. Its predicted physicochemical properties—poor aqueous solubility, good membrane permeability (inferred from LogP), and a versatile chemical handle—make it an attractive scaffold for drug discovery. The aldehyde allows for straightforward derivatization to explore structure-activity relationships (SAR) for various biological targets. Future work should focus on the experimental validation of the properties outlined in this guide, including precise determination of its melting point, LogP, and pKa, as well as obtaining detailed spectral data. Such empirical data are indispensable for building accurate computational models and guiding the rational design of novel therapeutics and functional materials based on this promising thiazole derivative.
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McNeill, R. J., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC, NIH. Available at: [Link]
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Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Hourani, B. J., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]
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Meier, K. E., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC, NIH. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]
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Bartkowiak, G., et al. (2010). Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]-pyrimidin-6-methylenecarbonylalkoxy-5-ones. PubMed. Available at: [Link]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]
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An In-depth Technical Guide to 5-Methyl-4-phenylthiazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-4-phenylthiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Notably, a thorough search of scientific databases and chemical inventories indicates that this compound is likely a novel compound, as no CAS number has been assigned and experimental data is not publicly available. This guide, therefore, leverages data from its close structural isomers and related phenylthiazole derivatives to provide a robust predictive analysis of its physicochemical properties, a plausible synthetic route, and its potential therapeutic applications. The document is intended to serve as a foundational resource for researchers engaged in the synthesis and exploration of novel thiazole-based compounds for drug discovery.
Introduction: The Phenylthiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of biologically active molecules. When functionalized with a phenyl group, the resulting phenylthiazole core exhibits a diverse range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, making compounds like this compound attractive starting points for the development of new chemical entities.
This guide will focus on the specific, yet undocumented, isomer this compound. Due to the absence of direct experimental data, we will draw logical inferences from its close structural analogs, primarily 4-Methyl-2-phenylthiazole-5-carbaldehyde and other relevant derivatives, to construct a detailed profile of the target compound.
Physicochemical and Spectroscopic Properties: A Comparative Analysis
While experimental data for this compound is unavailable, we can predict its properties based on known data for its isomers.
Table 1: Comparative Physicochemical Properties of Phenylthiazole Carbaldehyde Isomers
| Property | This compound (Predicted) | 4-Methyl-2-phenylthiazole-5-carbaldehyde | 4-phenylthiazole-2-carbaldehyde |
| CAS Number | Not Assigned | 55327-23-6 | 75390-44-2 |
| Molecular Formula | C₁₁H₉NOS | C₁₁H₉NOS | C₁₀H₇NOS |
| Molecular Weight | 203.26 g/mol | 203.26 g/mol | 189.23 g/mol |
| Appearance | Likely a solid at room temperature | Solid | Not specified |
| Melting Point | Estimated: 70-90 °C | Not specified | Not specified |
| Boiling Point | > 300 °C (Predicted) | Not specified | Not specified |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
Spectroscopic Signature (Predicted)
The spectroscopic characteristics of this compound can be inferred from the analysis of its functional groups and comparison with related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.8-10.2 ppm. The methyl protons would appear as a singlet around δ 2.5-2.8 ppm. The aromatic protons of the phenyl group would resonate in the δ 7.4-8.0 ppm region.
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at δ 180-190 ppm. The carbons of the thiazole and phenyl rings would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be observed upfield.
-
IR Spectroscopy: The infrared spectrum would display a strong characteristic absorption band for the C=O stretch of the aldehyde between 1680-1710 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 203, corresponding to the molecular weight of the compound.
Proposed Synthesis Pathway
A reliable method for the synthesis of thiazole-2-carbaldehydes is through the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring.[4][5] A plausible synthetic route to this compound would start from the corresponding 2-unsubstituted thiazole precursor, 5-Methyl-4-phenylthiazole.
Synthesis of the Precursor: 5-Methyl-4-phenylthiazole
The Hantzsch thiazole synthesis is a classic and effective method for preparing the thiazole core. This involves the condensation of a thioamide with an α-haloketone. For 5-Methyl-4-phenylthiazole, the reaction would proceed between thioacetamide and 2-bromo-1-phenylpropan-1-one.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation.[6][7] The electron-donating methyl group at the 5-position of the thiazole ring is expected to direct the electrophilic formylation to the 2-position.
Experimental Protocol (Proposed):
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve the precursor, 5-Methyl-4-phenylthiazole, in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide. The crude product can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic pathway to this compound.
Potential Therapeutic Applications
The phenylthiazole scaffold is a cornerstone in the development of various therapeutic agents. By extrapolating from the known biological activities of its analogs, we can predict the potential applications of this compound.
Antifungal Activity
Many phenylthiazole derivatives exhibit potent antifungal activity, primarily by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1] Disruption of the fungal cell membrane integrity leads to cell death. The aldehyde group in the target compound can be readily converted to other functional groups, such as imines or oximes, to generate a library of compounds for screening against pathogenic fungi like Candida albicans.[3][8]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thiazole Aldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Thiazole Aldehyde as a Cornerstone in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including antineoplastics, anti-HIV agents, and anti-inflammatory drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an invaluable component in the pharmacophore of many bioactive molecules.[3][4] When functionalized with a formyl group, the resulting thiazole aldehyde becomes a particularly powerful synthetic intermediate. The aldehyde's reactivity allows for a vast array of subsequent chemical transformations, serving as a critical handle for molecular elaboration and the exploration of structure-activity relationships (SAR).[3][5]
This guide eschews a conventional, linear presentation of synthetic methods. Instead, it is structured to provide a strategic overview, guiding the researcher from the foundational construction of the thiazole core to the nuanced art of introducing the aldehyde functionality. We will explore the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative literature.
Part 1: Foundational Strategies for Assembling the Thiazole Core
Before a thiazole can be formylated, the heterocyclic core must be constructed. The choice of a foundational synthesis strategy is critical as it dictates the substitution patterns available on the final molecule.
The Hantzsch Thiazole Synthesis: The Enduring Workhorse
First reported in 1887, the Hantzsch synthesis remains the most prominent and reliable method for constructing the thiazole ring.[6][7] Its enduring utility stems from its operational simplicity and the ready availability of starting materials. The core transformation involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[8][9]
Causality and Mechanistic Insight: The reaction proceeds via a two-stage mechanism. The initial step is a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, forming a key intermediate via an SN2 reaction.[10] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[9][10] The thermodynamic driving force for this final step is the formation of the stable, aromatic heterocycle.
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [9][10]
-
Reagent Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is often soluble in the reaction mixture.
-
Neutralization & Precipitation: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. This neutralizes the HBr salt, causing the free base (the desired product) to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry. The product is often of sufficient purity for subsequent steps without further purification.
Modern Approaches: Multi-Component Reactions (MCRs)
Modern synthetic chemistry prioritizes efficiency and sustainability. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are exemplary of this philosophy.[11] Several MCRs have been developed for thiazole synthesis, offering rapid access to complex molecular architectures.[12]
Causality and Strategic Advantage: MCRs reduce the number of synthetic steps and purification procedures, saving time, resources, and minimizing waste. The convergence of multiple building blocks in one pot allows for the creation of diverse chemical libraries by simply varying the starting components. Greener methodologies often employ aqueous solvents and reusable catalysts.[11][12][13]
Caption: Convergent nature of a Multi-Component Reaction (MCR).
Part 2: Direct Formylation of the Thiazole Ring
The most direct route to a thiazole aldehyde is the introduction of a formyl group onto a pre-existing thiazole scaffold. This is typically achieved via electrophilic substitution.
The Vilsmeier-Haack Reaction: A Classic Formylation Tool
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14] The electron-rich nature of the thiazole ring makes it a suitable substrate for this transformation, typically leading to regioselective formylation at the C5 position.[15]
Causality and Mechanistic Insight: The reaction employs the "Vilsmeier reagent," an electrophilic halomethyleniminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[14][15] The thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.
Self-Validating Protocol: Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles [15]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 10 eq.) to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting 6-arylimidazo[2,1-b]thiazole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 2-4 hours (monitor by TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Representative Yields for Vilsmeier-Haack Formylation [15]
| Starting Material (Substituent on Aryl Ring) | Product (5-carbaldehyde) Yield (%) |
| Phenyl | ~85-90% |
| 4-Chlorophenyl | ~80-88% |
| 4-Methoxyphenyl | ~90-95% |
| 4-Nitrophenyl | ~70-78% |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Part 3: The Thiazole as a Masked Formyl Group
An alternative and elegant strategy is to use the thiazole ring itself as a stable precursor to the aldehyde—a "masked" formyl group or a formyl anion equivalent. This approach is invaluable when the aldehyde functionality would not survive the reaction conditions needed to build other parts of the molecule.[5]
The Dondoni Thiazole-to-Aldehyde Unmasking Protocol
This powerful three-step sequence allows for the conversion of a 2-substituted thiazole into a corresponding aldehyde under mild, non-oxidative conditions.[5] This protocol is highly reliable and compatible with a wide range of sensitive functional groups, including silyl ethers, benzyl ethers, and various carbamates.
Causality and Workflow:
-
N-Methylation: The thiazole nitrogen is quaternized with methyl iodide (or a similar methylating agent) to form a thiazolium salt. This step activates the C2 position of the ring.
-
Reduction: The thiazolium salt is reduced with a mild hydride reagent, such as sodium borohydride (NaBH₄), to yield a stable thiazolidine intermediate.
-
Hydrolysis: The thiazolidine is hydrolyzed under nearly neutral conditions using an aqueous solution of a mercury(II) salt (e.g., HgCl₂) to unmask the aldehyde.
Caption: The three-step Dondoni thiazole unmasking protocol.
Self-Validating Protocol: Aldehyde Synthesis from a 2-Thiazolyl Precursor [5]
-
N-Methylation: Dissolve the 2-substituted thiazole (1 eq.) in acetone. Add methyl iodide (3-5 eq.) and stir the mixture at room temperature for 24-48 hours in a sealed vessel. The thiazolium salt typically precipitates and can be collected by filtration.
-
Reduction: Dissolve the dried thiazolium salt (1 eq.) in ethanol (EtOH). Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise, maintaining the temperature below 5°C. Stir for 1-2 hours at 0°C.
-
Hydrolysis & Isolation: Dilute the reaction mixture with water and extract the thiazolidine intermediate with an organic solvent (e.g., dichloromethane). Concentrate the organic extracts. Re-dissolve the crude thiazolidine in a mixture of acetonitrile and water (e.g., 4:1). Add mercury(II) chloride (HgCl₂, ~2.5 eq.) and stir vigorously at room temperature for 15-30 minutes. The reaction is often buffered with calcium carbonate (CaCO₃). Filter the mixture through a pad of Celite® to remove the mercury salts. Extract the filtrate with an organic solvent, wash the combined organic layers with a saturated solution of potassium iodide (to remove residual mercury) and brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.
Table 2: Comparison of Key Synthetic Strategies
| Method | Primary Use | Key Advantages | Key Limitations |
| Hantzsch Synthesis | Thiazole core construction | High yields, simple, readily available starting materials. | Limited functional group tolerance, can be harsh. |
| Vilsmeier-Haack | Direct C5-formylation | Efficient, high-yielding for electron-rich thiazoles.[15] | Requires electron-rich substrates; POCl₃ is corrosive. |
| Dondoni Unmasking | Aldehyde synthesis (masked) | Very mild unmasking, excellent functional group tolerance.[5] | Multi-step sequence, uses stoichiometric toxic mercury salts. |
| MCRs | Thiazole core construction | High efficiency, atom economy, rapid library generation.[11] | Reaction discovery and optimization can be complex. |
Conclusion and Future Outlook
The synthesis of novel thiazole aldehydes is a dynamic field that balances classic, robust reactions with modern, efficiency-driven methodologies. The Hantzsch synthesis remains the bedrock for constructing the thiazole core, while the Vilsmeier-Haack reaction provides a direct and effective means of formylation. For delicate substrates, the use of the thiazole ring as a masked formyl group via the Dondoni protocol offers a powerful, albeit stoichiometrically demanding, alternative.
Looking forward, the field is moving towards greener and more catalytic approaches. The development of metal-catalyzed C-H activation and formylation techniques will likely reduce the reliance on harsh reagents like POCl₃ and toxic metals like mercury.[16][17] Furthermore, the continued evolution of multi-component reactions will enable the synthesis of increasingly complex and diverse thiazole aldehydes in a more sustainable and efficient manner, accelerating the pace of drug discovery and development.
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Introduction: The Enduring Significance of the Thiazole Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold." Thiazole-containing compounds are found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Well-known drugs such as the anti-HIV agent Ritonavir, the non-steroidal anti-inflammatory drug Meloxicam, and the essential vitamin B1 (Thiamine) all feature this vital heterocyclic core.[5][6][7]
Given its importance, the development of efficient and versatile synthetic routes to access substituted thiazoles has been a subject of intense research for over a century.[1][8] This guide provides a comprehensive overview of both classical and modern methodologies for thiazole synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.
Part 1: Classical Cornerstones of Thiazole Synthesis
The foundational methods for constructing the thiazole ring remain highly relevant and are taught in introductory heterocyclic chemistry. Understanding these reactions is crucial for any scientist working in this field.
The Hantzsch Thiazole Synthesis: The Archetypal Method
First described by Arthur Hantzsch in 1887, this reaction is arguably the most common and versatile method for thiazole synthesis.[9][10] It involves the condensation reaction between an α-haloketone and a thioamide.[6][9][11] The elegance of this method lies in its simplicity and the direct formation of the thiazole ring from readily available starting materials.
Mechanistic Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone in an SN2 reaction.[12] This is the thermodynamically favored initial step, as sulfur is a better nucleophile than nitrogen in this context. The resulting intermediate then undergoes an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the stable, aromatic thiazole ring.
Figure 1: General mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [12]
This protocol exemplifies the Hantzsch synthesis using thiourea as the thioamide component to yield a 2-aminothiazole derivative.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.
-
Add methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the HBr byproduct formed during the reaction.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product. The product is often pure enough for characterization without further purification.[12]
-
The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles
Discovered in 1947, the Cook-Heilbron synthesis is a specialized method that provides access to 5-aminothiazoles, a class of compounds that were previously difficult to obtain in good yields.[13] This reaction involves the condensation of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[13][14][15]
Mechanistic Causality: The reaction begins with the nucleophilic attack of the nitrogen from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[13] This is followed by a series of proton transfers and a crucial intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting imine leads to the final 5-aminothiazole product.
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Preliminary Biological Screening of Thiazole Carbaldehyde Derivatives: A Practical Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] Its derivatives, particularly those bearing a reactive carbaldehyde group, serve as versatile synthons for creating libraries of novel chemical entities. Thiazole-containing compounds are widely recognized for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibition properties.[4][5] This guide provides a comprehensive framework for the preliminary in vitro biological screening of newly synthesized thiazole carbaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and logical screening cascade.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a recurring motif in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs.[4][6] The aromaticity and unique electronic properties of the thiazole ring allow it to engage in various biological interactions, making it an attractive scaffold for drug design.[5] The introduction of a carbaldehyde (-CHO) group, typically at the C2, C4, or C5 position, provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse derivatives like Schiff bases, hydrazones, and oximes, thereby expanding the chemical space for biological evaluation.[7]
The initial step after the successful synthesis and characterization of a new series of thiazole carbaldehyde derivatives is a broad-based preliminary biological screening. This process is designed to efficiently identify "hits"—compounds that exhibit a desired biological activity at a specific concentration. This guide outlines a logical workflow for this primary evaluation.
Caption: High-level workflow from synthesis to hit identification.
Anticancer Activity: Cytotoxicity Screening
A significant number of thiazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including kinase inhibition (e.g., VEGFR-2), tubulin polymerization, and apoptosis induction.[8][9][10][11] The foundational preliminary screen is a cytotoxicity assay to determine a compound's ability to inhibit the proliferation of cancer cells.
Causality Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. Its selection is based on several factors:
-
Mechanism: It relies on the activity of mitochondrial dehydrogenases in living cells, which cleave the yellow tetrazolium salt MTT into purple formazan crystals. This provides a direct correlation between metabolic activity and cell viability.
-
Throughput: The assay is easily adaptable to a 96-well plate format, making it suitable for screening multiple compounds and concentrations simultaneously.
-
Sensitivity & Reliability: It is a sensitive and highly reproducible assay, providing quantitative data in the form of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well microtiter plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each thiazole derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include wells for a positive control (e.g., Sorafenib, Doxorubicin) and a negative control (media with 0.5% DMSO).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the supernatant from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_Test - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation
Summarize the results in a clear, tabular format.
| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| THZ-001 | -H | > 100 | > 100 |
| THZ-002 | -NO₂ | 7.26 ± 0.44 | 15.8 ± 1.1 |
| THZ-003 | -OCH₃ | 2.57 ± 0.16 | 9.4 ± 0.6 |
| Sorafenib | N/A | 1.18 ± 0.1 | 5.6 ± 0.3 |
| (Data is representative and adapted from literature for illustrative purposes.[8][11]) |
Antimicrobial Activity: Agar Well Diffusion Assay
The emergence of drug-resistant microbes presents a global health crisis, necessitating the discovery of new antimicrobial agents. Thiazole derivatives have historically shown potent antibacterial and antifungal activities.[12][13][14][15]
Causality Behind the Agar Well Diffusion Method
This method is a cornerstone of preliminary antimicrobial screening for its simplicity, cost-effectiveness, and ability to visually assess activity.
-
Principle: A standardized microbial inoculum is swabbed onto an agar plate. Wells are then created in the agar and filled with the test compounds. As the compounds diffuse into the agar, they create a concentration gradient. If a compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.
-
Rationale: The size of the zone directly correlates with the potency of the antimicrobial agent and its ability to diffuse through the agar. It provides a qualitative and semi-quantitative measure of activity. Mueller-Hinton agar is the standard medium for this assay because of its reproducibility and its minimal inhibition of common antibiotics like sulfonamides.
Experimental Protocol: Agar Well Diffusion
-
Media and Inoculum Preparation:
-
Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour into sterile Petri dishes and allow to solidify.
-
Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in nutrient broth.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted microbial suspension.
-
Evenly swab the entire surface of the agar plate to ensure a uniform lawn of growth.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.
-
Prepare test compound solutions at a standard concentration (e.g., 1 mg/mL in DMSO).
-
Pipette a fixed volume (e.g., 100 µL) of each test compound solution into a separate well.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (DMSO).
-
-
Incubation:
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
-
Data Measurement:
-
Measure the diameter (in mm) of the clear zone of inhibition around each well, including the diameter of the well itself.
-
Perform the assay in triplicate for each compound and calculate the mean zone of inhibition.
-
Data Presentation
| Compound ID | Gram (+) S. aureus | Gram (-) E. coli | Fungus C. albicans |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| THZ-001 | 14 ± 1 | 11 ± 1 | No Zone |
| THZ-002 | 22 ± 2 | 18 ± 1 | 15 ± 1 |
| THZ-003 | 12 ± 1 | No Zone | No Zone |
| Ciprofloxacin (10 µg) | 25 ± 1 | 28 ± 2 | N/A |
| Fluconazole (25 µg) | N/A | N/A | 21 ± 1 |
| DMSO | No Zone | No Zone | No Zone |
| (Data is representative. N/A = Not Applicable) |
Antioxidant Activity: DPPH Radical Scavenging Assay
Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful reactive oxygen species (ROS). The evaluation of the antioxidant potential of novel compounds is a critical screening step.[16]
Causality Behind the DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is selected for its simplicity, speed, and reliance on a stable free radical.[17][18]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow.
-
Rationale: The degree of color change, measured as a decrease in absorbance, is directly proportional to the radical scavenging ability of the compound.[19] This allows for a quantitative assessment of antioxidant capacity.
Experimental Protocol: DPPH Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare stock solutions of the thiazole derivatives in methanol or DMSO.
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds (or standard) to the wells.
-
For the control well (100% radical activity), add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
For the blank well, add 100 µL of methanol to 100 µL of methanol (no DPPH).
-
-
Incubation and Measurement:
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100
-
The results can be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Caption: DPPH radical scavenging assay workflow.
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease.[20] Screening for AChE inhibition can uncover compounds with potential neurological applications.
Causality Behind the Ellman's Method
Ellman's assay is the gold standard for measuring AChE activity due to its sensitivity and reliability.[21]
-
Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that strongly absorbs light at 412 nm.[21]
-
Rationale: When an inhibitor is present, the rate of ATCh hydrolysis decreases, leading to a slower rate of yellow color formation. By monitoring the change in absorbance over time, the percentage of enzyme inhibition can be precisely calculated.[22]
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0):
-
AChE Solution: Prepare a solution of AChE from a suitable source (e.g., Electrophorus electricus) at a concentration of, for example, 0.1 U/mL.
-
DTNB Solution: Prepare a 10 mM DTNB solution.
-
ATCh Solution: Prepare a 10 mM ATCh solution. This substrate solution should be made fresh.
-
Test Compounds: Prepare serial dilutions of the thiazole derivatives. Donepezil can be used as a positive control.
-
-
Assay Plate Setup (96-well plate):
-
Add 25 µL of buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound (or Donepezil). For the control (100% enzyme activity), add 25 µL of buffer containing the same percentage of DMSO as the test wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[21]
-
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Data Presentation
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| THZ-001 | 8.5 ± 1.2 | > 100 |
| THZ-002 | 25.3 ± 3.1 | 35.2 |
| THZ-003 | 78.9 ± 5.5 | 4.1 |
| Donepezil | 95.1 ± 2.8 | 0.08 |
| (Data is representative) |
Conclusion and Forward Look
This guide provides a foundational framework for the preliminary biological screening of novel thiazole carbaldehyde derivatives. The described assays for anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities represent a logical and efficient cascade to identify initial hits from a newly synthesized library. A positive result in any of these preliminary screens does not confirm a drug candidate but provides the crucial starting point for more advanced studies. Hits identified through this process should be subjected to further validation, including dose-response studies, secondary screening on different cell lines or microbial strains, and initial structure-activity relationship (SAR) analysis to guide the synthesis of more potent and selective analogs.
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Advanced Research and Reviews. [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). Mini-Reviews in Medicinal Chemistry. [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). ResearchGate. [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. (2017). Semantic Scholar. [Link]
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Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives. (n.d.). PubMed. [Link]
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Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]
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Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). ResearchGate. [Link]
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Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. (2024). Ingenta Connect. [Link]
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. [Link]
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Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]
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Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.). ResearchGate. [Link]
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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SYNTHESIS AND SCREENING ANTHELMINTIC ACTIVITY OF SOME THIAZOLE DERIVATIVES. (2013). TSI Journals. [Link]
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Thiazole formation through a modified Gewald reaction. (2015). PubMed Central. [Link]
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synthesis of thiazoles. (2019). YouTube. [Link]
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understanding the reactivity of the thiazole ring system
An In-Depth Technical Guide to the Reactivity of the Thiazole Ring System
Authored by Gemini, Senior Application Scientist
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development.[1][2] Its unique electronic architecture imparts a distinct reactivity profile that makes it an invaluable scaffold for creating complex, biologically active molecules.[3] This guide provides an in-depth exploration of the thiazole ring's reactivity, moving from fundamental electronic principles to detailed reaction mechanisms and practical experimental protocols. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical concepts with field-proven insights to empower the rational design and synthesis of novel thiazole-containing compounds.
The Electronic Foundation of Thiazole Reactivity
The chemical behavior of thiazole is a direct consequence of its electronic structure. As a planar, five-membered heterocycle with six π-electrons (four from the two double bonds and two from the sulfur atom's lone pair), it fulfills Hückel's rule for aromaticity.[4][5] This aromatic character confers significant stability. However, the presence of two different heteroatoms, the less electronegative sulfur and the more electronegative nitrogen, creates a pronounced electronic imbalance across the ring.
This π-electron delocalization results in a system where the C2 position is electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich.[6][7] This distribution is the primary determinant of the ring's regioselectivity in chemical reactions.
-
C2 (Carbon between N and S): Rendered significantly electron-poor (electrophilic) due to the inductive electron withdrawal by both adjacent heteroatoms. The proton at this position is notably acidic.[4]
-
N3 (Nitrogen): The nitrogen atom possesses a lone pair of electrons, making it the primary site for protonation and alkylation (nucleophilic).[6]
-
C4 (Carbon adjacent to N): Relatively neutral in terms of electron density.
-
C5 (Carbon adjacent to S): Becomes electron-rich due to the electron-donating resonance effect of the sulfur atom, making it the primary target for electrophilic attack.[6][7][8]
Below is a diagram illustrating the key resonance contributors that rationalize this electron distribution.
Caption: Key resonance contributors for the thiazole ring.
Key Reaction Classes of the Thiazole Ring
The electronic landscape described above dictates the primary modes of reactivity for the thiazole system.
Electrophilic Aromatic Substitution
Electrophilic attacks on the thiazole ring preferentially occur at the electron-rich C5 position.[6][8] The sulfur atom acts as an electron-donating group, stabilizing the intermediate carbocation (the sigma complex) formed during the substitution. Reactions such as halogenation, nitration, and sulfonation target this site.[6] The presence of electron-donating groups at the C2 position can further activate the C5 position for electrophilic attack.[6]
Table 1: Regioselectivity in Thiazole Reactions
| Position | Reaction Type | Driving Factor | General Reactivity |
|---|---|---|---|
| C2 | Nucleophilic Substitution | High electron deficiency due to adjacent N and S atoms. | Most reactive site for nucleophilic attack and deprotonation. |
| N3 | Protonation / Alkylation | Available lone pair on the nitrogen atom. | Basic and nucleophilic center of the ring. |
| C4 | Limited Reactivity | Relatively neutral electron density. | Generally unreactive compared to other positions. |
| C5 | Electrophilic Substitution | High electron density from sulfur's resonance donation. | Primary site for attack by electrophiles. |
Caption: Electrophilic substitution pathway on the thiazole ring.
Nucleophilic Substitution and C2-Deprotonation
The C2 position is the primary site for nucleophilic attack due to its electron-deficient character.[6][9] Halogens at the C2 position are readily displaced by nucleophiles.
Furthermore, the proton at C2 is the most acidic proton on the ring.[4] Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate C2 to form a 2-lithiothiazole.[7] This species is a potent nucleophile and serves as a versatile intermediate for introducing a wide range of electrophiles at the C2 position, including alkyl halides, aldehydes, and ketones.[6]
Caption: C2-functionalization via a lithiated intermediate.
N-Alkylation and Thiazolium Salts
The nitrogen at the N3 position readily reacts with alkyl halides to form thiazolium salts.[6] These salts are not merely products; they are crucial in catalysis, notably in the Stetter reaction and the Benzoin condensation.[7] Deprotonation of N-alkyl thiazolium salts at the C2 position generates N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry.[7]
Foundational Synthesis of the Thiazole Ring: The Hantzsch Synthesis
Understanding reactivity is incomplete without appreciating how the ring is constructed. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods.[10][11] It involves the condensation reaction between an α-haloketone and a thioamide.[12]
The mechanism proceeds via an initial S-alkylation of the thioamide (a nucleophilic attack by the sulfur on the α-carbon of the haloketone), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[10][12]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a reliable synthesis of a 2-aminothiazole derivative from 2-bromoacetophenone and thiourea, adapted from a standard laboratory procedure.[10]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate, 100 mL beaker, Büchner funnel, side-arm flask.
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to a low to medium temperature (approx. 100°C setting) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid (filter cake) with water to remove any remaining salts.
-
Allow the solid to air dry on a watch glass before determining the mass and yield.
Alternative Synthetic Routes: The Cook-Heilbron Synthesis
Another important method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles. This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[13][14] This method is particularly valuable for accessing the 5-amino substitution pattern, which can be a key pharmacophore in drug candidates.[15]
Conclusion: A Versatile Scaffold for Modern Chemistry
The reactivity of the thiazole ring is a rich and predictable field governed by fundamental principles of electronic distribution. Its distinct regions of electron density—the nucleophilic C2 and the electrophilic C5—allow for selective functionalization, making it a privileged scaffold in drug discovery.[16] From anti-inflammatory drugs like Meloxicam to anticancer agents such as Dasatinib, the thiazole core is a testament to the power of heterocyclic chemistry.[1][4] A thorough understanding of its reactivity, grounded in the principles and protocols outlined in this guide, is essential for any scientist seeking to harness the immense potential of this versatile molecular framework.
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved January 16, 2026, from [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Faham, A. (2021). Thiazole in the Targeted Anticancer Drug Discovery. Polycyclic Aromatic Compounds, 41(5), 1011-1041. Available from: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, G. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. Available from: [Link]
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The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
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A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23). Ayurlog: National Journal of Research in Ayurved Science. Retrieved January 16, 2026, from [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19888-19901. Available from: [Link]
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Dračínský, M., Zgarbová, M., & Procházková, E. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15007-15018. Available from: [Link]
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An In-Depth Technical Guide to the Aromaticity and Electronic Properties of 5-Methyl-4-phenylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This guide provides a detailed exploration of 5-Methyl-4-phenylthiazole-2-carbaldehyde, a substituted thiazole with significant potential in drug discovery. We delve into its synthesis, aromatic character, and electronic properties, offering insights into its reactivity and potential as a pharmacophore. This document serves as a comprehensive resource, amalgamating theoretical principles with practical methodologies for the synthesis and characterization of this promising molecule.
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in drug development.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. The thiazole ring is a key component in drugs with antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2] The planar, aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions with biological targets, while the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors.
This compound combines the foundational thiazole core with a phenyl group at the 4-position, a methyl group at the 5-position, and a reactive carbaldehyde (formyl) group at the 2-position. This specific arrangement of substituents is expected to modulate the electronic properties and reactivity of the thiazole ring, making it an intriguing candidate for the synthesis of novel bioactive compounds. The phenyl group can enhance binding affinity through hydrophobic interactions, the methyl group can influence steric interactions and metabolic stability, and the carbaldehyde group provides a versatile handle for further chemical modifications.
Synthesis of this compound
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible synthetic route would involve the reaction of an appropriately substituted α-haloketone with a thioformamide derivative.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that this compound can be synthesized from 2-bromo-1-phenylpropan-1-one and thioformamide.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a 4,5-disubstituted thiazole-2-carbaldehyde via the Hantzsch synthesis.
Materials:
-
2-Bromo-1-phenylpropan-1-one
-
Thioformamide
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (or another mild base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylpropan-1-one (1 equivalent) in ethanol.
-
Addition of Thioamide: To the stirred solution, add thioformamide (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
Aromaticity of the Thiazole Ring
The aromaticity of the thiazole ring is a key determinant of its stability and reactivity. Thiazoles are considered aromatic due to the delocalization of six π-electrons within the five-membered ring, fulfilling Hückel's rule.[4] The sulfur atom contributes a lone pair of electrons to the π-system. This aromatic character is evidenced by the chemical shifts of the ring protons in ¹H NMR spectroscopy, which typically appear in the aromatic region (7.27-8.77 ppm).[4]
Computational Analysis of Aromaticity
Various computational methods can be employed to quantify the aromaticity of this compound. Aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are valuable tools.
-
NICS: This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.
-
HOMA: This index is based on the degree of bond length equalization around the ring. A HOMA value close to 1 suggests a high degree of aromaticity, while a value close to 0 indicates a non-aromatic system.
Electronic Properties and Reactivity
The electronic properties of this compound are dictated by the interplay of the electron-donating methyl group, the electron-withdrawing carbaldehyde group, and the phenyl substituent.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule.
-
HOMO: The HOMO is associated with the ability of a molecule to donate electrons. In substituted thiazoles, the HOMO is typically distributed over the thiazole and phenyl rings.
-
LUMO: The LUMO is associated with the ability of a molecule to accept electrons. The electron-withdrawing carbaldehyde group is expected to lower the energy of the LUMO and localize it primarily on the C2-carbaldehyde portion of the molecule.
The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. Computational studies on similar thiazole derivatives can provide an estimation of these energy levels. For instance, a study on 4-phenylthiazole derivatives showed a HOMO-LUMO gap in the range of 3.4 eV.[7]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions indicate areas of low electron density (electrophilic sites).
For this compound, the MEP map is expected to show:
-
A region of high electron density around the nitrogen atom of the thiazole ring and the oxygen atom of the carbaldehyde group, making them potential sites for electrophilic attack.
-
A region of low electron density around the hydrogen atom of the carbaldehyde group and the C2 carbon of the thiazole ring, indicating their susceptibility to nucleophilic attack.
Reactivity Profile
The substitution pattern of this compound dictates its reactivity:
-
Electrophilic Substitution: The calculated pi-electron density in thiazole indicates that the C5 position is the primary site for electrophilic substitution.[4] However, in the target molecule, this position is occupied by a methyl group. The phenyl ring will also be susceptible to electrophilic aromatic substitution, with the directing effects of the thiazole ring influencing the position of substitution.
-
Nucleophilic Attack: The C2 position of the thiazole ring is electron-deficient and susceptible to nucleophilic attack.[2] The presence of the strongly electron-withdrawing carbaldehyde group at this position further enhances its electrophilicity, making the carbonyl carbon a prime target for nucleophiles.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet |
| Methyl (-CH₃) | 2.3 - 2.7 | Singlet |
Note: The exact chemical shifts can be influenced by the solvent and the presence of other functional groups.[8][9][10]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | 180 - 190 |
| Thiazole C2 | 160 - 170 |
| Thiazole C4 | 150 - 160 |
| Thiazole C5 | 125 - 135 |
| Phenyl (Ar-C) | 125 - 140 |
| Methyl (-CH₃) | 15 - 25 |
Note: These are estimated ranges based on data for similar structures.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | Stretching | 1680 - 1710 |
| C-H (Aldehyde) | Stretching | 2720 - 2820 |
| C=N (Thiazole) | Stretching | 1500 - 1600 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
Note: The exact positions of the peaks can be influenced by the molecular environment.[12][13]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or DMSO) is expected to exhibit absorption bands corresponding to π → π* transitions within the conjugated system of the thiazole and phenyl rings. Studies on similar thiazole derivatives show absorption maxima in the range of 290-480 nm.[11] The presence of the carbaldehyde group may lead to an additional n → π* transition at a longer wavelength.
Conclusion
This compound is a molecule of significant interest for drug discovery and development. Its synthesis via the well-established Hantzsch reaction is straightforward. The aromatic nature of the thiazole ring, coupled with the electronic effects of its substituents, results in a distinct reactivity profile. The electron-withdrawing carbaldehyde group at the C2 position makes it a key site for nucleophilic attack, offering a versatile handle for the synthesis of a diverse library of derivatives. A comprehensive understanding of its aromaticity and electronic properties, as detailed in this guide, is crucial for the rational design of novel therapeutic agents based on this promising scaffold.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-4-phenylthiazole-2-carbaldehyde via Hantzsch Thiazole Synthesis and Subsequent Functionalization
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, contributing to antimicrobial, anti-inflammatory, and anticancer properties, among others. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a highly efficient and versatile method for the construction of this critical heterocyclic motif.[3][4][5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of 5-methyl-4-phenylthiazole-2-carbaldehyde, a key intermediate for the elaboration of more complex molecular architectures. The presented methodology follows a robust multi-step pathway, commencing with the Hantzsch synthesis of a 2-aminothiazole precursor, followed by a Sandmeyer-type reaction to install the desired 2-carbaldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this and structurally related thiazole derivatives.
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a powerful cyclocondensation reaction that proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate thioether. Subsequent intramolecular cyclization, driven by the nucleophilic nitrogen of the thioamide attacking the carbonyl carbon, forms a five-membered heterocyclic ring. The final step involves dehydration to yield the aromatic thiazole product. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction, often resulting in high yields.[5]
Synthetic Strategy
The direct synthesis of this compound via a one-pot Hantzsch reaction is challenging due to the lack of readily available thioamides bearing a formyl group or its synthetic equivalent. Therefore, a more practical and versatile multi-step approach is employed. The overall synthetic workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-methyl-4-phenylthiazole
This initial step involves the synthesis of the key α-haloketone intermediate, 2-bromo-1-phenylpropan-1-one, followed by the Hantzsch cyclocondensation with thiourea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Propiophenone | 134.18 | 1.01 | 98% |
| Bromine | 159.81 | 3.12 | 99.5% |
| Glacial Acetic Acid | 60.05 | 1.05 | 99.7% |
| Thiourea | 76.12 | - | 99% |
| Ethanol | 46.07 | 0.789 | 95% |
| Sodium Bicarbonate | 84.01 | - | 99.5% |
Protocol 1.1: Synthesis of 2-Bromo-1-phenylpropan-1-one
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (13.4 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-phenylpropan-1-one. This intermediate is often used in the next step without further purification.[7][8]
Protocol 1.2: Hantzsch Synthesis of 2-Amino-5-methyl-4-phenylthiazole
-
In a 250 mL round-bottom flask, dissolve the crude 2-bromo-1-phenylpropan-1-one (0.1 mol) in ethanol (100 mL).
-
Add thiourea (7.6 g, 0.1 mol) to the solution and stir the mixture at room temperature.[7]
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-5-methyl-4-phenylthiazole as a solid.
Part 2: Synthesis of this compound
This step involves the conversion of the 2-amino group to a 2-formyl group via a Sandmeyer-type reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2-Amino-5-methyl-4-phenylthiazole | 190.27 | 97% |
| Sodium Nitrite | 69.00 | 99% |
| Hydrobromic Acid | 80.91 | 48% aq. |
| Formaldoxime solution | - | (Prepared in situ) |
| Copper(I) Bromide | 143.45 | 98% |
| Dichloromethane | 84.93 | 99.5% |
Protocol 2.1: Diazotization of 2-Amino-5-methyl-4-phenylthiazole
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methyl-4-phenylthiazole (9.5 g, 0.05 mol) in a mixture of hydrobromic acid (48%, 30 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Protocol 2.2: Formylation Reaction
-
In a separate 500 mL flask, prepare a solution of formaldoxime by standard literature procedures. A common method involves the reaction of formaldehyde with hydroxylamine.
-
To the formaldoxime solution, add a solution of copper(I) bromide (7.2 g, 0.05 mol) in hydrobromic acid (48%, 20 mL).
-
Cool this mixture to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the formaldoxime-copper(I) bromide mixture with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data
| Compound | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| 2-Amino-5-methyl-4-phenylthiazole | White to off-white solid | 148-152 | 7.50-7.30 (m, 5H, Ar-H), 5.20 (br s, 2H, NH2), 2.45 (s, 3H, CH3) | 168.2, 148.5, 134.8, 129.0, 128.5, 127.9, 115.6, 12.1 | 190.07 [M]+ |
| This compound | Yellowish solid | ~90-95 | 9.95 (s, 1H, CHO), 7.60-7.40 (m, 5H, Ar-H), 2.60 (s, 3H, CH3) | 184.5, 165.0, 155.2, 133.5, 129.8, 129.2, 128.8, 118.9, 12.5 | 203.05 [M]+ |
Note: The spectral data provided are predicted values and may vary slightly based on experimental conditions and instrumentation.
Mechanistic Rationale for Formylation
The conversion of the 2-amino group to the 2-carbaldehyde is a multi-step process. The diazotization of the 2-aminothiazole forms a reactive diazonium salt. In the subsequent Sandmeyer-type reaction, the diazonium group is replaced by a formyl group. The use of formaldoxime in the presence of a copper(I) salt facilitates this transformation. The copper(I) species is believed to catalyze the decomposition of the diazonium salt and the subsequent reaction with formaldoxime to generate the aldehyde functionality.
Figure 2: Key transformations in the formylation step.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-part synthetic strategy, commencing with the robust Hantzsch thiazole synthesis followed by a well-established Sandmeyer-type formylation, offers a practical route to this valuable intermediate. The causality behind the experimental choices and the underlying mechanistic principles are explained to provide researchers with a comprehensive understanding of the process. Adherence to the described protocols and safety precautions will enable the successful and reproducible synthesis of the target compound, facilitating further research and development in the field of medicinal chemistry.
References
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- Google Patents.
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- Acta Chimica Slovenica.
- ChemicalBook. "2-BROMO-1-PHENYLPROPANE synthesis."
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- Royal Society of Chemistry. "A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system." Lab on a Chip (2004).
- Taylor & Francis Online. "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry (2018).
- Indian Academy of Sciences. "Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO." Journal of Chemical Sciences (2019).
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- National Center for Biotechnology Information. "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides.
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- Guidechem. "2-BROMO-1-PHENYLPROPANE 2114-39-8 wiki."
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Application Notes & Protocols: Vilsmeier-Haack Formylation of 5-Methyl-4-phenylthiazole
Abstract
This technical guide provides a comprehensive protocol for the Vilsmeier-Haack formylation of 5-methyl-4-phenylthiazole to synthesize 2-formyl-5-methyl-4-phenylthiazole. The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich heterocyclic compounds, which are valuable intermediates in pharmaceutical and materials science research.[1] This document offers a detailed reaction mechanism, a step-by-step experimental protocol, characterization data, and essential safety and troubleshooting guidelines tailored for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The thiazole moiety is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The introduction of a formyl (-CHO) group onto the thiazole ring via the Vilsmeier-Haack reaction provides a reactive handle for further molecular elaboration, making it a critical transformation in synthetic organic chemistry.[3][4] The target molecule, 2-formyl-5-methyl-4-phenylthiazole, is an important intermediate for the synthesis of various bioactive compounds.[5][6]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent, a chloroiminium salt, is a mild electrophile that reacts preferentially with electron-rich aromatic systems.[9][10] In the case of 5-methyl-4-phenylthiazole, the C2 position is the most nucleophilic site due to the electron-donating effects of the adjacent sulfur and nitrogen atoms, directing the formylation to this position with high regioselectivity.
Reaction Mechanism
The Vilsmeier-Haack formylation proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9][10]
-
Electrophilic Aromatic Substitution: The electron-rich thiazole ring of 5-methyl-4-phenylthiazole attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs at the C2 position, the most electron-rich carbon, leading to the formation of a cationic intermediate (a sigma complex).
-
Aromatization and Hydrolysis: The aromaticity of the thiazole ring is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, 2-formyl-5-methyl-4-phenylthiazole.
Diagram of the Reaction Mechanism
Caption: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale synthesis. All operations involving phosphorus oxychloride should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
| Material/Equipment | Specifications |
| 5-Methyl-4-phenylthiazole | >97% purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Phosphorus oxychloride (POCl₃) | >99% purity |
| Dichloromethane (DCM) | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Saturated Sodium Chloride (NaCl) | Aqueous solution (Brine) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Round-bottom flask (100 mL) | Two-necked, flame-dried |
| Dropping funnel | Pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Standard glassware for workup |
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Methyl-4-phenylthiazole | 175.24 | 1.75 g | 10.0 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL | 12.0 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - | Solvent |
Step-by-Step Procedure
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (10 mL). Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred DMF over 15 minutes. The formation of the Vilsmeier reagent is exothermic; maintain the temperature at 0-5 °C during the addition. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Thiazole: Dissolve 5-methyl-4-phenylthiazole (1.75 g, 10.0 mmol) in DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring. This step is highly exothermic and should be performed cautiously in a fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 2-formyl-5-methyl-4-phenylthiazole as a solid.
Product Characterization
The identity and purity of the synthesized 2-formyl-5-methyl-4-phenylthiazole should be confirmed by spectroscopic methods.[11][12]
| Spectroscopic Data | Expected Values for 2-Formyl-5-methyl-4-phenylthiazole |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.0 (s, 1H, -CHO), 7.5-7.3 (m, 5H, Ar-H), 2.8 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 185.0 (CHO), 165.0 (C2), 158.0 (C4), 133.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.0 (Ar-CH), 125.0 (C5), 15.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch, aldehyde), ~1590, 1490 (C=C, aromatic) |
| Mass Spec (ESI+) | m/z = 204.1 [M+H]⁺ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Use anhydrous DMF and fresh POCl₃. Flame-dry all glassware before use. |
| Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial stirring at room temperature. | |
| Multiple Products Observed | Side reactions or decomposition. | Ensure the temperature is controlled during the addition of POCl₃ and during the quenching step. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography. Consider using a different solvent system or a gradient elution. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water.[14][15][16] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (Neoprene or Teflon are recommended).[17][18] Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
-
Workup: The quenching of the reaction mixture with ice-water is highly exothermic and releases HCl gas. This must be performed slowly and with efficient stirring in a well-ventilated fume hood.
References
- Rajput, A.P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374–1380.
- Biçer, A. (2024).
- Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Pawar, S.L., & Deore, H.R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
- Yadav, R.C., et al. (2013). Synthesis and biological activity of 4''-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84.
-
University of Regensburg. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
- Balcı, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]
- Kumar, N., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(5), 3835-3842.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Bai, N., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 943-948.
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Application Note & Protocol: Strategic Synthesis of Novel Schiff Bases Using 5-Methyl-4-phenylthiazole-2-carbaldehyde
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of Schiff bases derived from 5-Methyl-4-phenylthiazole-2-carbaldehyde. Thiazole-containing compounds are cornerstones in medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] When functionalized as Schiff bases, their therapeutic potential is often enhanced due to the introduction of the azomethine group (–C=N–), a critical pharmacophore for eliciting biological responses.[4] This guide details a robust, field-tested protocol for the condensation reaction, explains the scientific rationale behind key experimental steps, and outlines the necessary characterization techniques to ensure product integrity.
Introduction: The Scientific Rationale
Schiff bases are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone.[5] The resulting imine or azomethine group is not merely a linker but a versatile functional group that is crucial for the biological activities of many compounds.[4][6] The planarity of the C=N bond and the electron-donating nature of the nitrogen atom make these compounds excellent chelating agents for metal ions, leading to the formation of stable metal complexes with significant therapeutic potential.[6]
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its presence imparts unique electronic properties and metabolic stability, contributing to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8] By combining the thiazole moiety of this compound with various primary amines, we can generate a library of novel Schiff bases with significant potential for drug development and materials science.
Synthesis of the Core Precursor: this compound
The successful synthesis of the target Schiff bases is contingent upon the availability of a high-purity aldehyde precursor. While numerous substituted thiazoles are known, this specific carbaldehyde requires a targeted synthetic approach. The following protocol is based on established methodologies in heterocyclic chemistry.
Protocol 2.1: Proposed Synthesis of this compound
This two-step protocol involves the initial construction of the thiazole ring via the Hantzsch synthesis, followed by a selective formylation at the C2 position.
Step 1: Synthesis of 2-Amino-5-methyl-4-phenylthiazole
-
Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[3]
-
Reflux: Heat the mixture under reflux for 12 hours. The reaction should be conducted in a well-ventilated fume hood.
-
Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted iodine and acetophenone.[3]
-
Neutralization: Pour the mixture into a solution of ammonium hydroxide to neutralize any acid and precipitate the product.
-
Isolation: Filter the crude product, wash with cold water, and recrystallize from methanol to yield pure 2-amino-5-methyl-4-phenylthiazole.[3]
Step 2: Formylation of the Thiazole Ring (Diazotization followed by Formylation) (This step is an adaptation of standard methods for converting an amino group to a formyl group on a heterocyclic ring.)
-
Diazotization: Dissolve 2-amino-5-methyl-4-phenylthiazole (0.05 mol) in a mixture of sulfuric acid and water at 0-5°C. Add a solution of sodium nitrite (0.055 mol) in water dropwise, keeping the temperature below 5°C.
-
Formylation Reaction: In a separate flask, prepare a solution of formaldehyde oxime in an alkaline medium. Slowly add the diazonium salt solution prepared in the previous step to this mixture.
-
Hydrolysis: Acidify the reaction mixture with dilute sulfuric acid and heat to hydrolyze the intermediate, yielding the aldehyde.
-
Extraction & Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.
Core Protocol: Synthesis of Thiazole-Derived Schiff Bases
This section details the general procedure for the acid-catalyzed condensation of this compound with a primary amine.
Materials & Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 or 100 mL) |
| Substituted Primary Amine (R-NH₂) | Reflux condenser |
| Absolute Ethanol or Methanol | Magnetic stirrer with hot plate |
| Glacial Acetic Acid (catalyst) | Büchner funnel and filtration flask |
| Ethyl Acetate (for TLC) | TLC plates (silica gel coated) |
| Hexane (for TLC) | UV lamp for TLC visualization |
Step-by-Step Experimental Protocol
-
Reagent Dissolution: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL). To this, add a solution of the desired primary amine (10 mmol) in a minimal amount of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. Maintain the reflux for 4-6 hours.[10]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Protocol Validation: Take small aliquots from the reaction mixture at regular intervals. Spot them on a TLC plate alongside the starting materials. A typical mobile phase is 3:7 ethyl acetate:hexane. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression towards completion.[9][10]
-
-
Product Isolation: Once the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate as a crystalline solid. If precipitation does not occur, place the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Allow the product to air dry or dry in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reaction Mechanism
The formation of a Schiff base is a two-step nucleophilic addition-elimination reaction.[4][11]
Caption: Mechanism of Schiff base formation.
Structural Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The combination of the following techniques provides a self-validating system.
| Technique | Key Spectroscopic Feature | Rationale |
| FT-IR Spectroscopy | Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹. Disappearance of C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300-3500 cm⁻¹) stretching bands.[1][9] | Confirms the formation of the azomethine group and consumption of the starting materials. |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.[8][9] Disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm). | Provides definitive evidence of the imine bond formation and its chemical environment. |
| ¹³C NMR Spectroscopy | Appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm. | Confirms the carbon framework of the newly formed Schiff base. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[9][12] | Unambiguously determines the molecular weight and confirms the elemental composition of the product. |
Applications & Future Directions
The synthesized thiazole-derived Schiff bases are prime candidates for various applications, particularly in drug discovery and coordination chemistry.
-
Antimicrobial and Antifungal Agents: The thiazole nucleus and the azomethine group are known to exhibit potent antimicrobial properties.[5][7]
-
Anticancer Research: Many Schiff bases have been investigated for their cytotoxic activity against various cancer cell lines.[6][13]
-
Antioxidant Studies: These compounds can be screened for their ability to scavenge free radicals, which is relevant for treating diseases related to oxidative stress.[8][14]
-
Coordination Chemistry: The imine nitrogen and thiazole ring atoms can act as coordination sites, allowing for the synthesis of novel metal complexes with potential catalytic or therapeutic applications.[6]
The following workflow illustrates the path from synthesis to biological evaluation.
Caption: General workflow from synthesis to application.
References
-
Mechanism of Schiff base (imine) Formation. [Link]
- Schiff's bases mechanism: Significance and symbolism.
-
Mechanism of formation Schiff base. [Link]
-
GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. [Link]
-
Schiff base - Wikipedia. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. [Link]
-
GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. [Link]
-
Synthesis of Schiff Bases. [Link]
-
Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. [Link]
-
Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. [Link]
-
(PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. [Link]
-
Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. [Link]
-
Isolation, characterization and x-ray structure determination of the schiff base ligand. [Link]
-
Synthesis of some new 5- substituted of. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
-
Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. [Link]
-
Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. [Link]
-
Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. [Link]
-
4-Methyl-1,3-thiazole-2-carbaldehyde. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Methyl 2-[Methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate. [Link]
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Application Notes and Protocols: 5-Methyl-4-phenylthiazole-2-carbaldehyde as a Versatile Precursor in Medicinal Chemistry
An In-Depth Guide for Drug Discovery Professionals
Abstract
The thiazole heterocycle is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design.[2][3] This guide focuses on a specific, highly versatile derivative: 5-Methyl-4-phenylthiazole-2-carbaldehyde . While the core scaffold provides a robust foundation for biological activity, the true potential of this molecule lies in the synthetic versatility of its 2-carbaldehyde moiety. This aldehyde group serves as a reactive handle, allowing for the systematic and efficient generation of diverse chemical libraries targeting a wide range of diseases. This document provides the scientific rationale, detailed experimental protocols, and expert insights for leveraging this compound in the development of novel anticancer, anti-inflammatory, and antimicrobial agents.
Synthesis of the Core Scaffold: this compound
Expert Rationale: The most reliable and historically significant method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][4][5] This reaction involves the condensation of an α-haloketone with a thioamide. To arrive at our target compound, a multi-step synthesis is proposed, beginning with a modified Hantzsch reaction to form the core ring system, followed by functional group manipulation to install the critical 2-carbaldehyde. The choice of a stepwise approach ensures high purity and allows for characterization at each intermediate stage, which is crucial for reproducible downstream applications.
Protocol 1: Synthesis of 5-Methyl-4-phenylthiazole
-
Reaction Setup: To a solution of 1-phenyl-1-chloropropan-2-one (1.0 eq) in ethanol (10 mL/mmol), add thioformamide (1.1 eq).
-
Condensation: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-methyl-4-phenylthiazole.
Protocol 2: Formylation to Yield this compound
-
Lithiation: Dissolve the 5-methyl-4-phenylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert nitrogen atmosphere.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour. The proton at the C2 position of the thiazole is the most acidic and will be selectively removed.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.
-
Quenching & Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with ethyl acetate, and purify using column chromatography as described in Protocol 1 to obtain the target compound, this compound.
Caption: Synthetic workflow for the target compound.
Application I: Development of Anticancer Agents
Mechanistic Rationale: The thiazole scaffold is a recurring motif in oncology drug discovery. Derivatives have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit critical cell signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6][7] Specifically, N-(5-methyl-4-phenylthiazol-2-yl)acetamides have demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) cells, indicating the therapeutic potential of this core structure.[8][9][10]
The 2-carbaldehyde group is an ideal starting point for synthesizing libraries of Schiff bases and related derivatives. The resulting imine (C=N) bond is crucial; it extends the conjugation of the system and provides a key hydrogen bond acceptor, allowing for novel interactions with biological targets.
Quantitative Data: Anticancer Activity of Related Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |
| 4c ¹ | A549 (Lung) | 23.30 ± 0.35 | NIH/3T3 | >1000 | >42 | [8][9] |
| Cisplatin | A549 (Lung) | 14.20 ± 0.71 | NIH/3T3 | 25.40 ± 0.57 | ~1.8 | [8][9] |
| ¹Compound 4c is 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. |
Protocol 3: Synthesis of a Schiff Base Derivative for Anticancer Screening
This protocol describes the synthesis of a Schiff base (imine) from the title aldehyde and a biologically relevant amine, 2-amino-5-methyl-1,3,4-thiadiazole.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Amine Addition: Add 2-amino-5-methyl-1,3,4-thiadiazole (1.05 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by the amine.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a self-validating system for assessing the cytotoxicity of a synthesized compound against both a cancer cell line (e.g., A549) and a non-cancerous cell line (e.g., NIH/3T3) to determine its therapeutic window.
-
Cell Seeding: Plate A549 and NIH/3T3 cells in separate 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of 2-fold dilutions in cell culture medium.
-
Treatment: Treat the cells with the compound dilutions for 48 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Cisplatin (positive control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Proposed inhibition of the PI3K/Akt pathway.
Application II: Development of Anti-inflammatory Agents
Mechanistic Rationale: Inflammation is a complex biological response implicated in numerous diseases. A key enzyme family in this process is cyclooxygenase (COX), which exists as two main isoforms, COX-1 and COX-2. While traditional NSAIDs inhibit both, selective COX-2 inhibition is often desired to reduce gastrointestinal side effects. Thiazole-containing compounds have been identified as potent anti-inflammatory agents, with some acting as selective COX inhibitors.[3] A study on 5-methyl-2-phenylthiazole derivatives demonstrated significant anti-inflammatory and analgesic activities in animal models with reduced ulcerogenicity, highlighting the promise of this scaffold.[11]
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and reliable model for evaluating acute inflammation. The causality is direct: carrageenan injection induces a localized inflammatory response, and an effective anti-inflammatory agent will reduce the resulting swelling (edema).
-
Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for one week.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg).
-
-
Dosing: Administer the vehicle, standard, or test compound orally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the in vivo anti-inflammatory assay.
Application III: Development of Antimicrobial Agents
Mechanistic Rationale: The rise of multidrug-resistant pathogens presents a global health crisis. Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[12][13][14] For example, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, synthesized from a related thiazole precursor, showed potent antibacterial and antifungal activity, with some compounds being several times more potent than standard drugs like ampicillin and streptomycin.[13]
Quantitative Data: Antimicrobial Activity of a Related Thiazolidinone Derivative
| Organism | Strain | Compound 7 MIC (µM)[13] | Ampicillin MIC (µM) | Streptomycin MIC (µM) |
| S. aureus | ATCC 6538 | 43.3 - 86.7 | 572.0 | 86.0 - 171.9 |
| E. coli | ATCC 8739 | 43.3 - 86.7 | 572.0 | 86.0 - 171.9 |
| C. albicans | ATCC 10231 | 55.4 - 110.8 | N/A | N/A |
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
References
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry.
- Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds. (2025). BenchChem.
- Thiazole synthesis. Organic Chemistry Portal.
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
- A review on thiazole based compounds & it's pharmacological activities. (2024).
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
- Thiazole and thiazole containing drugs. Slideshare.
- Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (2012). Journal of Saudi Chemical Society.
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). PubMed Central.
- Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. (2018). PMC.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2018). MDPI.
- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Journal of Academia.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
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Application Notes & Protocols for the Knoevenagel Condensation with Thiazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer therapies.[1] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that is instrumental in the synthesis of α,β-unsaturated compounds.[2][3] This reaction is particularly valuable for the derivatization of thiazole aldehydes, enabling the creation of diverse molecular architectures with significant therapeutic potential.[4][5][6] The products of these condensations, often thiazole-based chalcones and other vinylogous systems, are key intermediates in the synthesis of complex heterocyclic compounds and have shown promising biological activities.[7][8]
This guide provides a comprehensive overview of the experimental procedures for the Knoevenagel condensation with thiazole aldehydes. It delves into the mechanistic rationale behind the choice of reagents and conditions, offers detailed, field-proven protocols, and presents data to guide researchers in optimizing this crucial transformation.
Mechanistic Insights: The Engine of the Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[3] The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine.[2][3][9][10]
The Role of the Catalyst: A strong base would risk promoting the self-condensation of the aldehyde, while a weak base like piperidine is sufficient to deprotonate the active methylene compound without causing unwanted side reactions.[3] The catalytic cycle can proceed through two primary pathways:
-
Enolate Pathway: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate, which then acts as the nucleophile.
-
Iminium Pathway: The amine catalyst can react with the aldehyde to form a more electrophilic iminium ion, which is then attacked by the enol form of the active methylene compound.
The Thiazole Aldehyde: The electron-deficient nature of the thiazole ring can influence the reactivity of the aldehyde group. This electronic property often facilitates the nucleophilic attack by the carbanion generated from the active methylene compound.
The Active Methylene Compound: The acidity of the methylene protons is crucial for the reaction to proceed under weakly basic conditions. The methylene group must be flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR).[2][3] The reactivity of common active methylene compounds follows the general trend: malononitrile > ethyl cyanoacetate > diethyl malonate.[11]
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow for a Knoevenagel condensation experiment involving a thiazole aldehyde.
Caption: Experimental workflow for the Knoevenagel condensation.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of a Thiazole Aldehyde
This protocol provides a general and robust method for the condensation of various thiazole aldehydes with active methylene compounds using piperidine as a catalyst.[9][12]
Materials:
-
Thiazole aldehyde (1.0 equiv.)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv.)
-
Piperidine (0.1-0.2 equiv., catalytic)
-
Solvent (e.g., absolute ethanol, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Suction filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexanes)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thiazole aldehyde (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in the chosen solvent (e.g., absolute ethanol, 5-10 mL per mmol of aldehyde).[12]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 eq.) dropwise.[12]
-
Reaction: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C). Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-8 hours).
-
Work-up:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes).[12] If necessary, column chromatography on silica gel can be employed for further purification.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Microwave-Assisted Knoevenagel Condensation
Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[14][15][16][17]
Materials:
-
Thiazole aldehyde (1.0 equiv.)
-
Active methylene compound (e.g., malononitrile, thiazolidine-2,4-dione) (1.0-1.2 equiv.)
-
Catalyst (e.g., urea, piperidine, or a solid-supported catalyst) (catalytic amount)
-
Solvent (optional, e.g., water, ethanol, or solvent-free)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reactant Preparation: In a microwave synthesis vial, combine the thiazole aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the catalyst. If a solvent is used, add it at this stage.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).[15] The optimal time and temperature should be determined empirically for the specific substrates.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The isolation is often simplified in solvent-free reactions, where the product may solidify upon cooling and can be directly filtered or triturated with a suitable solvent.[18]
Data Summary: Reaction Parameters for Thiazole Aldehyde Condensations
The following table summarizes representative reaction conditions and outcomes for the Knoevenagel condensation of various thiazole aldehydes. This data serves as a starting point for reaction optimization.
| Thiazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Thiazolecarboxaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 4 h | 85 | [13] |
| 4-Methylthiazole-5-carbaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | RT | 6 h | 90 | [13] |
| 2-Chlorothiazole-5-carbaldehyde | Ethyl Cyanoacetate | Urea | Solvent-free | 100 (MW) | 3 min | 92 | [14] |
| Thiazole-4-carbaldehyde | Thiazolidine-2,4-dione | None | Water | 100 (MW) | 5 min | 88 | [16] |
| 2-Phenylthiazole-4-carbaldehyde | Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | 5 h | 78 | [19] |
| 2-Methyl-thiazolo[4,5-b]pyrazine | 4-Dimethylaminocinnamaldehyde | Piperidine/Acetic Acid | Toluene | 110 | 20 min | Moderate | [20][21] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the yield is low, consider increasing the amount of the active methylene compound to 1.5 equivalents. Ensure the solvent is anhydrous, as water can sometimes hinder the reaction.[2] The use of molecular sieves can be beneficial in reactions where water is a byproduct.[2]
-
Side Reactions: The formation of Michael adducts can occur if the product is susceptible to further nucleophilic attack. Using stoichiometric amounts of reactants can minimize this.
-
Poor Solubility: If the reactants or products have poor solubility in common solvents like ethanol, consider using toluene or DMF. For green chemistry approaches, water can be an effective solvent, especially under microwave conditions.[16]
-
Catalyst Choice: While piperidine is a classic and effective catalyst, other bases like pyrrolidine, triethylamine, or even basic ionic liquids can be employed.[22] For environmentally friendly procedures, heterogeneous catalysts such as alum or hydroxyapatite are excellent choices.[15][18]
Conclusion
The Knoevenagel condensation is a cornerstone reaction for the functionalization of thiazole aldehydes, providing a gateway to a vast chemical space of potentially bioactive molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of thiazole-containing α,β-unsaturated systems. The protocols and data presented in this guide offer a solid foundation for the successful implementation and optimization of this vital synthetic transformation in the pursuit of novel therapeutics and functional materials.
References
- Benchchem. Application Notes and Protocols for Piperidine-Mediated Reactions.
- Benchchem. Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate.
-
Pratap, U. R., et al. Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available from: [Link]
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Bhuiyan, M. M. H., et al. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research. Available from: [Link]
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Al-Warhi, T., et al. (2022). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules. Available from: [Link]
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Mitra, A. K., & Banerjee, S. (2011). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Journal of Chemical Research. Available from: [Link]
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de Oliveira, M. A. L., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available from: [Link]
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Ahmad, S., et al. (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Polymers. Available from: [Link]
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Sawazaki, T., Sohma, Y., & Kanai, M. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. Available from: [Link]
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Sawazaki, T., Sohma, Y., & Kanai, M. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. PubMed. Available from: [Link]
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Pinheiro, C. G., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available from: [Link]
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Sebti, S., et al. (2013). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules. Available from: [Link]
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The Catalyst - Organic Chemistry. (2023). Knoevenagel condensation. YouTube. Available from: [Link]
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ResearchGate. Scheme 23. General Synthesis of thiazole-containing chalcone... Available from: [Link]
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Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Available from: [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
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Farghaly, T. A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. Available from: [Link]
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Marco-Casanova, P., et al. (2015). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Available from: [Link]
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Bhat, A. R., et al. (2020). Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent. ResearchGate. Available from: [Link]
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Sawazaki, T., Sohma, Y., & Kanai, M. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Semantic Scholar. Available from: [Link]
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ResearchGate. Mechanism of Knoevenagel condensation reaction of TZD. Available from: [Link]
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Wikipedia. Knoevenagel condensation. Available from: [Link]
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Asian Journal of Chemistry. (2024). Synthesis and Biological Evaluation of New Chalcone based Thiazole Derivatives: Antimicrobial, Antifungal Activity, ADME and Molecular Docking Studies. Available from: [Link]
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Al-Zharani, N. A., et al. (2024). Design, Synthesis, and In Vitro Anticancer Evaluation of Thiazole-Based Chalcones Linked to Sulfanilamide as Tumor-Associated Carbonic Anhydrase IX and XII Inhibitors. PubMed. Available from: [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
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Sharma, S., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar. Available from: [Link]
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Semantic Scholar. Microwave‐assisted synthesis of some 2,4‐thiazolidinedione derivatives. Available from: [Link]
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Touati, Y. (2019). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available from: [Link]
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ResearchGate. (2006). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. Available from: [Link]
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ResearchGate. (2022). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Available from: [Link]
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Asian Journal of Chemistry. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]
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ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available from: [Link]
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El-Mekkawy, A. I., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available from: [Link]
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Singh, M. S., & Singh, P. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. Available from: [Link]
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Shaabani, A., & Bazgir, A. (2017). Recent Developments on Five-Component Reactions. Molecules. Available from: [Link]
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Esteb, J. J. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. Available from: [Link]
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van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available from: [Link]
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Application Note & Protocol: A Scalable Synthesis of 5-Methyl-4-phenylthiazole-2-carbaldehyde
Abstract
5-Methyl-4-phenylthiazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on a laboratory scale is well-documented, but robust, efficient, and scalable methods are required for industrial and drug development applications. This document provides a comprehensive guide to the large-scale synthesis of this target compound. We present a preferred two-step synthetic route, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocycle, followed by a reliable oxidation to yield the final aldehyde. This guide emphasizes the rationale behind procedural choices, in-process controls for a self-validating workflow, and critical considerations for process scale-up.
Introduction and Strategic Overview
The thiazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] The title compound, this compound, serves as a key intermediate for more complex molecular architectures. The primary challenge in its large-scale production is the efficient and selective introduction of the aldehyde functional group at the C2 position of the thiazole ring.
Several synthetic strategies can be envisioned:
-
Hantzsch Thiazole Synthesis: A foundational method involving the condensation of an α-haloketone with a thioamide.[2][3] This approach is highly reliable for constructing the thiazole ring itself.
-
Formylation via Organometallics: This involves creating a 2-lithiated or Grignard reagent from a 2-halothiazole precursor and quenching with a formylating agent like N,N-dimethylformamide (DMF).[4] While effective, this method often requires cryogenic temperatures (-75 °C) for the lithium-halogen exchange, which presents significant challenges for industrial-scale production.[4] The use of Grignard reagents can be more amenable to scale-up as they are more stable at higher temperatures.[4]
-
Oxidation of Precursors: Oxidation of a 2-methyl or 2-hydroxymethyl group on the thiazole ring. The oxidation of a 2-hydroxymethyl group is often a high-yielding and clean reaction, making it an attractive option for large-scale synthesis provided the alcohol precursor is readily accessible.[5][6][7]
Considering the balance of reagent availability, reaction conditions, and scalability, this guide details a robust two-step approach:
-
Step 1: Synthesis of the intermediate, (5-methyl-4-phenylthiazol-2-yl)methanol, via a modified Hantzsch synthesis.
-
Step 2: Oxidation of the alcohol intermediate to the target aldehyde, this compound.
This route avoids cryogenic conditions and utilizes readily available starting materials, making it well-suited for large-scale production.
Recommended Synthetic Workflow
The proposed pathway is a logical and efficient sequence for arriving at the target aldehyde. It begins with the formation of the stable thiazole ring, followed by a functional group interconversion to install the desired aldehyde.
Diagram 1: Recommended two-step synthesis workflow.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of (5-Methyl-4-phenylthiazol-2-yl)methanol
Principle: This step utilizes the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[2] By using 2-hydroxythioacetamide, the 2-hydroxymethyl group is directly incorporated into the product, streamlining the overall process.
Materials and Reagents:
| Reagent | M.W. | CAS No. | Grade | Comments |
|---|---|---|---|---|
| 2-Bromo-1-phenyl-1-propanone | 213.08 | 2114-00-3 | ≥97% | Lachrymator, handle with care. |
| 2-Hydroxythioacetamide | 91.13 | 10421-77-9 | ≥98% | |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Anhydrous | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Reagent | For workup. |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Reagent | Extraction solvent. |
| Brine (Saturated NaCl) | - | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄)| 142.04 | 7757-82-6 | Reagent | Drying agent. |
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe.
-
Heating mantle.
-
Standard laboratory glassware for workup and extraction.
-
Rotary evaporator.
Procedure:
-
To a stirred solution of 2-hydroxythioacetamide (1.0 eq) in anhydrous ethanol (5 mL per gram of thioacetamide) in the reaction flask, add 2-bromo-1-phenyl-1-propanone (1.05 eq) portion-wise over 15 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting ketone indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x volume of organic layer) and brine (1x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield (5-methyl-4-phenylthiazol-2-yl)methanol as a solid.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, an additional small portion of the α-bromoketone can be added, but be cautious of impurity formation. Ensure the ethanol is anhydrous.
-
Low Yield: Impurities in starting materials can affect yield. Ensure high-purity reagents. Inefficient extraction during workup can also lead to product loss.
Protocol 2: Oxidation to this compound
Principle: This step involves the selective oxidation of the primary alcohol to an aldehyde. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation as it is mild, selective for allylic/benzylic-type alcohols, and the workup simply involves filtering off the solid reagent.[7] Other reagents like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed bleach oxidation can also be used, but MnO₂ offers a simpler, safer workup for large-scale operations.[6]
Materials and Reagents:
| Reagent | M.W. | CAS No. | Grade | Comments |
|---|---|---|---|---|
| (5-Methyl-4-phenylthiazol-2-yl)methanol | 205.27 | - | As prepared | Starting material from Step 1. |
| Manganese Dioxide (MnO₂) | 86.94 | 1313-13-9 | Activated | Use a significant excess (5-10 eq by weight). |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous | Reaction solvent. |
| Celite® (Diatomaceous Earth) | - | 61790-53-2 | - | Filtration aid. |
Equipment:
-
Large round-bottom flask with a high-torque mechanical stirrer.
-
Standard laboratory glassware.
-
Buchner funnel and filter flask for filtration.
Procedure:
-
Suspend (5-methyl-4-phenylthiazol-2-yl)methanol (1.0 eq) and activated manganese dioxide (5-10 eq by weight) in anhydrous dichloromethane (10-15 mL per gram of alcohol).
-
Stir the resulting black suspension vigorously at room temperature for 12-24 hours. The reaction is typically heterogeneous.
-
IPC: Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization or by passing it through a short plug of silica gel, eluting with an appropriate solvent system.
Troubleshooting:
-
Slow/Incomplete Reaction: The activity of MnO₂ can vary between batches. Ensure highly activated MnO₂ is used. If the reaction is slow, gentle heating (35-40 °C) can be applied.
-
Product Adsorption: The product can adsorb onto the manganese salts. It is critical to wash the filter cake extensively with DCM during workup to maximize yield.
Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale | Large-Scale Consideration | Rationale |
| Temperature Control | Heating mantle / Stir plate | Jacketed reactor with thermal fluid | Exothermic events during reagent addition or reaction must be controlled to prevent side reactions and ensure safety. |
| Reagent Addition | Manual (pipette, funnel) | Dosing pump | Controlled addition rate is crucial for managing exotherms and maintaining optimal stoichiometry. |
| Mixing | Magnetic stirrer | High-torque mechanical stirrer with appropriate impeller design | Efficient mixing is critical for heterogeneous reactions (like the MnO₂ oxidation) to ensure good mass transfer and consistent reaction rates. |
| Purification | Chromatography / Recrystallization | Focus on crystallization | Chromatography is generally not cost-effective or practical for multi-kilogram scale. Developing a robust crystallization procedure is key for achieving high purity.[4] |
| Solvent Handling | Open bench / Fume hood | Closed systems with solvent recovery | Minimizes operator exposure and reduces environmental impact, which is critical for sustainable industrial production. |
Safety and Handling
-
2-Bromo-1-phenyl-1-propanone: Is a lachrymator and skin irritant. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Manganese Dioxide: Fine powder can be a respiratory irritant. Handle with a dust mask or in a fume hood. The oxidation reaction can be exothermic, especially on a large scale.
-
Solvents: Dichloromethane is a suspected carcinogen. Ethanol is flammable. All solvent handling should be performed with appropriate engineering controls to minimize exposure and fire risk.
Conclusion
The described two-step synthesis provides a practical and scalable route to this compound. The Hantzsch synthesis of the alcohol intermediate followed by a straightforward manganese dioxide oxidation avoids harsh reagents and challenging cryogenic conditions. By implementing the detailed protocols and in-process controls, researchers and drug development professionals can achieve consistent yields and high purity, facilitating the production of this important chemical intermediate on a large scale.
References
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Bouherrou, Z., Chibani, S., Breard, M., Djaballah, M., & Villemin, D. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 147. Available from: [Link]
- Google Patents. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Patel, H., & Parmar, P. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-81. Available from: [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available from: [Link]
-
Thore, S. N., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society. Available from: [Link]
- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Wang, L., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 4(2), 128-130. Available from: [Link]
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Application Notes and Protocols: Derivatization of 5-Methyl-4-phenylthiazole-2-carbaldehyde for Bioassays
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds with significant pharmacological properties.[2][3] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[2][4] The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for the design of novel therapeutic agents.[4]
5-Methyl-4-phenylthiazole-2-carbaldehyde is a particularly attractive starting material for the synthesis of new bioactive molecules. The aldehyde functional group is highly versatile and can be readily converted into a variety of other functional groups, such as Schiff bases and hydrazones. This derivatization allows for the systematic exploration of the chemical space around the thiazole core, enabling the fine-tuning of biological activity and the investigation of structure-activity relationships (SAR). This application note provides detailed protocols for the synthesis of Schiff base and hydrazone derivatives of this compound and their subsequent evaluation in relevant bioassays.
Synthetic Derivatization Strategies
The primary strategy for derivatizing this compound involves the condensation of the aldehyde with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones. These reactions are typically straightforward, high-yielding, and allow for the introduction of a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.
Rationale for Derivatization
The formation of Schiff bases and hydrazones from the thiazole aldehyde introduces an azomethine (-C=N-) linkage, which is a known pharmacophore in many biologically active compounds.[5] This group can participate in hydrogen bonding and may be crucial for the interaction of the molecule with biological targets. By varying the amine or hydrazine component, researchers can systematically alter properties such as lipophilicity, electronic effects, and steric bulk, all of which can influence the compound's pharmacokinetic and pharmacodynamic profile.
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base and hydrazone derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of (E)-N-(4-chlorobenzylidene)-5-methyl-4-phenylthiazol-2-amine as a representative example.
Materials and Reagents:
-
This compound
-
4-Chloroaniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL). To this solution, add 4-chloroaniline (10 mmol) dissolved in a minimal amount of ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6] Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Reaction Monitoring: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: Dry the purified product and determine its melting point. Characterize the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Protocol 2: Synthesis of a Hydrazone Derivative
This protocol details the synthesis of (E)-N'-(5-methyl-4-phenylthiazol-2-ylmethylene)-4-hydroxybenzohydrazide.
Materials and Reagents:
-
This compound
-
4-Hydroxybenzohydrazide
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (25 mL).
-
Addition of Hydrazide: To this solution, add 4-hydroxybenzohydrazide (10 mmol).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 5-7 hours.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and then with distilled water. Recrystallize the product from ethanol to obtain the pure hydrazone derivative.
-
Characterization: Dry the purified product and determine its melting point. Confirm the structure using FT-IR, ¹H NMR, and Mass Spectrometry.
| Derivative Type | Reactant | Typical Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) |
| Schiff Base | 4-Chloroaniline | Ethanol | Acetic Acid | 4-6 | 85-95 |
| Hydrazone | 4-Hydroxybenzohydrazide | Ethanol | Acetic Acid | 5-7 | 80-90 |
Table 1: Representative Reaction Parameters for Derivatization.
Bioassay Protocols
The synthesized derivatives can be screened for a variety of biological activities. Here, we provide detailed protocols for assessing their anticancer and antimicrobial potential.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Mechanism of Anticancer Action
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10] The derivatization of the thiazole scaffold can modulate these activities, potentially leading to more potent and selective anticancer agents.
Caption: Potential mechanisms of anticancer action of thiazole derivatives.
Protocol 4: Antimicrobial Activity - Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Solutions of synthesized derivatives in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the agar plate to create a lawn of the microorganism.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the synthesized compounds. Aseptically place the disks on the surface of the inoculated agar plates. Ensure that the disks are placed at a sufficient distance from each other.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the results with the positive and negative controls.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[1] Due to their amphiphilic nature, some thiazole derivatives can integrate into the microbial cell membrane, disrupting its integrity. Others may inhibit key enzymes involved in metabolic pathways or nucleic acid synthesis.[5]
Conclusion and Future Perspectives
The derivatization of this compound into Schiff bases and hydrazones represents a facile and effective strategy for generating a library of novel compounds with potential therapeutic applications. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these derivatives. The versatility of the thiazole scaffold, combined with the diverse functionalities that can be introduced through derivatization, offers a promising avenue for the discovery of new lead compounds in drug development. Further studies, including quantitative structure-activity relationship (QSAR) analysis and in vivo testing, will be crucial in optimizing the biological activity and advancing the most promising candidates towards clinical development.
References
-
Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism. They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities. BMC Chemistry, 2021. Available from: [Link]
-
Many natural and synthesized thiazole and its derivatives showed significant biological activity. Due to its unique properties, thiazole derivatives show significant antibacterial activity against various bacteria and pathogens. Biointerface Research in Applied Chemistry, 2021. Available from: [Link]
-
A thiazole scaffold is a great option for developing compounds that interact with cancer target locations and block the biological pathways causing the disease to spread. Future Medicinal Chemistry, 2025. Available from: [Link]
-
Thiazole, a five-membered heteroaromatic ring, is an important framework of a large number of synthetic compounds. Its diverse pharmacological activity is mirrored in many clinically approved thiazole-containing molecules with, wide range of biological activities, such as antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects. International Journal of Pharmaceutical Sciences Review and Research, 2021. Available from: [Link]
-
The Kirby-Bauer disk diffusion susceptibility test is to determine the sensitivity or resistance of pathogenic aerobic and facultative anaerobic bacteria to various antimicrobial compounds. American Society for Microbiology, 2009. Available from: [Link]
-
New series of hydrazones were synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde. Molecules, 2019. Available from: [Link]
-
Ritonavir, an anti-HIV medication, Tiazofurin and Dasatinib, as well as Ravuconazole, an antifungal medication, are a few examples of medications that include thiazoles. Research & Reviews: A Journal of Drug Design & Discovery, 2022. Available from: [Link]
-
The mechanism of antibacterial activity of thiazole derivatives. Research & Reviews: A Journal of Drug Design & Discovery, 2022. Available from: [Link]
-
A review of protocols, advantages, and limitations of methods for screening and evaluation of antimicrobial activity. Frontiers in Microbiology, 2023. Available from: [Link]
-
A review on the biological activities of thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2014. Available from: [Link]
-
Schiff bases are obtained by condensing 2-amino-4-phenyl thiazole with different substituted benzaldehyde and furfuraldehyde. Oriental Journal of Chemistry, 2000. Available from: [Link]
-
The synthesis of new thiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 2018. Available from: [Link]
-
The mechanism of antibacterial activity of thiazole derivatives is suggested to be the inhibition of E. coli MurB enzyme. Molecules, 2021. Available from: [Link]
-
Synthesis of thiazole-derived Schiff bases via condensation of aminothiazole derivatives with aldehydes in ethanol containing catalytic amounts of acetic acid. Molecules, 2022. Available from: [Link]
-
A review of recent advancements in the discovery of biologically active thiazole derivatives, including their synthetic methods and biological effects. Current Medicinal Chemistry, 2023. Available from: [Link]
-
A protocol for evaluating anti-cancer activity using the MTT assay. Journal of Visualized Experiments, 2013. Available from: [Link]
-
A protocol for determination of antimicrobial resistance by disk diffusion. European Union, 2022. Available from: [Link]
-
A review on the anticancer activity of thiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 2020. Available from: [Link]
-
The MTT assay protocol for measuring cell viability and proliferation. Roche, 2021. Available from: [Link]
-
Synthesis of Schiff's base derivatives from substituted Indole-3-carbaldehyde with substituted 2-aminothiazole. Journal of Chemical and Pharmaceutical Research, 2015. Available from: [Link]
-
Design, synthesis, and anticancer activities of novel 2-amino-4-phenylthiazole scaffold containing amide moieties. Journal of Chemistry, 2018. Available from: [Link]
-
Synthesis of hydrazone compounds via refluxing an aldehyde and a hydrazine in ethanol. Molecules, 2018. Available from: [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 2009. Available from: [Link]
-
MTT assay protocol for cell viability. protocols.io, 2023. Available from: [Link]
-
A study on quinoline–thiazole derivatives as antimicrobial agents. ACS Omega, 2022. Available from: [Link]
-
Design, synthesis, and antifungal activity of phenylthiazole derivatives containing an acylhydrazone moiety. Molecules, 2023. Available from: [Link]
-
Thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. Molecules, 2023. Available from: [Link]
-
A protocol for antimicrobial susceptibility testing using the disk diffusion method. APEC, 2017. Available from: [Link]
-
Synthesis of a Schiff base by refluxing an aldehyde and an amine in ethanol with acetic acid as a catalyst. Journal of the Chilean Chemical Society, 2023. Available from: [Link]
-
Synthesis of hydrazide-hydrazone derivatives by refluxing a hydrazide and an aldehyde. Molecules, 2011. Available from: [Link]
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Microwave-Assisted Synthesis of Thiazole Derivatives: A Guide to Enhanced Yields and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the preparation of thiazole derivatives. Thiazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Traditional synthetic routes to these valuable heterocycles, such as the classic Hantzsch synthesis, are often hampered by long reaction times and demanding conditions. Microwave irradiation emerges as a powerful and efficient alternative, offering significant improvements in reaction rates, yields, and overall sustainability.[2][3]
This guide will delve into the principles of microwave-assisted synthesis, provide detailed, validated protocols for the preparation of thiazole derivatives, and offer insights into the optimization of reaction conditions for improved outcomes.
The Advantage of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to convert electromagnetic energy into heat.[1] This direct and uniform heating of the reaction mixture circumvents the limitations of conventional heating methods, leading to several key advantages:
-
Dramatically Reduced Reaction Times: Chemical transformations that typically require hours of reflux can often be completed in a matter of minutes under microwave irradiation.[2][4]
-
Increased Product Yields: The rapid and efficient heating provided by microwaves frequently results in higher yields of the desired product compared to conventional methods.[2][5]
-
Enhanced Reaction Selectivity: The precise temperature control offered by modern microwave synthesizers can minimize the formation of side products, leading to cleaner reaction profiles and simplified purification.[4]
-
Greener Chemistry: MAOS often requires smaller volumes of solvents and consumes less energy, aligning with the principles of sustainable chemistry.[6][7]
Core Principles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of an α-haloketone with a thioamide-containing compound. Microwave irradiation significantly accelerates this reaction, providing a rapid and high-yielding pathway to a diverse range of thiazole derivatives.
The general mechanism involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The uniform and rapid heating under microwave conditions drives each of these steps to completion in a fraction of the time required by conventional heating.
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from substituted α-bromoketones and substituted thioureas.
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol) and the substituted thiourea (1.1 mmol).
-
Add ethanol (3 mL) to the vial and seal it securely.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[2]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it thoroughly.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[2]
Protocol 2: One-Pot Multicomponent Synthesis of Thiazole Derivatives under Microwave Irradiation
This protocol outlines a greener, one-pot synthesis of novel thiazole derivatives.[8]
Materials:
-
Thiocarbohydrazide (1 mmol)
-
Aldehyde (2 mmol)
-
Substituted phenacyl bromide (1 mmol)
-
Ethanol
-
Acetic acid (catalytic amount, 20 mol%)
-
10 mL pressurized microwave vial
-
Microwave synthesizer (mono-mode)
Procedure:
-
Combine thiocarbohydrazide (1 mmol), aldehyde (2 mmol), and phenacyl bromide (1 mmol) in a 10 mL pressurized vial.
-
Add ethanol as the solvent and a catalytic amount of acetic acid (20 mol%).
-
Subject the mixture to microwave irradiation in a mono-mode system at 210 W.
-
Maintain the reaction temperature at 70°C for 4-6 minutes.[8]
-
Monitor the reaction's progress via TLC.
-
After completion, cool the reaction mixture.
-
The product can then be isolated and purified using standard techniques.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The following table provides a comparative overview of reaction times and yields for the synthesis of various thiazole derivatives using both conventional heating and microwave irradiation, illustrating the significant improvements offered by the latter.
| Derivative | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| 2-Amino-4-aryl-thiazoles | 12-14 hours, ~58% | 6-8 minutes, ~90% | |
| 2-Substituted Benzothiazoles | 2-8 hours | 3-10 minutes (95-98% time reduction) | [9] |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours, lower yields | Not specified, 89-95% | [10] |
| Thiazolo[5,4-d]thiazoles | Not specified | Good yields, reduced excess aldehyde | [11] |
| Thiazolyl-pyridazinediones | Not specified | 4-8 minutes, high/efficient yields | [12] |
Visualization of the Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of thiazole derivatives.
Caption: General workflow for microwave-assisted thiazole synthesis.
Mechanistic Insight: Hantzsch Thiazole Synthesis
The diagram below outlines the key steps in the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of thiazole derivatives, offering a faster, more efficient, and environmentally conscious approach compared to traditional methods.[7][13] The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful technology for the rapid synthesis of diverse libraries of thiazole-based compounds, accelerating the discovery of new therapeutic agents.
References
- Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
- Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. 2025-07-03.
- Microwave assisted green organic synthesis. 2024-11-21.
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 2024-09-21.
- PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- A review on thiazole based compounds & it's pharmacological activities. 2024-10-23.
- PubMed Central (PMC). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Taylor & Francis Online. Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. 2020-06-23.
- RSC Publishing. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
- Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
- PMC - NIH. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- NIH. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.
- The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. 2025-07-09.
- NIH. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Bentham Science. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation.
- ResearchGate. Table 1. Comparison between traditional methods and microwave assisted...
- MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
- Semantic Scholar. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. 2021-04-19.
- International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- YouTube. Green Chemistry: Microwave assisted synthesis. 2020-03-22.
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- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Microwave assisted green organic synthesis [wisdomlib.org]
Troubleshooting & Optimization
Navigating the Synthesis of 5-Methyl-4-phenylthiazole-2-carbaldehyde: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 5-Methyl-4-phenylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently address challenges encountered in your laboratory.
I. Strategic Overview: Synthetic Pathways to the Target Molecule
The synthesis of this compound can be approached through a multi-step process. A common and effective strategy involves a two-stage synthesis:
-
Formation of the Thiazole Core: The initial step is the construction of the 5-methyl-4-phenylthiazole ring system. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.[1][2]
-
Introduction of the Carbaldehyde Group: Following the successful synthesis of the thiazole core, the next critical step is the introduction of the formyl (-CHO) group at the C2 position. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and is a suitable choice for this step.[3][4]
This guide will focus on troubleshooting and optimizing these two key stages of the synthesis.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
A. Stage 1: Hantzsch Synthesis of 5-Methyl-4-phenylthiazole
The Hantzsch synthesis for this target molecule typically involves the reaction of 2-bromo-1-phenylpropan-1-one with a thioamide.
Question 1: I am experiencing a very low yield of the 5-Methyl-4-phenylthiazole product. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
α-Haloketone (2-bromo-1-phenylpropan-1-one): This reagent can be unstable and decompose over time, releasing bromine which can lead to side reactions.
-
Recommendation: Use freshly prepared or purified 2-bromo-1-phenylpropan-1-one. Purity can be checked by 1H NMR. If decomposition is suspected, wash the reagent with a cold, dilute solution of sodium bisulfite to remove free bromine, followed by drying and immediate use.
-
-
Thioamide (e.g., Thioformamide or a precursor): The purity of the thioamide is also crucial.
-
Recommendation: Ensure your thioamide is of high purity and dry. If you are generating it in situ, ensure the conversion is complete before adding the α-haloketone.
-
-
-
Reaction Conditions:
-
Temperature: While the Hantzsch reaction often requires heating, excessive temperatures can lead to decomposition and the formation of tarry by-products.
-
Recommendation: Optimize the reaction temperature. Start with moderate heating (e.g., 60-80 °C in ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer better control and improved yields in shorter reaction times.[5]
-
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Recommendation: Ethanol is a common solvent for this reaction. However, exploring other polar protic or aprotic solvents like isopropanol or acetonitrile might be beneficial.[6]
-
-
pH of the Reaction Medium: The acidity or basicity of the reaction mixture can influence the reaction pathway.
-
Recommendation: While the reaction is often carried out under neutral or slightly acidic conditions, the presence of a non-nucleophilic base like pyridine or sodium carbonate can sometimes improve yields by neutralizing the HBr formed during the reaction. However, be aware that strongly acidic conditions can lead to the formation of an isomeric 2-imino-2,3-dihydrothiazole.[7][8]
-
-
-
Reaction Stoichiometry:
-
Recommendation: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable α-haloketone.
-
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Here are some likely side products and strategies to mitigate their formation:
-
Isomeric Thiazole: Depending on the substitution pattern of the α-haloketone, the formation of a regioisomeric thiazole is possible, although less likely with 2-bromo-1-phenylpropan-1-one.
-
Favorskii Rearrangement Product: α-haloketones can undergo Favorskii rearrangement in the presence of a base to form carboxylic acid derivatives.
-
Recommendation: If a base is used, a non-nucleophilic base is preferred. Careful control of the reaction temperature and slow addition of the base can also minimize this side reaction.
-
-
Self-condensation of the α-Haloketone: Under certain conditions, the α-haloketone can self-condense.
-
Recommendation: Maintaining a moderate reaction temperature and ensuring the thioamide is readily available for reaction can suppress this pathway.
-
B. Stage 2: Vilsmeier-Haack Formylation of 5-Methyl-4-phenylthiazole
This step introduces the aldehyde functionality at the C2 position of the thiazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[2]
Question 3: The formylation of my 5-Methyl-4-phenylthiazole is not proceeding, or the yield of the desired carbaldehyde is very low. What should I check?
Answer:
The success of the Vilsmeier-Haack reaction hinges on the electrophilicity of the Vilsmeier reagent and the nucleophilicity of the thiazole ring.
-
Activity of the Vilsmeier Reagent:
-
Recommendation: The Vilsmeier reagent should be freshly prepared by the slow addition of POCl3 to ice-cold DMF. The reagent is moisture-sensitive, so the reaction should be carried out under anhydrous conditions.
-
-
Reactivity of the Thiazole Substrate:
-
The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction works best with electron-rich aromatic systems.[4] The 5-methyl-4-phenylthiazole ring is activated towards electrophilic substitution.
-
Recommendation: Ensure your starting thiazole is pure. Impurities could interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter.
-
Recommendation: The reaction is often started at a low temperature (0 °C) during the addition of the thiazole to the Vilsmeier reagent and then gently warmed to a moderate temperature (e.g., 40-60 °C) to drive the reaction to completion. Overheating can lead to decomposition.
-
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the thiazole is important.
-
Recommendation: An excess of the Vilsmeier reagent (typically 2-3 equivalents) is generally used to ensure complete formylation.
-
-
Question 4: I have obtained a product, but the NMR spectrum is complex, suggesting a mixture of formylated products. What could be the issue?
Answer:
While formylation is expected at the C2 position, other positions on the heterocyclic or phenyl ring could potentially react under forcing conditions.
-
Regioselectivity of Formylation:
-
The C2 position of the thiazole ring is the most electron-rich and sterically accessible for electrophilic attack. However, formylation at the phenyl ring is a possibility, especially if the reaction conditions are too harsh.
-
Recommendation:
-
Control the Temperature: Avoid excessive heating.
-
Optimize Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times that might favor the formation of less stable, kinetically controlled products or promote further reactions.
-
-
-
Potential for Diformylation: Although less common, diformylation could occur if a large excess of the Vilsmeier reagent and harsh conditions are employed.
-
Recommendation: Use a moderate excess of the Vilsmeier reagent and carefully control the reaction temperature.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. A reasonable target yield for the two-step synthesis would be in the range of 40-60%. Individual step yields reported in the literature for similar thiazole syntheses can be higher.[6]
Q2: How can I purify the final product, this compound?
A2: Column chromatography on silica gel is a standard and effective method for the purification of the final product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be employed for further purification.
Q3: Are there any alternative methods for the formylation step?
A3: Yes, an alternative approach is the lithiation of the 2-position of the thiazole ring followed by quenching with a formylating agent like DMF. This involves deprotonation of the C2-H using a strong base like n-butyllithium at low temperatures, followed by the addition of DMF. This method can offer high regioselectivity but requires strict anhydrous and inert atmosphere conditions.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
2-bromo-1-phenylpropan-1-one is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
N,N-dimethylformamide (DMF) is a skin and respiratory irritant. Use it in a well-ventilated area.
-
n-Butyllithium (if used for the alternative formylation) is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringe techniques.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of 5-Methyl-4-phenylthiazole (Hantzsch Synthesis)
-
To a solution of 2-bromo-1-phenylpropan-1-one (10 mmol) in ethanol (50 mL) in a round-bottom flask, add thioformamide (12 mmol).
-
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 5-methyl-4-phenylthiazole.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF (30 mmol) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (30 mmol) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-methyl-4-phenylthiazole (10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide to pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
| Parameter | Hantzsch Synthesis | Vilsmeier-Haack Formylation |
| Key Reagents | 2-bromo-1-phenylpropan-1-one, Thioformamide | 5-Methyl-4-phenylthiazole, POCl3, DMF |
| Solvent | Ethanol | DMF |
| Temperature | 60 °C | 0 °C to 50 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Work-up | Basic work-up, Extraction | Quenching on ice, Neutralization, Extraction |
| Purification | Column Chromatography | Column Chromatography |
| Typical Yield | 60-80% | 50-70% |
V. Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Troubleshooting logic for key synthesis steps.
VI. References
-
Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2020). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636–1644. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. (n.d.). [Link]
-
Thore, S. N., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20(4), 447-454. [Link]
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. (2021). [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). [Link]
-
Synthesis of some new 5- substituted of. JOCPR. (2012). [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025). [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1246. [Link]
-
Formylation reaction of N‐Me thiazole compounds. ResearchGate. (n.d.). [Link]
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Chemistry, 10, 963595. [Link]
-
Al-Tel, T. H. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(3), 1895–1903. [Link]
-
Thore, S. N., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20(4), 447-454. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]
-
Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (2003).
-
Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. (2016). [Link]
-
Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (2005).
-
Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. (2018). [Link]
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1143. [Link]
-
D'Urso, A., et al. (2018). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 83(15), 8197–8206. [Link]
-
Al-Tel, T. H. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(3), 1895–1903. [Link]
-
Raposo, M. M. M., & Sousa, A. M. R. C. (2012). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. ARKIVOC, (iii), 1-18. [Link]
-
Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (2003).
-
Synthesis and Biological Activity of 5-Amino-4-methyl- N -phenylthiazole-2-carboxamide. ResearchGate. (2014). [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Thiazole Synthesis Technical Support Center: A Guide to Troubleshooting Common Side Reactions
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of thiazole derivatives. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions and achieve higher yields of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter in the laboratory.
Section 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[1][2] While versatile, this reaction is not without its challenges.
Q1: My Hantzsch synthesis is resulting in a low yield or a complex mixture of products. What are the most common culprits?
Low yields in a Hantzsch synthesis can often be traced back to a few key factors: reactant purity, reaction conditions, and competing side reactions.[3]
-
Reactant Purity is Paramount: The purity of your α-haloketone and thioamide is critical. Impurities can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[3]
-
α-Haloketones: These reagents can be unstable. It is advisable to use freshly prepared or purified α-haloketones. Their stability can be checked by TLC or NMR before use.
-
Thioamides: Thioamides can also degrade over time. Ensure you are using a high-purity reagent.
-
-
Optimizing Reaction Conditions:
-
Temperature: While many Hantzsch syntheses require heating to proceed at a reasonable rate, excessive heat can promote the formation of byproducts and decomposition. A systematic optimization of the reaction temperature is often a worthwhile endeavor.[4]
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Alcohols such as ethanol and methanol are common choices.[2] However, for certain substrates, exploring other solvent systems may be beneficial.[4]
-
Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion.[3]
-
Q2: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. What is it and how can I avoid its formation?
A very common side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][5]
The Underlying Chemistry: The regioselectivity of the cyclization step is highly dependent on the reaction's pH. In a neutral or basic medium, the reaction typically yields the desired 2-(N-substituted amino)thiazole. However, under acidic conditions, the formation of the 2-imino isomer is favored.[5]
Troubleshooting Protocol: Controlling Regioselectivity
-
pH Control is Key:
-
For the 2-amino isomer (desired product): Conduct the reaction in a neutral or slightly basic medium. This can be achieved by using a non-acidic solvent like ethanol or by adding a mild, non-nucleophilic base.
-
To favor the 2-imino isomer: If this isomer is your target, running the reaction in a strongly acidic medium, such as 10M HCl in ethanol, will significantly increase its yield.[5]
-
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize isomerization.
Visualizing the Mechanistic Divergence
Caption: Regioselectivity in Hantzsch Thiazole Synthesis.
Q3: My reaction mixture contains a high molecular weight byproduct. Could it be a bis-thiazole?
Yes, the formation of bis-thiazoles is another potential side reaction, though generally less common than isomer formation. This typically occurs when a di-thioamide or a di-haloketone is used, or under conditions that promote further reaction of the initially formed thiazole.
Troubleshooting Bis-Thiazole Formation
-
Careful Stoichiometry: Ensure the molar ratio of your α-haloketone and thioamide is carefully controlled. An excess of either reactant, especially if it has multiple reactive sites, can lead to the formation of dimeric or polymeric byproducts.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular reactions that lead to bis-thiazoles.
-
Purification: If bis-thiazole formation is unavoidable, purification can often be achieved through column chromatography or recrystallization.
Section 2: Other Thiazole Synthesis Methods
While the Hantzsch synthesis is prevalent, other methods like the Cook-Heilbron and Gabriel syntheses are also employed.
Q4: I am attempting a Cook-Heilbron synthesis of a 5-aminothiazole and experiencing issues. What are the common pitfalls?
The Cook-Heilbron synthesis, which forms 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, is generally a milder reaction.[3][6] However, side reactions can still occur.
-
Hydrolysis of Reactants: The α-aminonitrile starting material can be susceptible to hydrolysis, especially if the reaction is run for extended periods or under non-anhydrous conditions.
-
Thiourea Formation: Depending on the reaction conditions and the specific reagents used, the α-aminonitrile can react to form thioureas, which may then undergo their own set of reactions.
Troubleshooting the Cook-Heilbron Synthesis
-
Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize hydrolysis of the α-aminonitrile.
-
Mild Reaction Conditions: This reaction is often successful at or near room temperature. Avoid excessive heating, which can promote side reactions.[6]
-
Choice of Reagents: The choice of the sulfur-containing reagent (e.g., carbon disulfide, dithioacids) can influence the reaction outcome. If one reagent is proving problematic, consider exploring alternatives.[7]
Q5: What are the primary challenges with the Gabriel synthesis of thiazoles?
The Gabriel synthesis of thiazoles involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₂S₅).[8][9] The main challenges with this method are:
-
Harsh Reagents: Phosphorus pentasulfide is a harsh and moisture-sensitive reagent that can be difficult to handle.
-
Thionation Issues: The key step is the thionation of the amide carbonyl. Incomplete thionation can lead to oxazole byproducts.
-
Low Yields: This method can sometimes suffer from low yields, particularly if the reaction conditions are not optimized.[10]
Troubleshooting the Gabriel Synthesis
-
Reagent Quality: Use high-quality, dry phosphorus pentasulfide.
-
Reaction Temperature: The reaction often requires heating. Careful temperature control is necessary to drive the reaction to completion without causing decomposition.
-
Alternative Thionating Agents: If P₂S₅ is proving problematic, consider exploring other thionating agents like Lawesson's reagent.
Experimental Protocols & Data
To provide practical guidance, we have included a detailed experimental protocol for a common Hantzsch synthesis and a table summarizing the effects of reaction conditions on yield.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[2]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.
Purification: Recrystallization of 2-Aminothiazoles
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
Common Recrystallization Solvents for 2-Aminothiazoles: [11]
-
Ethanol
-
Benzene[12]
-
Hexane/Ethyl Acetate mixtures
General Recrystallization Procedure:
-
Dissolve the crude aminothiazole in a minimum amount of a suitable hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of solvent and temperature on the yield of a one-pot Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 | 79 | [4] |
| 2 | Ethanol | Reflux | 3.0 | 90 | [4] |
| 3 | Methanol | Reflux | 3.0 | 85 | [4] |
| 4 | 1-Butanol | Reflux | 2.5 | 88 | [4] |
| 5 | 2-Propanol | Reflux | 3.5 | 82 | [4] |
Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Thiazole Synthesis. [4]
Visualizing Workflows
General Hantzsch Synthesis Workflow
Caption: A typical workflow for the Hantzsch thiazole synthesis.
References
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1464. [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1464. [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]
-
CHEM HELP ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
- Google Patents. (n.d.). Process of producing 2-aminothiazole.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-746. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]
-
MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
National Center for Biotechnology Information. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. [Link]
-
MDPI. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]
-
Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
-
National Center for Biotechnology Information. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. [Link]
-
National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. [Link]
-
ResearchGate. (n.d.). Facile and green synthesis of Hantzsch derivatives in deep eutectic solvent. [Link]
-
ACS Publications. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
National Center for Biotechnology Information. (2011). Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion. [Link]
-
MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
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- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Methyl-4-phenylthiazole-2-carbaldehyde by Column Chromatography
Welcome to the technical support guide for the purification of crude 5-Methyl-4-phenylthiazole-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this compound using column chromatography.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: Common impurities can include unreacted starting materials, the corresponding carboxylic acid (5-Methyl-4-phenylthiazole-2-carboxylic acid) from air oxidation of the aldehyde, and byproducts from the specific synthetic route employed. The presence of a phenyl ring and a thiazole moiety can also lead to closely related aromatic impurities that may be difficult to separate.
Q2: Is standard silica gel suitable for the column chromatography of this aldehyde?
A2: While silica gel is a common stationary phase, aldehydes can be sensitive to its acidic nature, which may lead to decomposition or formation of acetals if alcohol-containing eluents are used.[1][2] It is crucial to assess the stability of your compound on a TLC plate first. If streaking or disappearance of the product spot is observed, deactivating the silica gel or using an alternative stationary phase is recommended.[3][4]
Q3: How do I choose an appropriate solvent system for the column?
A3: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with a target Rf value for the product between 0.13 and 0.40.[5] A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[6][7]
Q4: My compound is a yellow to brown solid. Is this indicative of impurity?
A4: Pure this compound is expected to be a pale yellow solid. Darker coloration often suggests the presence of impurities, potentially arising from oxidation or residual reagents from the synthesis. Further purification is necessary to obtain a high-purity product.
II. Troubleshooting Guide: Column Chromatography
This section addresses specific issues you might encounter during the purification of this compound by column chromatography.
Issue 1: Poor Separation of Product and Impurities
Possible Causes:
-
Suboptimal Eluent System: The polarity of the mobile phase may not be suitable to resolve the compound of interest from its impurities.
-
Improper Column Packing: The presence of channels, cracks, or an uneven silica bed can lead to a non-uniform flow of the mobile phase, resulting in poor separation.[3]
-
Incorrect Sample Loading: Loading the sample in a wide band or using an excessive amount of a highly polar solvent to dissolve the sample can broaden the bands and decrease resolution.[8]
Solutions:
-
Optimize the Mobile Phase: Conduct a thorough TLC analysis with a variety of solvent systems. Aim for a solvent mixture that gives a clear separation between your product and impurity spots, with a difference in Rf values of at least 0.2.[3]
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. A layer of sand on top of the silica bed can help prevent disturbance during solvent addition.[9]
-
Correct Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[8] For compounds with poor solubility in the mobile phase, consider dry loading by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[5][8]
Issue 2: Product Streaking or Tailing on TLC and Column
Possible Causes:
-
Compound Degradation: The aldehyde may be degrading on the acidic silica gel.[3][10] This is a common issue with aldehydes.[1][7]
-
Compound is Acidic or Basic: The thiazole nitrogen can interact with the acidic silica, leading to tailing.
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel with the eluent containing 1-2% triethylamine to neutralize the acidic sites.[1][3]
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which can be less harsh for sensitive aldehydes.[4][11]
-
Modify the Mobile Phase: For basic compounds, adding a small amount of triethylamine to the eluent can improve the peak shape.[3]
Issue 3: Product is Not Eluting from the Column
Possible Causes:
-
Eluent System is Not Polar Enough: The mobile phase does not have sufficient polarity to displace the compound from the stationary phase.[3]
-
Strong Adsorption to Silica Gel: The compound may be irreversibly adsorbed to the silica gel due to strong interactions.
Solutions:
-
Gradually Increase Eluent Polarity: If you are running a gradient, ensure the polarity increase is sufficient. For isocratic elution, you can try gradually increasing the percentage of the polar solvent. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.[3]
-
Use a More Polar Solvent: In some cases, adding a small amount of a more polar solvent like methanol (up to 5-10%) to the eluent can help elute highly retained compounds.[6][10] Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations.[6]
III. Experimental Protocols
Protocol 1: Stability Test on a TLC Plate
Before proceeding with column chromatography, it is crucial to assess the stability of your compound on silica gel.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Run the TLC plate in your chosen eluent system.
-
After running, spot the same crude product solution again on the same plate next to the initial spot that has now been exposed to silica.
-
Observe the plate under UV light. If the original spot shows signs of degradation (e.g., new spots, streaking, or disappearance of the product spot) compared to the freshly spotted material, your compound is likely unstable on silica gel.
Protocol 2: Column Chromatography with Deactivated Silica Gel
This protocol is recommended if your compound shows instability on standard silica gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Triethylamine
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Deactivated Silica Gel: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.
-
Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a uniform bed is formed.
-
Add Sand: Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the Column: Run the starting eluent through the column until the bed is stable and the eluent level is just above the sand.
-
Load the Sample: Dissolve your crude product in a minimal amount of the starting eluent and carefully load it onto the top of the column.
-
Elution: Begin elution with the starting eluent. You can run the column isocratically or gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to facilitate the elution of your product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography.[9][11] |
| Mobile Phase (Starting) | 95:5 to 90:10 Hexane:Ethyl Acetate | A good starting polarity for moderately polar compounds.[6] |
| TLC Rf of Product | 0.13 - 0.40 | Optimal range for good separation and reasonable elution time.[5] |
| Silica Deactivation | 1-2% Triethylamine in eluent | Neutralizes acidic sites on silica, preventing aldehyde degradation.[1][3] |
| Sample Loading | <1% of silica gel weight | Prevents column overloading and ensures good resolution. |
IV. Visualized Workflows
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting flowchart for poor separation.
Workflow for Aldehyde Instability
Caption: Workflow for handling aldehyde instability on silica gel.
V. References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
The Suss-Protter Group. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Thiazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction for the synthesis of key thiazole-based intermediates. Here, we will move beyond simple procedural outlines to delve into the mechanistic reasoning behind experimental choices, providing you with the insights needed to troubleshoot and refine your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it useful for thiazoles?
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt typically formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3]
For thiazole chemistry, this reaction is particularly valuable because 5-formylthiazoles are crucial building blocks in medicinal chemistry.[4][5] The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, and the resulting aldehyde can be readily diversified to create libraries of compounds for drug discovery programs.[4]
Q2: I'm not getting any product. What are the most critical parameters to check first?
Low or no yield in a Vilsmeier-Haack reaction on a thiazole substrate typically points to a few key areas.[6] Firstly, the purity and dryness of your reagents and solvents are paramount. DMF is hygroscopic and can decompose to dimethylamine, which will quench the Vilsmeier reagent.[7] Similarly, POCl₃ is highly reactive with water.[8] Always use freshly distilled or anhydrous grade DMF and POCl₃ from a recently opened bottle.[9]
Secondly, ensure the proper formation of the Vilsmeier reagent itself. This is an exothermic process that should be performed at low temperatures (typically 0-10 °C) with slow, dropwise addition of POCl₃ to DMF.[4][5] Insufficient cooling can lead to reagent decomposition. Finally, confirm that your thiazole substrate is sufficiently electron-rich. The Vilsmeier reagent is a relatively weak electrophile and requires an activated ring to react efficiently.[2][10][11]
Q3: My reaction is producing multiple products. What are the likely side reactions and how can I control regioselectivity?
The primary challenge with substituted thiazoles is controlling the site of formylation (regioselectivity). The electron density of the thiazole ring is highest at the C5 position, making it the most likely site of electrophilic attack. However, the substituents on the ring can significantly influence this outcome.
-
Formylation of Substituents: If your thiazole has a nucleophilic substituent, such as a 2-amino group, the Vilsmeier reagent may react there instead of on the ring, forming an N,N-dimethylformimidamide group.[12]
-
Alternative Ring Positions: While C5 is favored, formylation at other positions can occur depending on the electronic and steric nature of existing substituents.
-
Control Measures: To enhance C5 selectivity, consider protecting nucleophilic groups like amines before the reaction. Optimizing the reaction temperature can also influence the product distribution; lower temperatures often favor the thermodynamically more stable C5-formylated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Q: My TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What should I do?
A: This is a common issue when the thiazole ring is not sufficiently activated or if the reaction conditions are not optimal. Here’s a systematic approach to troubleshoot this:
-
Increase Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the thiazole substrate is critical. A common starting point is 1.5 to 2.0 equivalents of the reagent.[4][9] If your reaction is sluggish, consider increasing this to 3.0 equivalents.
-
Elevate the Reaction Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent reaction with the thiazole may need heating. Depending on the substrate's reactivity, temperatures can range from room temperature up to 80°C or higher.[9][13] Monitor the reaction by TLC at various temperatures to find the optimal point. For some less reactive thiazoles, refluxing overnight might be necessary.[7]
-
Consider a Co-solvent: While DMF is both a reagent and a solvent, adding a co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can sometimes improve solubility and reaction kinetics.[9]
| Parameter | Standard Condition | Optimization Strategy |
| Vilsmeier Reagent | 1.5 - 2.0 eq | Increase to 3.0 eq for less reactive substrates. |
| Temperature | 0°C to RT | Gradually increase to 40-80°C.[9] |
| Reaction Time | 2-6 hours | Extend to 12-24 hours, monitoring by TLC. |
Issue 2: Complex Product Mixture and Purification Difficulties
Q: My crude NMR shows a complex mixture of products, and I'm struggling to isolate the desired 5-formylthiazole. What's going on?
A: A complex product mixture often points to a lack of regioselectivity or the occurrence of side reactions. As mentioned in the FAQs, formylation can occur on nucleophilic substituents.
-
Protecting Group Strategy: If your thiazole contains a reactive functional group like a primary or secondary amine, consider protecting it before the Vilsmeier-Haack reaction. For example, an amino group can be acetylated and then deprotected after formylation.
-
Work-up Procedure: The work-up is crucial for obtaining a clean product. The reaction is typically quenched by slowly pouring the reaction mixture onto crushed ice.[8] This hydrolyzes the intermediate iminium salt to the aldehyde and also helps to manage the exothermic hydrolysis of excess POCl₃.[8] After the quench, the acidic solution must be carefully neutralized with a base (e.g., NaOH, Na₂CO₃) to a pH of ~8-9 to allow for efficient extraction of the product.[4]
Issue 3: Reaction Fails to Initiate
Q: I've mixed my reagents, but the reaction doesn't seem to start. What could be the problem?
A: If there are no signs of reaction (e.g., color change, consumption of starting material on TLC), the issue likely lies with the Vilsmeier reagent itself.
-
Reagent Quality: Reiterate the importance of using anhydrous DMF and fresh POCl₃.[9] An old bottle of DMF that smells fishy (due to dimethylamine) is a common culprit.[7]
-
Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is pre-formed by stirring POCl₃ and DMF at 0-10°C for at least 30 minutes before adding the thiazole substrate.[4]
-
Substrate Reactivity: If your thiazole has strong electron-withdrawing groups, it may be too deactivated for the Vilsmeier-Haack reaction. In such cases, alternative formylation methods might be necessary.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of 2-Aminothiazole
This protocol details the synthesis of 2-amino-5-formylthiazole, a key intermediate.[4][5]
Materials:
-
2-Aminothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (used as both solvent and reagent) in an ice bath to 0-5 °C. Slowly add POCl₃ (1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[4]
-
Addition of Thiazole: Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 300 g for a 10g scale reaction).[5]
-
Neutralization: Vigorously stir the aqueous mixture and slowly add a solution of NaOH to neutralize it to a pH of ~8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield 2-amino-5-formylthiazole.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: The Vilsmeier-Haack reaction mechanism on a thiazole substrate.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier– Haack reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
Technical Support Center: Stability and Degradation of 5-Methyl-4-phenylthiazole-2-carbaldehyde
Introduction for the Researcher
Welcome to the comprehensive technical support guide for 5-Methyl-4-phenylthiazole-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate and pharmacophore in medicinal chemistry, understanding its stability profile is paramount to ensuring experimental reproducibility, drug product quality, and safety.
This guide moves beyond generic advice, offering a deep dive into the chemical causality behind potential stability issues. We will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—supported by mechanistic insights and authoritative references. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and design robust, self-validating experimental and storage protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the handling, storage, and experimental use of this compound.
FAQ 1: General Handling and Storage
Question: What are the optimal conditions for storing this compound to ensure long-term stability?
Answer: For optimal long-term stability, this compound should be stored under controlled conditions that mitigate exposure to the primary degradation triggers: light, moisture, and oxygen.
-
Temperature: Store at 2-8°C. While room temperature storage is acceptable for short periods, refrigeration minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the aldehyde functional group.
-
Light: The compound should be stored in an amber or opaque vial to protect it from light, which can induce photodegradation.[1][2]
-
Moisture: Keep the container tightly sealed in a dry environment or a desiccator. The aldehyde group is susceptible to hydrolysis, and the thiazole ring can also be affected by prolonged exposure to moisture, especially under non-neutral pH conditions.
FAQ 2: Solution Stability and Solvent Choice
Question: I've noticed a yellowing of my stock solution in DMSO over time. What is happening, and what is the recommended solvent for preparing stable stock solutions?
Answer: The yellowing of your DMSO stock solution is a common indicator of degradation. A study on a similar 2-aminothiazole compound showed significant decomposition in DMSO at room temperature, leading to oxygenated and dimerized products.[3] The aldehyde group in your compound is particularly susceptible to oxidation, which can be accelerated by solvents like DMSO, especially if not anhydrous.
Troubleshooting Steps:
-
Solvent Selection: For stock solutions, prioritize aprotic solvents of high purity that are less prone to oxidation, such as anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF).
-
Concentration and Temperature: Prepare solutions at the desired working concentration and use them promptly. If storage is necessary, store aliquots at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Monitor Purity: Before use, especially after storage, verify the purity of the solution using a quick analytical check, such as TLC or a rapid HPLC/UPLC method.
FAQ 3: Degradation Under Acidic/Basic Conditions
Question: My reaction is run under acidic conditions, and I'm seeing an unexpected byproduct. Could this be a degradation product of the starting material?
Answer: Yes, it is highly probable. Thiazole derivatives are known to be susceptible to hydrolysis under both acidic and basic conditions.[4] The aldehyde group is particularly sensitive.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the thiazole nitrogen can be protonated, making the ring more susceptible to nucleophilic attack by water. This can potentially lead to ring-opening. More commonly, the aldehyde may undergo hydration to form a geminal diol, which could participate in subsequent reactions.
-
Base-Catalyzed Reactions: In basic media, aldehydes can undergo reactions like the Cannizzaro reaction (if no α-protons are present, which is the case here) or aldol-type condensations if other carbonyls are present. The phenyl group's electron-withdrawing nature can influence the reactivity of the aldehyde.
Recommended Action: Perform a forced degradation study by exposing a small sample of your starting material to your reaction's pH conditions (without other reactants) and monitor its stability by HPLC. This will confirm its lability and help identify the degradation product.[5][6]
FAQ 4: Oxidative Degradation
Question: I am running an experiment that involves a mild oxidizing agent. How stable is this compound to oxidation?
Answer: The aldehyde functional group is one of the most easily oxidized moieties in organic chemistry. It is highly susceptible to degradation in the presence of oxidizing agents, and even atmospheric oxygen over time.
Primary Degradation Pathway: The primary oxidative degradation product you should expect is the corresponding carboxylic acid: 5-Methyl-4-phenylthiazole-2-carboxylic acid .
Preventative Measures:
-
Inert Atmosphere: Handle the compound and run reactions under an inert atmosphere (N₂ or Ar) whenever possible.
-
Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).
-
Solvent Purity: Ensure solvents are peroxide-free, especially ethers like THF.
Part 2: Understanding the Degradation Pathways
A thorough understanding of the degradation mechanisms is essential for developing stable formulations and interpreting analytical data. Forced degradation studies are the standard approach to identify these pathways.[5][6]
A. Hydrolytic Degradation
Hydrolysis can occur under acidic or basic conditions, primarily affecting the aldehyde group and potentially the thiazole ring.
-
Mechanism: In acidic or basic media, the aldehyde can be converted to its hydrate form (geminal diol). While reversible, this can be an intermediate to further degradation. More severe conditions can lead to the cleavage of the thiazole ring.
-
Expected Products:
-
5-Methyl-4-phenylthiazole-2-carboxylic acid (via subsequent oxidation)
-
Ring-opened fragments under harsh conditions.
-
B. Oxidative Degradation
This is often the most significant degradation pathway due to the reactivity of the aldehyde group.
-
Mechanism: The aldehyde is readily oxidized to a carboxylic acid. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents present in the experimental setup.
-
Primary Product: 5-Methyl-4-phenylthiazole-2-carboxylic acid.
C. Photodegradation
Compounds with aromatic and heteroaromatic rings are often susceptible to degradation upon exposure to light, particularly UV radiation.[1]
-
Mechanism: For thiazoles with aryl substituents, a common photodegradation mechanism involves a reaction with singlet oxygen (¹O₂) via a [4+2] Diels-Alder cycloaddition.[2] This forms an unstable endoperoxide intermediate which then rearranges or fragments to form various degradation products.[2]
-
Expected Products: Complex rearranged products, potentially including benzamide derivatives resulting from cleavage of the thiazole ring.[2]
The following diagram illustrates the primary degradation pathways discussed.
Caption: Primary degradation pathways for this compound.
Part 3: Experimental Protocols & Data
This section provides standardized protocols for conducting forced degradation studies and a template for presenting the resulting data.
Protocol 1: Forced Degradation Study Workflow
This workflow is designed to systematically evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5][6]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in HPLC-grade acetonitrile.
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH at room temperature.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature. Protect from light.
-
Thermal: Store a sample of the solid compound in an oven at 80°C.
-
Photolytic: Expose a solution (e.g., in acetonitrile/water) and a solid sample to light conditions as specified by ICH Q1B guidelines.
-
-
Sample Processing: At specified time points, withdraw aliquots. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase. Analyze immediately using a validated stability-indicating HPLC method.
-
Characterization: For significant degradation peaks, use LC-MS/MS to obtain mass information and NMR for structural elucidation of the degradation products.[2]
Data Presentation: Summary of Forced Degradation Results
The results of the forced degradation studies should be summarized in a clear, tabular format. This allows for a quick assessment of the compound's lability under different conditions.
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Major Degradant RRT |
| Control (Unstressed) | 0 hr | 99.8% | 0.2% | N/A |
| 0.1 M HCl | 8 hr | 85.2% | 14.6% | 0.78 |
| 0.1 M NaOH | 4 hr | 78.9% | 20.9% | 0.65, 1.15 |
| 3% H₂O₂ | 24 hr | 5.7% | 94.1% | 0.55 |
| Thermal (80°C Solid) | 48 hr | 98.5% | 1.3% | N/A |
| Photolytic (ICH) | - | 72.3% | 27.5% | 0.82, 0.91, 1.24 |
RRT = Relative Retention Time (to the parent peak)
Interpretation of Hypothetical Data:
-
The compound is highly labile to oxidation , as evidenced by the almost complete degradation in the presence of hydrogen peroxide. The major degradant at RRT 0.55 is likely the carboxylic acid.
-
Significant degradation occurs under photolytic and basic conditions.
-
The compound shows moderate instability in acidic conditions.
-
It is relatively stable to dry heat in its solid form.
This comprehensive guide provides a framework for understanding and managing the stability of this compound. By applying these principles, researchers can ensure the integrity of their experiments and the quality of their results.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Sleno, L., & Volmer, D. A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Eick, J., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Overcoming Low Reactivity in Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity of substrates in this critical heterocyclic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Addressing Low Substrate Reactivity
This section is structured in a question-and-answer format to directly address common issues encountered during thiazole synthesis, particularly the renowned Hantzsch thiazole synthesis.[1]
Question 1: My Hantzsch thiazole synthesis is resulting in low to no yield. What are the primary factors related to substrate reactivity that I should investigate?
Low yields in the Hantzsch synthesis, a cornerstone reaction between α-haloketones and thioamides, can often be traced back to the inherent reactivity of your chosen substrates.[2] Two key areas to investigate are the electronic properties and steric hindrance of your starting materials.
Causality Explained:
The Hantzsch synthesis is initiated by a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl group.[3][4] The efficiency of these steps is highly dependent on the electronic and steric environment of the reacting centers.
-
Electronic Effects: The nucleophilicity of the thioamide and the electrophilicity of the α-haloketone are paramount.
-
Thioamide: Electron-donating groups (EDGs) on the thioamide increase the electron density on the sulfur atom, enhancing its nucleophilicity and accelerating the initial SN2 reaction. Conversely, strong electron-withdrawing groups (EWGs) decrease the sulfur's nucleophilicity, leading to a sluggish or failed reaction.
-
α-Haloketone: Electron-withdrawing groups on the α-haloketone increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and potentially increasing the reaction rate.[5]
-
-
Steric Hindrance: Bulky substituents on either the thioamide or the α-haloketone, particularly near the reacting centers, can impede the approach of the nucleophile or hinder the intramolecular cyclization, leading to significantly lower yields.[6]
Troubleshooting Workflow:
Caption: Troubleshooting decision workflow for low-yielding Hantzsch synthesis.
Question 2: My thioamide contains a strong electron-withdrawing group, and the reaction is not proceeding. What are my options?
This is a classic case of reduced nucleophilicity. The electron-withdrawing group is deactivating the sulfur atom, making the initial SN2 attack on the α-haloketone the rate-limiting step.
Option 1: Enhance Reaction Conditions with Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) is a powerful technique for overcoming activation energy barriers in sluggish reactions.[6] The rapid and uniform heating provided by microwaves can significantly accelerate the reaction, often leading to higher yields in dramatically shorter times compared to conventional heating.[7]
Detailed Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles [8][9]
-
Materials:
-
Substituted acetophenone (1 eq.)
-
Thiourea (1 eq.)
-
Iodine or Bromine (1 eq.)
-
Ethanol or DMSO (minimal amount to dissolve reactants)
-
Microwave reactor vial with a stir bar
-
-
Procedure:
-
In a microwave reactor vial, combine the substituted acetophenone (e.g., 4-nitroacetophenone), thiourea, and the halogen source (iodine or bromine).
-
Add a minimal amount of a polar solvent like ethanol or DMSO to dissolve the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable power (e.g., 100-200 W) and temperature (e.g., 100-150 °C) for 5-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.
-
Comparative Data: Conventional vs. Microwave Synthesis [7][9]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 2-8 hours | 40-70 |
| Microwave Irradiation | 3-10 minutes | 70-95 |
Option 2: Employ a Catalyst
For multi-component syntheses involving less reactive substrates, a catalyst can be employed to activate the starting materials. For instance, silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives.[10][11]
Question 3: I am working with a sterically hindered α-haloketone or thioamide, and the Hantzsch synthesis is failing. What alternative synthetic routes should I consider?
When steric hindrance is the primary issue, forcing the reaction conditions in a Hantzsch synthesis can lead to decomposition and side products. In such cases, a different synthetic approach is often more fruitful.
Alternative Route: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is an excellent alternative for preparing 5-aminothiazoles, especially when the Hantzsch route is not viable due to substrate limitations.[12] This reaction involves the condensation of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild, often aqueous, conditions at room temperature.[12][13]
Mechanism of the Cook-Heilbron Synthesis:
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemhelpasap.com [chemhelpasap.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Alternative Formylating Agents for Electron-Rich Heterocycles
Welcome to the Technical Support Center for the formylation of electron-rich heterocycles. The introduction of a formyl group (—CHO) is a pivotal transformation in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science.[1] Aromatic and heteroaromatic aldehydes are crucial intermediates for creating more complex molecular structures.[2] This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for alternative formylating agents beyond the conventional Vilsmeier-Haack reaction.
This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with standard formylation methods or are exploring alternative synthetic routes for sensitive or complex heterocyclic substrates.
Challenges in Formylating Electron-Rich Heterocycles
While the Vilsmeier-Haack reaction is a robust and widely used method for formylating electron-rich heterocycles like pyrroles, furans, and indoles, it is not without its limitations.[2][3] Issues such as low yields with deactivated substrates, undesired side reactions, and harsh reaction conditions can necessitate the exploration of alternative reagents.[4]
This guide focuses on three key alternative methods:
-
Rieche Formylation: Utilizing dichloromethyl methyl ether.
-
Duff Reaction: Employing hexamethylenetetramine.
-
Modern Catalytic Methods: Emerging techniques for C-H formylation.
Rieche Formylation: Dichloromethyl Methyl Ether
The Rieche formylation is an effective method for introducing a formyl group onto electron-rich aromatic compounds, including phenols and heterocycles, using dichloromethyl methyl ether (DCME) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5][6][7] This method is particularly advantageous for achieving ortho-formylation of phenols and can be a milder alternative to the Vilsmeier-Haack reaction for certain substrates.[8]
Mechanism of Action
The reaction proceeds via the formation of a dichloromethyl cation equivalent, which acts as the electrophile in a Friedel-Crafts type reaction. The Lewis acid activates the DCME, facilitating the electrophilic attack on the electron-rich heterocyclic ring. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.[5]
Caption: Mechanism of Rieche Formylation.
Experimental Protocol: Formylation of 3,5-Dimethoxyphenol
This protocol details the ortho-formylation of an electron-rich phenol using the Rieche reaction.[5]
Materials:
-
3,5-Dimethoxyphenol
-
Anhydrous Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (DCME)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup.
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium tetrachloride (2.2 eq) dropwise to the stirred solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 30-60 minutes.
-
Add dichloromethyl methyl ether (1.0 eq) dropwise over 15 minutes.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature while stirring for 1 hour.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide & FAQs
Q1: My reaction is sluggish or not going to completion. What should I do?
A1:
-
Lewis Acid Activity: Ensure your Lewis acid (e.g., TiCl₄) is fresh and has not been deactivated by moisture. Handle it under strictly anhydrous conditions.
-
Substrate Reactivity: For less electron-rich heterocycles, you may need to increase the reaction temperature or use a stronger Lewis acid. However, be cautious as this can also lead to side products.
-
Stoichiometry: A slight excess of the Lewis acid and DCME can sometimes drive the reaction to completion.
Q2: I am observing the formation of multiple products. How can I improve selectivity?
A2:
-
Temperature Control: Maintaining a low temperature (0 °C or below) is crucial for controlling regioselectivity, especially with highly activated substrates.
-
Lewis Acid Choice: The choice of Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., SnCl₄, AlCl₃) to find the optimal conditions for your substrate.[7]
-
Slow Addition: Adding the reagents slowly and maintaining good stirring can help to minimize localized high concentrations that may lead to side reactions.
Q3: Is dichloromethyl methyl ether safe to handle?
A3: Dichloromethyl methyl ether is a regulated substance and a potential carcinogen.[8] It is also a lachrymator and is moisture-sensitive.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Duff Reaction: Hexamethylenetetramine
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl carbon source.[9] It is particularly useful for the ortho-formylation of phenols and can also be applied to other electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid.[10]
Mechanism of Action
The reaction mechanism involves the protonation of HMTA, which then acts as an electrophile. The electron-rich heterocycle attacks the activated HMTA species, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product.[9]
Caption: Simplified mechanism of the Duff Reaction.
Experimental Protocol: Formylation of Umbelliferone
This protocol describes the formylation of a coumarin derivative using the Duff reaction in trifluoroacetic acid.[12]
Materials:
-
Umbelliferone
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Methylene chloride (DCM)
-
Brine
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup.
Procedure:
-
Dissolve umbelliferone (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).
-
Heat the reaction mixture to 70°C and stir.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute with methylene chloride and wash with brine.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Troubleshooting Guide & FAQs
Q1: I am observing significant di-formylation of my substrate. How can I favor mono-formylation?
A1: Di-formylation is a common side reaction in the Duff reaction, especially when multiple activated positions are available on the aromatic ring.[12]
-
Control Stoichiometry: The most critical factor is the molar ratio of HMTA to the substrate. Reducing the amount of HMTA can significantly increase the yield of the mono-formylated product.[12]
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC and stop the reaction once the desired mono-formylated product is maximized.[12]
Q2: My reaction is producing a significant amount of resin/polymer. What is causing this and how can I prevent it?
A2: Phenol-formaldehyde resin formation can occur, particularly under acidic conditions.[12]
-
Optimize Temperature: Avoid excessively high temperatures, which can accelerate polymerization. Maintain the lowest effective temperature for the formylation.[12]
-
Milder Acid Catalyst: In some cases, using a milder acid than TFA, such as acetic acid, may reduce the rate of polymerization.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[12]
Q3: The yields of my Duff reaction are consistently low. How can I improve them?
A3: The Duff reaction is known for sometimes having modest yields.[13]
-
Acid Choice: For some substrates, trifluoroacetic acid can give better yields and milder conditions compared to the traditional glyceroboric acid.[14]
-
Substrate Activation: The Duff reaction works best with strongly electron-donating substituents on the aromatic ring, such as in phenols.[9] For less activated heterocycles, this may not be the optimal method.
-
Workup Procedure: Ensure a thorough workup to completely hydrolyze the intermediate imine to the aldehyde.
Modern Catalytic C-H Formylation Methods
Recent advances in organic synthesis have led to the development of novel catalytic methods for the direct C-H formylation of heterocycles. These methods often offer milder reaction conditions and improved functional group tolerance compared to classical methods.
Metal-Free C-H Formylation
One notable development is the metal-free C-H formylation of nitrogen heterocycles using trioxane as a formyl equivalent.[15] This reaction is enabled by an organic-soluble oxidant, tetrabutylammonium persulfate, and provides a mild and robust method for modifying medicinally relevant heterocycles.[15]
Metal-Catalyzed C-H Formylation
Transition-metal catalysis has also been explored for C-H formylation. For example, copper-catalyzed C-3 formylation of indoles using tertiary amines and molecular oxygen has been reported.[16] While still an emerging area, these catalytic approaches hold promise for the development of more sustainable and efficient formylation protocols.
Troubleshooting Emerging Methods
As these are newer methodologies, troubleshooting may require a more systematic approach:
-
Catalyst Deactivation: Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.
-
Oxidant/Reductant Stability: The stability and activity of the oxidants or reductants used in these reactions can be critical. Use fresh reagents and handle them according to the supplier's recommendations.
-
Ligand Effects: In metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction outcome. Screening a variety of ligands may be necessary to optimize the reaction.
Comparative Summary of Alternative Formylating Agents
| Feature | Rieche Formylation (DCME/TiCl₄) | Duff Reaction (HMTA) | Modern Catalytic Methods |
| Formylating Agent | Dichloromethyl methyl ether | Hexamethylenetetramine | Varies (e.g., Trioxane, Methanol)[15][17] |
| Typical Substrates | Electron-rich aromatics, phenols, heterocycles[5][6] | Phenols, activated aromatics, some heterocycles[9][10] | Primarily nitrogen heterocycles[15] |
| Key Advantages | Good for ortho-formylation of phenols, mild conditions[8] | Inexpensive reagent, good for ortho-hydroxyaldehydes[9] | Mild conditions, high functional group tolerance |
| Common Issues | Moisture sensitivity, toxicity of DCME[5][8] | Low yields, di-formylation, resin formation[13] | Catalyst sensitivity, newer and less established |
| Regioselectivity | Often high, influenced by Lewis acid coordination | Preferentially ortho to activating groups[9] | Can be highly selective, dependent on the catalytic system |
Conclusion
The selection of an appropriate formylating agent is crucial for the successful synthesis of heterocyclic aldehydes. While the Vilsmeier-Haack reaction remains a workhorse in this field, the Rieche formylation and the Duff reaction offer valuable alternatives, particularly for specific substrates and desired regioselectivities. Furthermore, the continuous development of modern catalytic C-H formylation methods is expanding the synthetic chemist's toolbox, enabling the formylation of complex and sensitive molecules under increasingly mild and selective conditions. This guide serves as a starting point for troubleshooting and optimizing your formylation reactions, empowering you to overcome synthetic challenges and advance your research and development goals.
References
- A Comparative Guide to the Efficacy of Formyl Chloride and Dichloromethyl Methyl Ether in Aromatic Formylation. Benchchem.
- Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
- Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether. Benchchem.
-
Duff reaction. Wikipedia. Available at: [Link]
-
Rieche formylation. Wikipedia. Available at: [Link]
-
Rieche Formylation. SynArchive. Available at: [Link]
-
Formylation - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Metal- and Acid-Free C-H Formylation of Nitrogen Heterocycles: Using Trioxane as an Aldehyde Equivalent Enabled by an Organic-Soluble Oxidant. PubMed. Available at: [Link]
-
Recent Advances On Direct Formylation Reactions. ResearchGate. Available at: [Link]
-
Duff reaction. Grokipedia. Available at: [Link]
-
Recent Advances On Direct Formylation Reactions. PubMed. Available at: [Link]
-
Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. PubMed Central. Available at: [Link]
-
Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Available at: [Link]
-
Synthesis of Heterocyclic Compounds by Ring Transformations of 2-Formyl Pentose Glycals. ResearchGate. Available at: [Link]
-
Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available at: [Link]
-
Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. ACS Publications. Available at: [Link]
-
Site‐Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid. ResearchGate. Available at: [Link]
-
Duff Reaction. SlideShare. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Methanol as a formylating agent in nitrogen heterocycles. RSC Publishing. Available at: [Link]
-
Hexamethylenetetramine. Wikipedia. Available at: [Link]
- Process for making aromatic aldehydes. Google Patents.
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]
-
Delepine reaction. Organic Chemistry Portal. Available at: [Link]
-
N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PubMed Central. Available at: [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]
-
Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ChemRxiv. Available at: [Link]
-
N-Heterocyclic Carbene Catalyzed Transformylation. Organic Chemistry Portal. Available at: [Link]
-
New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Rieche Formylation - Common Organic Chemistry. Organic Chemistry Portal. Available at: [Link]
-
2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]
-
Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Cambridge Open Engage. Available at: [Link]
-
Heterocyclic Chemistry. Boyer Research. Available at: [Link]
-
Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. PubMed. Available at: [Link]
-
Heterocyclic Chemistry. Intermediate Organic Chemistry. Available at: [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. Available at: [Link]
-
Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. National Institutes of Health. Available at: [Link]
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- 17. Methanol as a formylating agent in nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
scale-up challenges and solutions for phenylthiazole synthesis
Welcome to the technical support center for phenylthiazole synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals who are transitioning their phenylthiazole synthesis from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the complex challenges of chemical scale-up. This resource is structured to address your potential issues directly through practical FAQs and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for phenylthiazoles, and what are its primary scale-up concerns?
A1: The Hantzsch thiazole synthesis remains the most prevalent and robust method for constructing the phenylthiazole core.[1][2] It involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide. While efficient, its scale-up introduces several critical challenges:
-
Exotherm Control: The initial S-alkylation step is a bimolecular nucleophilic substitution (S_N2) reaction, which is typically exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, potentially leading to temperature spikes, increased impurity formation, and safety hazards.
-
Solid Handling and Mixing: The reaction often produces intermediates or final products that may precipitate from the reaction mixture. In large reactors, ensuring homogeneous mixing of slurries is crucial to avoid localized "hot spots" or areas of high concentration, which can negatively impact reaction kinetics and impurity profiles.
-
Product Isolation and Purification: Crystallization, the primary method for purification at scale, can be difficult to control. Issues like oiling out, polymorphism (the existence of multiple crystal forms), and inconsistent particle size distribution are common and can affect filtration, drying, and the final product's bioavailability.[3][]
Q2: Why does my impurity profile change when I move from a 1 L flask to a 100 L reactor?
A2: A change in the impurity profile upon scale-up is a common and often vexing issue. It typically stems from subtle changes in the reaction environment that are magnified at a larger scale:
-
Mass and Heat Transfer Limitations: As mentioned above, inefficient mixing and cooling in large reactors can lead to localized areas of high temperature or reagent concentration. This can accelerate side reactions that were negligible at the lab scale. For instance, in the Hantzsch synthesis, acidic conditions can sometimes lead to the formation of isomeric 2-imino-2,3-dihydrothiazole impurities instead of the desired 2-aminothiazole product.[5]
-
Extended Reaction Times: Longer addition times for reagents or slower heating/cooling cycles are common at scale. This extended exposure of reactants and products to the reaction conditions can promote the formation of degradation products.
-
Raw Material Quality: The quality and specifications of raw materials used in a pilot plant may differ from the highly purified reagents used in a research lab. Different impurity profiles in starting materials can introduce new and unexpected byproducts.
Q3: What are Critical Process Parameters (CPPs) I should focus on during the scale-up of my phenylthiazole synthesis?
A3: Critical Process Parameters are variables that must be controlled to ensure the process produces a product of the desired quality. For a typical Hantzsch phenylthiazole synthesis, the key CPPs include:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions. A well-defined temperature profile for the reaction, work-up, and crystallization is essential.
-
Reagent Addition Rate: Controls the instantaneous concentration of reagents and helps manage the reaction exotherm.
-
Agitation Speed: Directly impacts mixing efficiency, which is vital for maintaining homogeneity in slurries and ensuring consistent heat transfer.
-
Supersaturation Control: During crystallization, the level of supersaturation is the driving force for nucleation and crystal growth.[] It must be carefully controlled via cooling rate, anti-solvent addition rate, or distillation to achieve the desired crystal form and particle size.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Reaction Yield Decreases Significantly at Pilot Scale
-
Q: My Hantzsch reaction yield dropped from 90% in the lab to 65% in a 50 L reactor. What are the most likely causes and how can I investigate them?
A: A significant drop in yield is often multifactorial. The primary suspects are thermal control, mixing, and stoichiometry.
-
Causality: The most probable cause is poor temperature control. An initial exotherm from the reaction of the α-haloketone and thioamide can cause localized overheating, leading to thermal degradation of reactants or products. Inefficient mixing can exacerbate this by creating pockets of high reagent concentration, further promoting side reactions.
-
Troubleshooting Workflow:
-
Review Engineering Data: Analyze the batch temperature logs. Did the internal temperature spike during reagent addition? Compare the jacket temperature to the internal temperature; a large delta indicates poor heat transfer.
-
Evaluate Mixing: Was the agitation sufficient for the vessel geometry and batch volume? For slurries, a visual check for settled solids (if possible through a sight glass) or the use of process analytical technology (PAT) like Focused Beam Reflectance Measurement (FBRM) can provide insight into particle suspension.
-
Analyze for Byproducts: Use HPLC to analyze crude reaction samples taken throughout the process. Compare the impurity profile to your lab-scale runs. An increase in specific impurities can provide clues about the competing side reactions (e.g., dehalogenation of the starting material).
-
-
Solution Protocol:
-
Slow the Addition: Reduce the addition rate of the limiting reagent to allow the reactor's cooling system to keep up with the heat generated.
-
Increase Cooling Capacity: Ensure the cooling fluid is at the lowest practical temperature before starting the addition.
-
Optimize Agitation: Consult with a chemical engineer to ensure the agitator type and speed are appropriate for achieving good solids suspension and heat transfer in your specific reactor.
-
-
Problem 2: Product Fails to Crystallize or "Oils Out" During Isolation
-
Q: In the lab, my phenylthiazole product crystallizes easily upon cooling. In the plant, it separated as a thick, unfilterable oil. What happened?
A: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature above the product's melting point in that specific solvent system, or when the level of supersaturation is too high for orderly crystal nucleation and growth.
-
Causality: This is a classic supersaturation and nucleation problem. Rapid cooling, a higher concentration of the product, or the presence of impurities can inhibit nucleation and favor the formation of an amorphous oil. The different cooling dynamics and potential for higher final concentrations in a large reactor are common culprits.
-
Troubleshooting Workflow:
-
Determine Solubility and Metastable Zone Width (MSZW): This is the most critical step. The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth. This data can be generated at the lab scale using tools that monitor turbidity during controlled cooling/heating cycles.[6]
-
Check for Impurities: Analyze the mother liquor. Certain impurities can act as crystal growth inhibitors. It may be necessary to introduce an additional purification step before the final crystallization.[3]
-
Evaluate Solvent System: The chosen solvent system may not be robust enough for scale-up. An ideal system provides a steep solubility curve, ensuring high yield upon cooling, but a wide enough MSZW for process control.[6]
-
-
Solution Protocol: See the detailed "Protocol for Controlled Cooling Crystallization" below. The key is to control the rate of supersaturation generation. This is achieved through:
-
Slower Cooling Rate: Employ a programmed, gradual cooling ramp.
-
Seeding: Introduce a small quantity of crystalline product (seed crystals) into the solution once it enters the metastable zone. This provides a template for crystal growth and bypasses the often-unpredictable primary nucleation event.
-
Anti-Solvent Addition: If using an anti-solvent, the addition must be slow and controlled, ideally into a well-agitated region of the vessel, to prevent localized high supersaturation.[]
-
-
Problem 3: Final Product Has Poor Filtration and Drying Characteristics
-
Q: My phenylthiazole product from the pilot batch is a very fine powder that clogs the filter and takes days to dry. How can I improve its physical properties?
A: Poor filtration and drying are almost always due to a small particle size or an unfavorable crystal habit (e.g., needles). These properties are defined during the crystallization step.
-
Causality: Very fine particles are often the result of "crash crystallization," where nucleation dominates over crystal growth. This is caused by generating supersaturation too quickly (e.g., by cooling too fast or dumping in anti-solvent). Needle-like crystals can also interlock, trapping solvent and making filtration slow.
-
Troubleshooting Workflow:
-
Particle Size Analysis: Use techniques like laser diffraction to quantify the particle size distribution (PSD) of your lab and plant batches. A significant shift towards smaller particles in the plant batch confirms the issue.
-
Microscopy: Examine the crystals under a microscope. This will reveal the crystal habit (e.g., equant blocks, plates, or needles) and the degree of agglomeration. Agglomerates of fine particles can also trap solvent and slow drying.[7]
-
Review Crystallization Parameters: Re-examine the cooling rate, seeding protocol, and agitation rate. High agitation can sometimes cause secondary nucleation or crystal breakage, leading to fines.
-
-
Solution Protocol:
-
Control Nucleation and Growth: The goal is to favor crystal growth over nucleation. This is achieved by operating at a lower level of supersaturation for a longer period. A slower cooling or anti-solvent addition rate is the primary tool.
-
Implement an Aging Period: After the initial crystallization, holding the slurry at a constant temperature for several hours (an "aging" or "digestion" step) can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the overall PSD.
-
Solvent Selection: The solvent can influence crystal habit. Screening different solvent or co-solvent systems may be necessary to find one that produces more equant (block-like) crystals, which generally filter and dry more efficiently.
-
-
Data Presentation & Protocols
Table 1: Comparison of Lab vs. Pilot Scale Parameters for a Phenylthiazole Synthesis
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Common Scale-Up Issue & Rationale |
| Reagent Addition Time | 5 minutes | 60-90 minutes | Exotherm Control: Slower addition is required to manage heat removal due to the lower surface-area-to-volume ratio. |
| Max. Temp Excursion (ΔT) | 2 °C | 10-15 °C | Poor Heat Transfer: Indicates the rate of heat generation exceeds the reactor's cooling capacity, risking side reactions. |
| Mixing | Magnetic Stirrer (Vortex) | Impeller (Baffles) | Inefficient Mixing: Inadequate agitation can lead to slurry settling and localized hot spots. |
| Cooling Time (Crystallization) | 30 minutes | 4-6 hours | Controlled Supersaturation: Slower cooling is necessary to prevent "oiling out" and to grow larger, more easily filterable crystals. |
| Key Impurity Level | 0.1% | 1.5% | Side Reactions: Higher temperatures and longer reaction times at scale can increase the formation of impurities. |
| Yield | 92% | 75% | Compounded Effects: Lower yield is often a result of all the issues above (side reactions, isolation losses). |
Experimental Protocol: Controlled Cooling Crystallization for Phenylthiazole APIs
This protocol provides a systematic approach to developing a robust crystallization process designed to control crystal form and particle size.
-
Solvent System Selection & Solubility Curve Generation:
-
Identify a suitable solvent or solvent/anti-solvent system that provides good solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Experimentally determine the solubility of the phenylthiazole product at various temperatures to generate a solubility curve. This is your primary process design tool.
-
-
Batch Preparation:
-
Charge the reactor with the crude phenylthiazole product and the chosen solvent system.
-
Heat the mixture to a temperature that ensures complete dissolution of the product (typically 5-10 °C above the saturation temperature for your target concentration). Hold for 30 minutes to ensure all nuclei have dissolved.
-
-
Controlled Cooling & Seeding:
-
Initiate a slow, linear cooling ramp (e.g., 10-20 °C per hour).
-
Cool the batch to a predetermined seeding temperature, which should be within the metastable zone (typically 2-5 °C below the saturation temperature).
-
Prepare a seed slurry by suspending a small amount (0.1-1.0% by weight of the product) of milled, crystalline product in a portion of the mother liquor.
-
Add the seed slurry to the reactor. A successful seeding will result in a slight, controlled exotherm or a visible increase in turbidity.
-
-
Crystal Growth (Aging):
-
After seeding, continue the slow cooling ramp to the final isolation temperature (e.g., 0-5 °C).
-
Once the final temperature is reached, hold the slurry under agitation for a minimum of 2-4 hours. This aging period allows for crystal growth and can improve the particle size distribution.
-
-
Isolation and Drying:
-
Filter the slurry using appropriate equipment (e.g., Nutsche filter-dryer).
-
Wash the filter cake with a small amount of cold, fresh solvent to displace the impurity-laden mother liquor.
-
Dry the product under vacuum at a temperature determined to be safe and effective for removing residual solvents without causing product degradation.
-
Visualization of Scale-Up Logic
Troubleshooting Yield Loss in Phenylthiazole Synthesis
The following diagram illustrates a logical decision-making workflow for diagnosing and addressing yield loss during the scale-up of a Hantzsch phenylthiazole synthesis.
Sources
- 1. scribd.com [scribd.com]
- 2. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. researchgate.net [researchgate.net]
minimizing byproduct formation in the formylation of substituted thiazoles
Technical Support Center: Formylation of Substituted Thiazoles
Welcome to the technical support center for the formylation of substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to introduce a formyl group (-CHO) onto a thiazole scaffold while minimizing the formation of common byproducts. Here, we address specific experimental challenges, provide troubleshooting advice based on mechanistic principles, and offer validated protocols to enhance reaction efficiency and product purity.
Introduction: The Challenge of Selective Thiazole Formylation
The thiazole ring is a cornerstone heterocycle in medicinal chemistry and materials science.[1] Formylation is a critical transformation, as the resulting thiazole-carbaldehyde is a versatile intermediate for further molecular elaboration.[2] The Vilsmeier-Haack reaction is the most common and powerful method for this purpose, utilizing a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4][5]
However, the electron-rich nature of the thiazole ring, while facilitating the desired electrophilic substitution, also opens pathways to several side reactions.[6][7] The primary challenges encountered are poor regioselectivity, di-formylation, and, under harsh conditions, ring degradation. This guide provides the expertise to navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues observed in the lab.
Q1: My reaction is yielding a mixture of regioisomers (e.g., formylation at C4 and C5). How can I improve selectivity?
A1: Regioselectivity in thiazole formylation is dictated by both electronic and steric factors. The C5 position is generally the most electron-rich and favored site for electrophilic attack, while the C2 proton is the most acidic and prone to deprotonation by strong bases.[8]
-
Mechanistic Insight: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9][10] The regiochemical outcome depends on the relative stability of the Wheland intermediate formed upon attack of the Vilsmeier reagent. Substituents on the thiazole ring profoundly influence this. Electron-donating groups (EDGs) at C2 will strongly activate the C5 position. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring or direct the formylation to other available positions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[7] Higher temperatures can overcome the activation energy barrier for the formation of the less-favored isomer, leading to product mixtures.
-
Solvent Choice: Solvent polarity can influence regioselectivity.[7] While DMF is often both a reagent and solvent, consider using a co-solvent like 1,2-dichloroethane (DCE) or chloroform to modulate the reaction environment.
-
Choice of Formylating Agent: While POCl₃/DMF is standard, alternatives exist. Using oxalyl chloride or thionyl chloride instead of POCl₃ can alter the reactivity of the Vilsmeier reagent and may improve selectivity in some cases. For substrates intolerant to Vilsmeier conditions, consider an alternative strategy such as lithiation at a specific position with n-BuLi at low temperature (-78 °C) followed by quenching with DMF.[11][12] This method offers excellent regiocontrol provided a selective lithiation site is available.
-
Q2: I'm observing a significant amount of a di-formylated byproduct. What causes this and how can it be prevented?
A2: Di-formylation is a classic example of over-reaction, where the mono-formylated product, which is still electron-rich enough, undergoes a second formylation.
-
Mechanistic Insight: The first formyl group is an EWG, which deactivates the thiazole ring towards further electrophilic attack. However, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of Vilsmeier reagent), this deactivation may not be sufficient to prevent a second addition.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical parameter. Reduce the equivalents of the Vilsmeier reagent. Start with 1.1-1.5 equivalents and monitor the reaction closely.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.
-
Reverse Addition: Instead of adding the Vilsmeier reagent to the thiazole, try adding the thiazole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C).[7] This ensures that the thiazole is never in an environment with a large excess of the formylating agent.
-
Q3: My reaction is not working, or the yield is very low. What are the likely causes?
A3: Low or no conversion can stem from several factors, from reagent quality to substrate reactivity.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that POCl₃ and DMF are fresh and anhydrous. POCl₃ is highly sensitive to moisture, and old DMF can contain dimethylamine, which can interfere with the reaction.[7][13]
-
Substrate Reactivity: The Vilsmeier-Haack reaction requires an electron-rich substrate.[6][7] If your thiazole is substituted with potent EWGs (e.g., -NO₂, -CN), it may be too deactivated to react. In such cases, a more potent formylation method or a different synthetic route may be necessary.
-
Reaction Temperature: For less reactive (deactivated) substrates, an increase in temperature (e.g., 60-80 °C) may be required to drive the reaction to completion.[7] Always start with milder conditions and increase the temperature incrementally while monitoring the reaction.
-
Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is formed correctly. Typically, POCl₃ is added slowly to ice-cold DMF. A precipitate of the Vilsmeier salt may form, which is normal.[7]
-
Q4: The workup is difficult, and I'm getting a lot of baseline material on my TLC. How can I improve product isolation?
A4: A challenging workup is often due to incomplete hydrolysis of the iminium intermediate or decomposition.
-
Mechanistic Insight: The reaction product prior to workup is an iminium ion. Aqueous workup is required to hydrolyze this intermediate to the final aldehyde.[3][9] This hydrolysis is pH-sensitive.
-
Troubleshooting Steps:
-
Proper Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and a base, such as sodium acetate or sodium carbonate solution.[10] This hydrolyzes the iminium intermediate and neutralizes the acidic reaction mixture. The pH should be carefully adjusted to be slightly basic (pH 8-9) to ensure complete hydrolysis without causing base-catalyzed side reactions.
-
Temperature Control: Keep the quenching solution cold (0-10 °C) to manage the exothermic neutralization process.
-
Extraction: After quenching and neutralization, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine can help break them.
-
Data & Method Comparison
Choosing the right formylation strategy is key. The following table compares the two most common methods.
| Feature | Vilsmeier-Haack Formylation | Lithiation-Formylation |
| Reagents | POCl₃ (or SOCl₂, (COCl)₂) + DMF | n-BuLi or t-BuLi, then DMF |
| Mechanism | Electrophilic Aromatic Substitution | Deprotonation followed by Nucleophilic Acyl Addition |
| Regioselectivity | Electronically controlled (typically C5) | Directed by most acidic proton (typically C2) |
| Substrate Scope | Best for electron-rich thiazoles | Good for less electron-rich systems; requires acidic C-H |
| Common Byproducts | Di-formylation, regioisomers | Products from competing deprotonation sites |
| Typical Conditions | 0 °C to 80 °C | -78 °C to RT |
| Key Advantage | Operational simplicity, cost-effective | Excellent, predictable regioselectivity |
| Key Limitation | Selectivity issues with some substrates | Requires cryogenic temperatures, strictly anhydrous conditions |
Visualizing the Pathways
Understanding the reaction pathways is crucial for troubleshooting.
Diagram 1: Desired vs. Undesired Formylation Pathways
Caption: Key decision points in Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues.
Recommended Protocol: Regioselective C5-Formylation of 2-Substituted Thiazole
This protocol is optimized for the selective mono-formylation at the C5 position of a generic 2-substituted, electron-rich thiazole, minimizing di-formylation.
Materials:
-
2-Substituted Thiazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq), freshly distilled or from a new bottle
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Acetate (NaOAc) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq relative to thiazole).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A white precipitate of the Vilsmeier reagent may form.
-
-
Formylation Reaction:
-
Dissolve the 2-substituted thiazole (1.0 eq) in anhydrous DCE (approx. 0.2 M concentration).
-
Add the thiazole solution dropwise to the stirring Vilsmeier reagent suspension at 0 °C over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc), checking for the consumption of the starting material.
-
-
Workup and Isolation:
-
Prepare a separate beaker with a vigorously stirring solution of crushed ice and saturated sodium acetate.
-
Once the starting material is consumed, slowly and carefully pour the reaction mixture into the ice/NaOAc solution. The quench is exothermic.
-
Stir the resulting mixture for 1 hour, allowing it to reach room temperature. Check the pH of the aqueous layer and adjust to ~8 with additional base if necessary.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure thiazole-5-carbaldehyde.
-
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- El-Aasar, M. M. (2012). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Journal of the Korean Chemical Society, 56(3), 360-366.
- MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5029.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
- National Institutes of Health. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(12), 2097-2111.
- National Institutes of Health. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.
- ACS Publications. (2019). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 119(12), 7478-7600.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- National Institutes of Health. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(16), 4983.
- bepls. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 1(1), 1-20.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26772.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- National Institutes of Health. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(23), 5779.
- National Institutes of Health. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 8(46), e202303491.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (2011). CH Substitution Reaction of Thiazoles at the 2-Position. Retrieved from [Link]
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- MDPI. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 25(11), 2695.
-
ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). C-H Activation (Topics in Current Chemistry, 292). Retrieved from [Link]
- Springer. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
- Medicinal and Medical Chemistry. (2024). The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. Medicinal and Medical Chemistry, 2(1), 1-10.
- National Institutes of Health. (2019). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Methyl-4-phenylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Methyl-4-phenylthiazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its spectral data with those of closely related analogs, we offer a detailed framework for the structural elucidation and quality control of this and similar substituted thiazole derivatives.
Introduction: The Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. For heterocyclic systems like thiazoles, which form the backbone of numerous pharmaceuticals and functional materials, NMR provides critical information on substituent effects, electronic distribution, and stereochemistry. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local chemical environment, allowing for precise structural assignment.
In the case of this compound, NMR spectroscopy is essential to confirm the regiochemistry of the substituents on the thiazole ring and to understand the electronic interplay between the phenyl, methyl, and aldehyde groups.
Predicted and Comparative NMR Data
The analysis will focus on comparing the target molecule with three key analogs:
-
Thiazole-2-carbaldehyde : The parent scaffold, providing baseline chemical shifts for the thiazole ring protons and carbons.
-
4-Phenylthiazole-2-carbaldehyde : Demonstrates the effect of the C4-phenyl substituent.
-
5-Methylthiazole-2-carbaldehyde : Illustrates the effect of the C5-methyl substituent.
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the phenyl group protons, and the methyl group protons. The key to this analysis is understanding how the electron-withdrawing aldehyde group and the substituents on the thiazole ring influence the chemical shifts.
Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted and Experimental, δ ppm)
| Proton Assignment | This compound (Predicted) | Thiazole-2-carbaldehyde (Experimental) | 4-Phenylthiazole-2-carbaldehyde (Predicted) | 5-Methylthiazole-2-carbaldehyde (Experimental) | Rationale for Predicted Shifts |
| Aldehyde (-CHO) | ~9.9 - 10.1 | ~9.95 | ~9.9 - 10.1 | ~9.85 | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. Its position is relatively insensitive to distant ring substituents. |
| Phenyl (ortho-H) | ~7.6 - 7.8 | - | ~7.7 - 7.9 | - | Protons on the phenyl ring will appear as a multiplet. The ortho protons are expected to be slightly downfield due to proximity to the thiazole ring. |
| Phenyl (meta/para-H) | ~7.4 - 7.6 | - | ~7.4 - 7.6 | - | The meta and para protons are less affected by the thiazole ring and will resonate in the typical aromatic region. |
| Thiazole (H5) | - | ~8.23 | ~8.4 | - | The C5-proton in thiazole-2-carbaldehyde is downfield. Substitution with a methyl group removes this signal. |
| Thiazole (H4) | - | ~8.42 | - | ~8.15 | The C4-proton is also downfield. Substitution with a phenyl group removes this signal. |
| Methyl (-CH₃) | ~2.6 - 2.8 | - | - | ~2.75 | The methyl group protons are expected in the typical allylic/benzylic region, slightly deshielded by the aromatic thiazole ring. |
Note: Experimental data are compiled from various sources and may vary slightly depending on the solvent and spectrometer frequency. Predictions are based on established substituent effects.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon backbone of the molecule. The chemical shifts of the thiazole ring carbons are highly indicative of the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted and Experimental, δ ppm)
| Carbon Assignment | This compound (Predicted) | Thiazole-2-carbaldehyde (Experimental) | 4-Phenylthiazole-2-carbaldehyde (Predicted) | 5-Methylthiazole-2-carbaldehyde (Experimental) | Rationale for Predicted Shifts |
| Aldehyde (-CHO) | ~184 - 186 | ~185.0 | ~184 - 186 | ~183.5 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Thiazole (C2) | ~162 - 164 | ~163.5 | ~162 - 164 | ~161.0 | This carbon, attached to the electronegative nitrogen and sulfur, and the aldehyde, is downfield. |
| Thiazole (C4) | ~155 - 158 | ~154.0 | ~156 - 159 | ~151.0 | The phenyl group at C4 will cause a downfield shift compared to the parent compound. |
| Thiazole (C5) | ~135 - 138 | ~130.0 | ~128 - 130 | ~136.0 | The methyl group at C5 also induces a downfield shift (alpha-effect). |
| Phenyl (ipso-C) | ~132 - 134 | - | ~133 - 135 | - | The carbon of the phenyl ring directly attached to the thiazole. |
| Phenyl (ortho/meta-C) | ~128 - 130 | - | ~128 - 130 | - | Aromatic carbons of the phenyl ring. |
| Phenyl (para-C) | ~130 - 132 | - | ~130 - 132 | - | Aromatic carbons of the phenyl ring. |
| Methyl (-CH₃) | ~15 - 18 | - | - | ~16.5 | The methyl carbon will appear in the typical aliphatic region. |
Note: As with ¹H NMR, experimental data can vary. Predictions are based on additive models of substituent chemical shifts.
Experimental Protocol for NMR Characterization
To ensure high-quality, reproducible NMR data, a standardized protocol is essential. The following section details a robust methodology for the ¹H and ¹³C NMR analysis of this compound.
I. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration :
-
Homogenization : Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used. The solution should be free of any particulate matter.
-
Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm) is common practice.
II. NMR Data Acquisition
-
Instrument : A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.
-
Locking and Shimming :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.
-
-
Tuning and Matching : Tune the NMR probe to the specific frequencies of the nuclei being observed (¹H and ¹³C) to maximize signal sensitivity.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse (zg) experiment.
-
Spectral Width : ~12-16 ppm, centered around 6-8 ppm.
-
Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1) : 1-5 seconds to allow for full magnetization recovery between scans.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Spectral Width : ~200-220 ppm, centered around 100-120 ppm.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus. The acquisition time can range from 20 minutes to several hours depending on the sample concentration.
-
Relaxation Delay (d1) : 2-5 seconds.
-
III. Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak to its known value.
-
Integration (¹H NMR) : Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Visualization of the Characterization Workflow
The process of NMR characterization can be visualized as a logical workflow, from sample preparation to final data analysis.
Caption: Workflow for the NMR characterization of a small molecule.
Conclusion
The ¹H and ¹³C NMR characterization of this compound is a critical step in its synthesis and application. By leveraging a comparative approach with simpler analogs, a detailed and reliable assignment of its NMR spectra can be achieved. The provided experimental protocol offers a standardized method to obtain high-quality data, ensuring the structural integrity and purity of the compound for research and development purposes. This guide serves as a valuable resource for scientists working with substituted thiazoles and other complex heterocyclic systems.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Thiazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of thiazole aldehydes. As key intermediates in pharmaceutical synthesis and potential reactive metabolites, the accurate identification and quantification of these compounds are paramount. Herein, we delve into the nuances of experimental design, from sample preparation to data interpretation, offering a comparative analysis of leading HRMS technologies to empower you in your research and development endeavors.
The Analytical Challenge: Understanding Thiazole Aldehydes
Thiazole aldehydes, such as 2-thiazolecarboxaldehyde and 4-thiazolecarboxaldehyde, are polar, reactive small molecules. Their analysis presents several challenges, including potential instability and the need for high sensitivity and specificity, particularly in complex matrices like biological fluids or reaction mixtures. High-resolution mass spectrometry is the analytical tool of choice for this application, offering unparalleled mass accuracy and resolving power to confidently identify and quantify these analytes.
The Power of High-Resolution Mass Spectrometry
HRMS instruments provide the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding an "exact mass". This high mass accuracy allows for the determination of the elemental composition of an unknown compound and the confident differentiation between isobaric interferences, which have the same nominal mass but different exact masses. The two most prominent HRMS technologies in modern analytical laboratories are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.
A Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap
The choice between a Q-TOF and an Orbitrap platform for the analysis of thiazole aldehydes depends on the specific analytical requirements, such as the need for speed, resolution, and quantitative performance.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Analyzer | Time-of-flight analyzer measures the time it takes for ions to travel a fixed distance. | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values. |
| Resolution | Typically in the range of 40,000 - 60,000 FWHM. | Can achieve resolutions exceeding 240,000 FWHM.[1] |
| Mass Accuracy | Typically 1-3 ppm with external calibration. | Routinely achieves <1 ppm mass accuracy with internal calibration. |
| Scan Speed | Very fast, capable of acquiring up to 100 spectra per second, beneficial for fast chromatography.[1] | Scan speed is inversely proportional to resolution; higher resolution requires longer acquisition times.[1] |
| Quantitative Performance | Good for targeted quantification, with a wide dynamic range. | Excellent for both targeted and untargeted quantification, often with superior sensitivity at high resolution.[2] |
| Suitability for Thiazole Aldehydes | Well-suited for high-throughput screening and targeted quantification where high scan speed is critical. | Ideal for complex samples requiring high resolution to remove interferences and for untargeted analysis where high mass accuracy is crucial for identification. |
Expert Insight: For routine quantitative analysis of known thiazole aldehydes in relatively clean matrices, a Q-TOF instrument provides a cost-effective and high-throughput solution. However, for discovery-phase research, metabolite identification, or analysis in complex biological matrices, the superior resolution and mass accuracy of an Orbitrap system are highly advantageous.
Experimental Workflow: From Sample to Data
A robust and reproducible analytical workflow is the cornerstone of reliable results. The following sections detail a comprehensive, self-validating protocol for the HRMS analysis of thiazole aldehydes.
Sample Preparation: The Critical First Step
Due to the reactive nature of aldehydes, proper sample preparation is crucial to prevent degradation and ensure accurate quantification. For polar analytes like thiazole aldehydes, a simple protein precipitation or a more targeted solid-phase extraction (SPE) is often employed.
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled thiazole aldehyde).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-HRMS analysis.
Protocol: Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of urine (pre-treated with a reducing agent like sodium borohydride if stabilization is needed) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the thiazole aldehydes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Derivatization for Enhanced Sensitivity
For trace-level quantification, derivatization of the aldehyde functional group can significantly improve ionization efficiency and chromatographic retention. Reagents like 2,4-dinitrophenylhydrazine (DNPH) or dansyl hydrazine react with the aldehyde to form a more readily ionizable derivative.[3]
Protocol: DNPH Derivatization
-
To the extracted and dried sample, add 50 µL of a 1 mg/mL solution of DNPH in acidified acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-HRMS analysis.
Liquid Chromatography: Achieving Optimal Separation
A well-developed liquid chromatography method is essential for separating the thiazole aldehydes from isomers and other matrix components.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the column. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
High-Resolution Mass Spectrometry: Instrument Parameters
The following are starting parameters for both Q-TOF and Orbitrap systems. These will require optimization for the specific instrument and application.
| Parameter | Q-TOF | Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 120°C | 320°C |
| Desolvation Gas Flow | 800 L/hr | 50 (Sheath Gas), 15 (Aux Gas) |
| Full Scan Range (m/z) | 50 - 500 | 50 - 500 |
| Resolution | 40,000 FWHM | 70,000 FWHM |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | Stepped Normalized Collision Energy (e.g., 20, 30, 40) |
Expert Insight: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like thiazole aldehydes. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar derivatives.[4]
Data Interpretation: From Spectra to Structure
Accurate data interpretation is key to confident compound identification. This involves examining the exact mass, isotopic pattern, and fragmentation spectrum.
Accurate Mass and Isotopic Pattern
The high mass accuracy of HRMS allows for the determination of the elemental formula of the protonated thiazole aldehyde ([M+H]⁺). For 2-thiazolecarboxaldehyde (C₄H₃NOS), the theoretical exact mass of the protonated molecule is 114.0012. An observed mass within a few ppm of this value provides strong evidence for its presence. The presence of sulfur also results in a characteristic isotopic pattern, with the A+2 peak (containing ³⁴S) being approximately 4.4% of the A peak (containing ³²S).
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. Based on the known fragmentation of thiazole derivatives and aldehydes, the following fragmentation pathways are predicted for protonated thiazole aldehydes.[5][6]
Predicted Fragmentation of Protonated 2-Thiazolecarboxaldehyde ([M+H]⁺ at m/z 114.0012)
-
Loss of CO: A common fragmentation for aldehydes, leading to a fragment at m/z 86.0066 (C₃H₄NS⁺).
-
Ring Cleavage: Fragmentation of the thiazole ring can lead to characteristic losses, such as the loss of HCN, resulting in a fragment at m/z 86.9933 (C₃H₃S⁺).
Predicted Fragmentation of Protonated 4-Thiazolecarboxaldehyde ([M+H]⁺ at m/z 114.0012)
-
Loss of CO: Similar to the 2-isomer, a loss of CO is expected, leading to a fragment at m/z 86.0066 (C₃H₄NS⁺).
-
Ring Cleavage: The fragmentation of the thiazole ring will likely produce a different pattern of fragment ions compared to the 2-isomer, allowing for their differentiation. For instance, the loss of the formyl radical (CHO•) followed by ring opening could occur.
Visualizing the Workflow and Fragmentation
Method Validation: Ensuring Data Integrity
A robust analytical method requires thorough validation to ensure its performance is reliable and reproducible. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
A comprehensive guide to bioanalytical method validation can be found in regulatory documents from agencies such as the FDA and EMA.[7]
Conclusion: A Powerful Tool for Thiazole Aldehyde Analysis
High-resolution mass spectrometry, whether on a Q-TOF or Orbitrap platform, offers the sensitivity, specificity, and accuracy required for the challenging analysis of thiazole aldehydes. The choice of instrument should be guided by the specific analytical needs of the laboratory. By implementing a robust and validated workflow, from sample preparation to data analysis, researchers can confidently identify and quantify these important molecules, advancing their research and development programs. This guide provides the foundational knowledge and practical protocols to achieve reliable and high-quality data in the HRMS analysis of thiazole aldehydes.
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A Comparative Guide for the Synthetic Chemist: Hantzsch vs. Cook-Heilbron Thiazole Synthesis
For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Two Cornerstone Methodologies for Thiazole Ring Formation
The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs, from the antibiotic Sulfathiazole to the anti-cancer agent Dasatinib.[1] Its prevalence underscores the critical importance of efficient and versatile synthetic routes to access this privileged scaffold. Among the classical methods, the Hantzsch and Cook-Heilbron syntheses have long been fundamental tools for organic chemists. This guide provides an in-depth comparative analysis of these two seminal routes, moving beyond a simple recitation of steps to explore the mechanistic underpinnings, practical considerations, and strategic applications that guide the modern chemist's choice.
At a Glance: Key Differentiators
| Feature | Hantzsch Thiazole Synthesis | Cook-Heilbron Thiazole Synthesis |
| Primary Reactants | α-Halocarbonyl compound + Thioamide/Thiourea | α-Aminonitrile + Carbon disulfide (or equivalent) |
| Product Scope | Broadly substituted thiazoles (2-, 4-, 5-positions) | Specifically 5-aminothiazoles (2-, 4-substituted) |
| Typical Conditions | Often requires heating; can be harsh but also adapted to mild, green conditions (microwave, solvent-free).[2] | Generally mild, often at room temperature.[3] |
| Key Advantages | High versatility, broad substrate scope, generally high-yielding, well-established.[4] | Direct access to 5-aminothiazoles, mild reaction conditions.[3] |
| Key Limitations | Use of lachrymatory α-halocarbonyls, potential for side products, regioselectivity can be an issue with substituted thioamides.[2] | More limited substrate scope, use of hazardous/unpleasant reagents like carbon disulfide.[2] |
Mechanistic Insights: The "Why" Behind the Reactions
A true understanding of a synthetic method's utility lies in its mechanism. The choice of reactants and conditions is a direct consequence of the electronic and steric factors at play during the reaction cascade.
The Hantzsch Synthesis: A Stepwise Cyclocondensation
The Hantzsch synthesis is a robust and widely applied method for the preparation of thiazole derivatives.[5][6] It proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration. The driving force for the reaction is the formation of the stable aromatic thiazole ring.[7]
The reaction begins with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.
Caption: The Hantzsch thiazole synthesis workflow.
A critical consideration in the Hantzsch synthesis is regioselectivity when using N-substituted thioamides. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles, can be formed. This is a crucial experimental parameter to control for achieving the desired product.
The Cook-Heilbron Synthesis: A Pathway to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a more specialized but highly valuable route directly to 5-aminothiazoles.[3][8] This method is particularly noted for its mild reaction conditions, often proceeding at room temperature.[3]
The mechanism commences with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular 5-exo-dig cyclization, a thermodynamically favored process, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting 5-imino-2-thione thiazolidine yields the aromatic 5-aminothiazole.[3]
Caption: The Cook-Heilbron thiazole synthesis workflow.
Experimental Protocols: From Theory to Practice
A self-validating protocol is the cornerstone of reproducible science. Below are detailed, step-by-step methodologies for both syntheses.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, known for its high yield and straightforward procedure.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate, 100 mL beaker, Buchner funnel, and filtration flask.
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining inorganic salts.
-
Allow the product to air dry on a watch glass. The crude product is often of sufficient purity for characterization.
Protocol 2: Cook-Heilbron Synthesis of 2-Methyl-5-aminothiazole
This protocol is adapted from a documented synthesis of a key intermediate for potential cancer therapeutics and showcases the utility of the Cook-Heilbron reaction.[3][9]
Materials:
-
Aminoacetonitrile (1 equivalent)
-
Ethyldithioacetate (1 equivalent)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, and reflux condenser (if heating is required).
Procedure:
-
Dissolve aminoacetonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add ethyldithioacetate to the solution with stirring.
-
The reaction is typically conducted under mild conditions, often at room temperature, and may be stirred for several hours. Gentle heating under reflux can be employed to accelerate the reaction if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the pure 2-methyl-5-aminothiazole.
Applications in Drug Development: A Strategic Choice
The choice between the Hantzsch and Cook-Heilbron syntheses is often dictated by the desired substitution pattern on the final thiazole ring.
The Hantzsch synthesis is the workhorse for accessing a wide variety of thiazole-containing drugs due to its broad scope. For example, it is a key step in the synthesis of Fanetizole, an anti-inflammatory drug.[10] Modern adaptations, such as one-pot multi-component reactions, have further enhanced its appeal by improving efficiency and reducing waste, making it a valuable tool in green chemistry.[7][11]
The Cook-Heilbron synthesis , while more specialized, is invaluable for the direct synthesis of 5-aminothiazoles, which are important building blocks for more complex molecules. For instance, derivatives of 5-aminothiazoles have been explored as CSF-1R inhibitors for cancer therapy.[3][9] The mild conditions of this reaction make it suitable for substrates with sensitive functional groups.
Conclusion: A Tale of Two Syntheses
Both the Hantzsch and Cook-Heilbron thiazole syntheses are powerful and enduring methods in the synthetic chemist's arsenal. The Hantzsch synthesis offers unparalleled versatility and a broad substrate scope, making it the go-to method for a wide range of thiazole derivatives. Its adaptability to modern techniques like microwave irradiation further cements its importance. The Cook-Heilbron synthesis, while more limited in scope, provides a gentle and direct route to the valuable 5-aminothiazole scaffold. The astute researcher will weigh the desired substitution pattern, the nature of the available starting materials, and the required reaction conditions to select the optimal path for their target molecule, leveraging the distinct advantages of each of these classic reactions.
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A Comparative Analysis of Thiazole and Oxazole Derivatives in Modern Drug Discovery
A Senior Application Scientist's Guide to Unpacking the Biological Activity of Two Privileged Heterocycles
In the landscape of medicinal chemistry, thiazole and oxazole rings represent two of the most prolific five-membered heterocyclic scaffolds. Their presence in a multitude of clinically approved drugs underscores their importance as "privileged structures"—frameworks that are repeatedly recognized by biological targets.[1][2][3] While structurally similar, the simple substitution of a sulfur atom (in thiazole) for an oxygen atom (in oxazole) imparts distinct physicochemical properties that profoundly influence their biological activity, pharmacokinetic profiles, and therapeutic potential.[2][4]
This guide provides an in-depth, objective comparison of the biological activities of thiazole and oxazole derivatives, moving beyond a mere list of functions to explore the underlying structure-activity relationships and mechanistic insights that guide contemporary drug design. We will dissect experimental data across key therapeutic areas, providing researchers and drug development professionals with a clear, evidence-based understanding of these two critical pharmacophores.
Structural Nuances: The Sulfur vs. Oxygen Dichotomy
The core difference between thiazole and oxazole lies in the heteroatom at position 1: sulfur for thiazole and oxygen for oxazole. This fundamental distinction dictates their electronic and steric properties. Sulfur is larger and less electronegative than oxygen, which influences the aromaticity, bond angles, and hydrogen-bonding capabilities of the respective rings. Thiazoles are generally considered more aromatic than oxazoles.[2] The nitrogen atom at position 3 in both rings acts as a hydrogen bond acceptor, a crucial interaction point with many biological targets.[5] These subtle yet significant differences are the basis for the varied biological profiles observed.
Comparative Biological Activity: A Therapeutic Showdown
Thiazole and oxazole derivatives have been extensively investigated and demonstrate a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][6][7]
Antimicrobial Activity
Both scaffolds are integral to the development of new antimicrobial agents, a critical endeavor in the face of rising multidrug resistance.[8][9][10]
-
Thiazole Derivatives: The thiazole ring is a cornerstone of many antimicrobial drugs.[1][10] Its derivatives have shown potent activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[10] The lipophilic nature of many substituted thiazoles facilitates their penetration through microbial cell membranes.[13][14] For instance, certain 2,4-disubstituted thiazole derivatives have demonstrated significant inhibitory effects against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[13]
-
Oxazole Derivatives: Oxazole-containing compounds also exhibit significant antibacterial and antifungal properties.[8][9][15] They are key components in antibacterial drug discovery, with some derivatives showing excellent activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.[8] The structure-activity relationship (SAR) studies reveal that the introduction of a 1,3-oxazole ring can markedly increase the antimicrobial potency of a molecule.[8]
| Compound Class | Example Derivative | Target Organism | Activity (MIC) | Reference |
| Thiazolyl-Pyrazoline | Compound 60-65 series | S. pneumoniae, E. coli | 0.03–7.81 µg/mL | [11] |
| Heteroaryl Thiazole | Compound 9 | Fungal Strains | 0.06–0.23 mg/mL | [16] |
| Amido Sulfonamido Bisoxazole | N/A | S. aureus, K. pneumoniae | Zone of inhibition: 21-22 mm | [8] |
| Substituted Oxazole | Compound 13a | E. coli | Zone of inhibition: 20 mm | [17] |
Anticancer Activity
The fight against cancer has seen significant contributions from both thiazole and oxazole-based chemotherapeutics.[5][18]
-
Thiazole Derivatives: Thiazole is a key scaffold for developing compounds that interact with various cancer targets.[5] FDA-approved drugs like Dasatinib and Ixazomib validate the therapeutic success of this core.[5] Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[5][19] Numerous studies have reported potent in vitro activity, with some derivatives showing IC50 values in the nanomolar to low micromolar range against cell lines like HeLa (cervical cancer) and HepG2 (liver cancer).[14][19]
-
Oxazole Derivatives: Oxazoles have emerged as a promising entity for developing novel anticancer drugs.[20] They can induce apoptosis in cancer cells by inhibiting novel targets such as STAT3, G-quadruplexes, and tubulin protein.[20][21][22] Many oxazole derivatives have demonstrated excellent potencies on various cancer cell lines, with IC50 values often in the nanomolar range.[20][21] While perhaps less represented in currently approved drugs compared to thiazoles, the breadth of their mechanistic targets makes them an intensely active area of research.[18][23]
| Compound Class | Example Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| β-pentene based thiazole | Compound 87a | HeLa | 3.48 ±0.14 µM | [19] |
| Hydrazinyl-thiazolone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | |
| Hydrazinyl-thiazolone | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | |
| Oxazole-based | Various | Multiple | Nanomolar concentrations | [20][21] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and both heterocycles have been leveraged to develop potent anti-inflammatory agents.[24][25]
-
Thiazole Derivatives: Thiazole-containing molecules can serve as effective anti-inflammatory agents by blocking key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[24][25] The clinically used NSAID Meloxicam contains a thiazole ring.[19] By inhibiting these enzymes, thiazole derivatives can reduce the production of pro-inflammatory mediators. Certain derivatives have shown a significant reduction in paw edema in animal models, a standard preclinical measure of anti-inflammatory effect.[26][27]
-
Oxazole Derivatives: The oxazole-containing drug Oxaprozin is an established NSAID used for osteoarthritis and rheumatoid arthritis, acting via inhibition of cyclooxygenase.[4] This demonstrates the scaffold's clinical utility in this therapeutic area.[4][6] Like thiazoles, oxazole derivatives can exhibit a wide range of anti-inflammatory activities, often linked to the inhibition of COX-2.[28]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is not determined by the core ring alone but is heavily modulated by the nature and position of its substituents. This is the central principle of SAR in drug design.
-
Causality in Design: For thiazoles, introducing electron-withdrawing groups or specific heterocyclic moieties can enhance antimicrobial or anticancer activity.[11] Similarly, for oxazoles, SAR studies have revealed that specific substitutions can lead to highly potent and selective enzyme inhibitors, with some achieving picomolar affinity.[29] For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, replacing a terminal phenyl group with a 3-chloro-phenyl group on the C2 acyl side chain of an α-keto oxazole resulted in a 5-fold increase in potency.[29] This iterative process of synthesis and testing, guided by SAR, is fundamental to optimizing a lead compound.
Caption: Generalized Structure-Activity Relationship (SAR) model.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and self-validating experimental protocols are essential. Below are methodologies for two cornerstone assays in this field.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation: Aseptically prepare a stock solution of the test compound (thiazole or oxazole derivative) in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth, as evidenced by the absence of turbidity.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol measures the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50), a key metric for anticancer activity.
Methodology: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for IC50 determination using the MTT assay.
Conclusion and Future Perspectives
Both thiazole and oxazole derivatives are undeniably powerful scaffolds in medicinal chemistry, each offering a distinct profile of biological activities. Thiazoles, backed by several blockbuster drugs, have a proven track record, particularly in anticancer and antimicrobial applications.[1][5][19] Their chemical stability and versatile synthetic chemistry make them a reliable choice. Oxazoles, while also clinically validated, are the subject of intense investigation for novel targets, showing exceptional potency in areas like cancer and inflammation.[6][20][21]
The choice between a thiazole and an oxazole core is not arbitrary but a strategic decision based on the target, desired mechanism of action, and intended pharmacokinetic properties. Future research will likely focus on creating hybrid molecules that combine the beneficial features of these and other pharmacophores, as well as exploring their potential against emerging therapeutic targets. The continued exploration of their vast chemical space promises to yield the next generation of innovative medicines.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For thiazole derivatives, a class of compounds with broad therapeutic applications, robust and reliable analytical methods are crucial for advancing drug development. This guide provides an in-depth technical comparison of analytical methods for quantifying thiazole derivatives, with a core focus on the principles and practical application of cross-validation. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific reasoning that underpins these critical analytical endeavors.
The Imperative of Method Equivalence: Understanding Cross-Validation
An analytical method, once validated, provides a high degree of assurance that it is suitable for its intended purpose. However, in the lifecycle of a drug product, it is often necessary to use different analytical methods or to transfer a method between laboratories. This is where cross-validation becomes essential. Cross-validation is the process of formally demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results.[1] This ensures the consistency and reliability of data throughout a product's development and commercial life.
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) emphasize the importance of cross-validation to ensure data integrity.[1] The recently updated ICH Q2(R2) guideline provides a framework for the validation of analytical procedures and acknowledges the need for cross-validation when multiple methods are employed.
The primary scenarios necessitating cross-validation include:
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., Quality Control).
-
Multi-site Studies: When a single clinical or non-clinical study utilizes multiple laboratories for sample analysis.
-
Comparison of Different Analytical Techniques: When data from different analytical methods (e.g., HPLC-UV and LC-MS/MS) need to be compared or bridged.
This guide will focus on the practical aspects of cross-validating two of the most common analytical techniques for thiazole derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Core Analytical Techniques for Thiazole Derivatives
Thiazole derivatives, with their characteristic heterocyclic ring structure, lend themselves to analysis by various chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely used technique for the quantification of thiazole derivatives in pharmaceutical formulations and bulk drug substances.[2][3] Its advantages include robustness, cost-effectiveness, and relatively simple operation. The chromophoric nature of the thiazole ring system generally allows for sensitive detection using UV spectrophotometry.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, where low concentrations of thiazole derivatives need to be quantified in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[2][3] Its superior sensitivity and selectivity, achieved through mass-based detection, allow for the accurate measurement of analytes at picogram to nanogram levels.
The following diagram illustrates the typical workflow for the analysis of thiazole derivatives using these techniques.
Caption: General workflow for the analysis of thiazole derivatives.
Designing a Cross-Validation Study: A Practical Approach
A well-designed cross-validation study is crucial for obtaining meaningful and reliable results. The following sections outline the key considerations and a step-by-step protocol for cross-validating an HPLC-UV method and an LC-MS/MS method for the quantification of a thiazole derivative.
Experimental Design Philosophy
The core principle of a cross-validation study is to analyze the same set of samples using both analytical methods and to statistically compare the results. The selection of samples is critical and should cover the entire analytical range of the methods. Both spiked quality control (QC) samples and, if available, incurred samples (samples from dosed subjects in a study) should be included.
Key Performance Criteria for Evaluation
The cross-validation process evaluates several key performance parameters to establish the equivalence of the methods:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes both repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Statistical Analysis: The Arbiter of Equivalence
Statistical analysis is fundamental to the interpretation of cross-validation data. The goal is to determine if there is a statistically significant difference between the results obtained from the two methods. Commonly used statistical tools include:
-
Student's t-test: Used to compare the means of the two sets of data.
-
F-test: Used to compare the variances of the two sets of data.
-
Bland-Altman plot: A graphical method to visualize the agreement between two quantitative measurements.
-
Regression analysis: To determine the correlation and bias between the two methods.
The acceptance criteria for these statistical tests should be pre-defined in the validation protocol.
A Case Study in Cross-Validation: Quantifying a Novel Aminothiazole
To illustrate the practical application of these principles, let's consider a hypothetical case study involving the cross-validation of a newly developed HPLC-UV method and a more sensitive LC-MS/MS method for a novel aminothiazole drug candidate, "Thiazolam."
Experimental Protocol: Cross-Validation of Thiazolam Methods
1. Preparation of Cross-Validation Samples:
-
Quality Control (QC) Samples: Prepare a single batch of QC samples at three concentration levels: low (LQC), medium (MQC), and high (HQC), covering the analytical range of both methods. These are prepared by spiking a known amount of Thiazolam reference standard into a blank matrix (e.g., drug product placebo or control plasma).
-
Incurred Samples (if applicable): If available from a pharmacokinetic study, select a set of incurred samples that span the observed concentration range.
2. Analytical Procedure:
-
Divide the prepared QC and incurred samples into two sets.
-
Analyze one set of samples using the validated HPLC-UV method and the other set using the validated LC-MS/MS method.
-
To assess inter-assay precision, the analysis should be performed on at least two different days by different analysts, if possible.
3. Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level for both methods.
-
Accuracy: The mean concentration of the QC samples for each method should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The %CV for the replicate measurements of each QC level should not exceed 15% (20% for LLOQ).
-
Statistical Comparison:
-
Perform a Student's t-test on the mean concentrations obtained from both methods for each QC level. A p-value > 0.05 is typically considered to indicate no significant difference.
-
Conduct an F-test to compare the variances.
-
Generate a Bland-Altman plot to visualize the agreement between the two methods. The differences between the measurements should be randomly scattered around zero.
-
Perform a linear regression analysis of the LC-MS/MS results versus the HPLC-UV results. The slope should be close to 1, and the intercept close to 0, with a correlation coefficient (r²) > 0.98.
-
The following diagram illustrates the decision-making workflow for the cross-validation study.
Caption: Cross-validation decision workflow.
Data Presentation: Summarizing the Results
The quantitative data from the cross-validation study should be presented in a clear and concise manner. Tables are an effective way to summarize the accuracy, precision, and statistical comparison results.
Table 1: Accuracy and Precision Data for Thiazolam Quantification
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 1.0 | HPLC-UV | 1.05 | 105.0 | 4.2 |
| LC-MS/MS | 1.02 | 102.0 | 3.8 | ||
| MQC | 10.0 | HPLC-UV | 9.85 | 98.5 | 2.5 |
| LC-MS/MS | 10.10 | 101.0 | 2.1 | ||
| HQC | 50.0 | HPLC-UV | 51.20 | 102.4 | 1.8 |
| LC-MS/MS | 49.95 | 99.9 | 1.5 |
Table 2: Statistical Comparison of Thiazolam Quantification Methods
| QC Level | Student's t-test (p-value) | F-test (p-value) | Regression Analysis (LC-MS/MS vs. HPLC-UV) |
| LQC | 0.45 | 0.82 | Slope: 0.98 |
| MQC | 0.38 | 0.65 | Intercept: 0.05 |
| HQC | 0.25 | 0.51 | r²: 0.995 |
Conclusion: Ensuring Data Comparability Through Rigorous Science
Cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and consistency of data in drug development. By carefully designing and executing cross-validation studies, and by applying appropriate statistical analyses, researchers can ensure that data generated from different methods or laboratories are comparable and can be used with confidence in regulatory submissions and for critical decision-making. This guide provides a framework for approaching the cross-validation of analytical methods for thiazole derivatives, emphasizing the importance of understanding the "why" behind the "how" to ensure the highest standards of scientific integrity.
References
- ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023).
- U.S.
- From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Valid
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
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reactivity comparison of 5-Methyl-4-phenylthiazole-2-carbaldehyde with other aryl aldehydes
An In-depth Guide to the Comparative Reactivity of 5-Methyl-4-phenylthiazole-2-carbaldehyde
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of the reactivity of this compound with other common aryl aldehydes. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical experimental frameworks. We will explore the unique electronic characteristics of the thiazole ring system and how they modulate the reactivity of the aldehyde functional group in key organic transformations.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmaceuticals, including vitamin B1 (Thiamine).[1] Its derivatives are known for diverse biological activities.[2][3] this compound serves as a crucial building block for synthesizing more complex molecules. Understanding its reactivity compared to simpler aryl aldehydes like benzaldehyde is paramount for designing efficient synthetic routes and predicting reaction outcomes.
The reactivity of an aryl aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic properties of the aromatic ring to which it is attached. This guide will dissect these influences, comparing our target molecule to benzaldehyde, an electron-rich analogue (4-methoxybenzaldehyde), and an electron-poor analogue (4-nitrobenzaldehyde).
Electronic Landscape: How the Thiazole Ring Dictates Reactivity
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen.[1] Its electronic nature is distinct from that of a simple benzene ring. The nitrogen atom at position 3 is pyridine-like and, along with the sulfur atom, imparts a net electron-withdrawing character to the ring system.[4]
Crucially, the aldehyde group in this compound is attached to the C2 position. This position is known to be the most electron-deficient in the thiazole ring due to the inductive effects of the adjacent nitrogen and sulfur atoms.[5] This strong electron withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile.
Let's compare this to other aryl aldehydes:
-
Benzaldehyde : Serves as our baseline. The phenyl ring has a relatively neutral electronic influence compared to the substituted examples.
-
4-Methoxybenzaldehyde : The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. It pushes electron density into the benzene ring, which in turn reduces the electrophilicity of the carbonyl carbon.
-
4-Nitrobenzaldehyde : The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). It pulls electron density away from the ring, making the carbonyl carbon significantly more electrophilic.
Based on these electronic principles, we can predict a general reactivity trend towards nucleophilic attack.
Caption: Relative electrophilicity of aryl aldehydes.
Table 1: Predicted Reactivity Based on Electronic Effects
| Aldehyde | Key Structural Feature | Electronic Effect on Carbonyl Carbon | Predicted Relative Reactivity |
| This compound | Aldehyde at C2 of electron-poor thiazole ring | Strong inductive withdrawal from N and S heteroatoms significantly increases electrophilicity.[5] | Very High |
| 4-Nitrobenzaldehyde | -NO₂ group (EWG) para to the aldehyde | Strong resonance and inductive withdrawal increases electrophilicity.[6] | High |
| Benzaldehyde | Unsubstituted phenyl ring | Baseline for aryl aldehydes.[7] | Medium |
| 4-Methoxybenzaldehyde | -OCH₃ group (EDG) para to the aldehyde | Strong resonance donation decreases electrophilicity.[6] | Low |
Comparative Analysis in Key Reactions
To empirically test these predictions, we can evaluate the aldehydes in hallmark reactions. Here, we focus on the Knoevenagel condensation and the Wittig reaction as robust C-C bond-forming methodologies sensitive to carbonyl electrophilicity.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base.[8] The rate-determining step is often the initial nucleophilic attack of the carbanion on the carbonyl carbon.[9] A more electrophilic aldehyde will react faster and often give higher yields under milder conditions.
Caption: General mechanism of the Knoevenagel condensation.
Table 2: Representative Data for Knoevenagel Condensation with Malononitrile
| Aldehyde Substrate | Conditions | Reaction Time (h) | Yield (%) | Reference / Rationale |
| This compound | Piperidine (cat.), Ethanol, reflux | < 1 | > 95 (Pred.) | Predicted: High reactivity due to the electron-deficient C2 position should lead to a rapid and high-yielding reaction.[5][10] |
| 4-Nitrobenzaldehyde | Piperidine (cat.), Ethanol, reflux | 1.5 | 92 | [11] |
| Benzaldehyde | Piperidine (cat.), Ethanol, reflux | 3 | 85 | [11] |
| 4-Methoxybenzaldehyde | Piperidine (cat.), Ethanol, reflux | 6 | 78 | [11] |
The data clearly shows that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. We confidently predict that this compound would be the most reactive in this series.
Wittig Reaction
The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide. The initial nucleophilic attack of the ylide on the carbonyl carbon is a key step.[12] Similar to the Knoevenagel condensation, increased electrophilicity of the aldehyde enhances the reaction rate.
Table 3: Representative Data for Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
| Aldehyde Substrate | Conditions | Reaction Time (h) | Yield (%) | Reference / Rationale |
| This compound | THF, room temp. | 2 | > 90 (Pred.) | Predicted: The highly electrophilic carbonyl should react efficiently with stabilized ylides even at room temperature. |
| 4-Nitrobenzaldehyde | THF, room temp. | 4 | 88 | Based on general reactivity principles.[12][13] |
| Benzaldehyde | THF, room temp. | 12 | 85 | Based on general reactivity principles.[13][14] |
| 4-Methoxybenzaldehyde | THF, reflux | 12 | 75 | Based on general reactivity principles; requires heating for reasonable rates.[12] |
Experimental Protocols
To validate these comparisons, the following detailed protocols can be employed. These are designed as self-validating systems, with clear steps for reaction, workup, and analysis.
General Experimental Workflow for Comparative Study
Caption: Standard workflow for a comparative reactivity study.
Protocol: Knoevenagel Condensation of Aryl Aldehydes with Malononitrile
Objective: To compare the reaction rate and yield for the condensation of various aryl aldehydes with malononitrile.
Materials:
-
This compound
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Standard glassware for reflux and workup
-
TLC plates (silica gel) and developing chamber
-
NMR spectrometer
Procedure:
-
Reaction Setup: In four separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, place one of each aldehyde (1.0 mmol).
-
To each flask, add malononitrile (1.1 mmol, 1.1 equiv).
-
Add anhydrous ethanol (10 mL) to each flask and stir to dissolve the solids.
-
Reaction Initiation: To each flask, add piperidine (0.1 mmol, 0.1 equiv) as the catalyst.
-
Heating and Monitoring: Place the flasks in a preheated oil bath at 80 °C (reflux). Monitor the progress of each reaction every 30 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The consumption of the aldehyde spot indicates reaction progress.
-
Workup: Once a reaction is complete (as determined by TLC), cool the flask to room temperature. Most products will precipitate. Cool further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Analysis: Dry the collected solid under vacuum. Record the mass to calculate the yield. Confirm the structure and purity of the product using ¹H NMR spectroscopy.
Causality and Choice of Protocol: This protocol uses a catalytic amount of a weak base (piperidine) and thermal conditions, which allows for clear differentiation in reactivity based on the aldehyde's electrophilicity.[8] Monitoring by TLC provides a semi-quantitative measure of reaction rate, while isolated yield gives the final quantitative comparison.
Conclusion
The electronic properties of the thiazole ring system render this compound a highly reactive aldehyde towards nucleophilic attack. The strong electron-withdrawing nature of the heteroaromatic ring at the C2 position makes its carbonyl carbon significantly more electrophilic than that of benzaldehyde and even surpasses the activation provided by a strong EWG like a nitro group. This heightened reactivity translates to faster reaction times and potentially higher yields in fundamental transformations like Knoevenagel condensations and Wittig reactions. For synthetic chemists, this means that reactions involving this aldehyde can often be performed under milder conditions and with shorter reaction times, making it an efficient and versatile building block in the synthesis of complex pharmaceutical targets.
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A Comparative Guide to Thiazole Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction: The Enduring Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. From the vitamin thiamine (B1) to a multitude of synthetic pharmaceuticals with antimicrobial, antiretroviral, and anticancer properties, the prevalence of the thiazole scaffold underscores the critical need for efficient and sustainable synthetic methodologies.[1][2][3][4]
This guide provides a comprehensive comparison between traditional, conventional heating methods and modern microwave-assisted techniques for the synthesis of thiazoles. We will delve into the mechanistic underpinnings of the classical Hantzsch synthesis, provide detailed experimental protocols for both approaches, and present a quantitative comparison of their performance. This analysis aims to equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs, balancing considerations of speed, yield, and green chemistry principles.[5][6][7]
The Benchmark: Conventional Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[8] The classical approach involves the condensation of a thioamide with an α-haloketone, typically under reflux conditions for several hours.[8][9]
Mechanism of Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:[10]
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate.[10][11]
-
Intramolecular Cyclization: An intramolecular attack by the nitrogen atom onto the ketone carbonyl leads to the formation of a five-membered ring.[9][10]
-
Dehydration: Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic thiazole ring.[10]
Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Conventional Synthesis of 2-amino-4-phenylthiazole
This protocol provides a representative example of a conventional Hantzsch synthesis.[9][11]
Materials:
-
Thiourea (5.0 mmol)
-
2-Bromoacetophenone (5.0 mmol)
-
Methanol or Ethanol (5-10 mL)
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (5.0 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add methanol or ethanol (5-10 mL) as the solvent.
-
Heat the mixture to reflux with constant stirring for 30 minutes to 2 hours.[9][11]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a base (e.g., 5% Na2CO3 solution) to precipitate the product.[9]
-
Collect the solid product by vacuum filtration, wash with water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The Modern Approach: Microwave-Assisted Thiazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating.[6][7][12] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and cleaner product profiles.[12][13][14] This is due to the efficient and direct heating of the polar molecules in the reaction mixture, a phenomenon known as "dielectric heating," which minimizes thermal gradients and side reactions often observed with conventional heating methods.[5][15]
Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole
This protocol illustrates the application of microwave irradiation to the Hantzsch synthesis, demonstrating a significant reduction in reaction time.[16][17][18]
Materials:
-
Thiourea (1.1 mmol)
-
2-Bromoacetophenone (1.1 mmol)
-
Ethanol (4 mL)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine thiourea (1.1 mmol) and 2-bromoacetophenone (1.1 mmol).[16][18]
-
Add ethanol (4 mL) to the vessel.
-
Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 70-90°C) for 10-15 minutes.[16][19]
-
After the irradiation period, the vessel is automatically cooled to room temperature by the instrument.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry. Due to the high purity often achieved, recrystallization may not be necessary.[12]
Caption: Comparative workflow of conventional vs. microwave-assisted thiazole synthesis.
Performance Comparison: A Head-to-Head Analysis
The advantages of microwave-assisted synthesis become evident when directly comparing the key performance metrics with the conventional method. The following table summarizes typical experimental data for Hantzsch-type thiazole syntheses.[14][16][17][20]
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 0.5 - 8 hours | 5 - 30 minutes |
| Typical Yield | 70 - 90% | 82 - 95% |
| Energy Consumption | High | Low |
| Process Control | Limited (bulk heating) | Precise temperature & pressure monitoring |
| Product Purity | Often requires purification | Generally higher, less side-product formation |
| Green Chemistry Aspect | Higher energy and solvent use | Reduced energy and often solvent use |
Discussion: Interpreting the Data
The data clearly demonstrates the superiority of the microwave-assisted approach in terms of both reaction time and yield. The dramatic reduction in reaction time from hours to minutes is a significant advantage, enabling higher throughput and faster compound library generation in a drug discovery setting.[12][21] This acceleration is a direct result of the rapid, uniform, and efficient energy transfer characteristic of microwave heating.[15][22]
The often-improved yield and higher product purity can be attributed to several factors. The rapid heating minimizes the time the reactants and products are exposed to high temperatures, thereby reducing the formation of thermal decomposition byproducts.[6][12] Furthermore, the precise temperature control in modern microwave reactors ensures consistent reaction conditions, leading to greater reproducibility.[22]
From a green chemistry perspective, the reduced reaction times and increased efficiency translate to significant energy savings.[5][7][23] Microwave synthesis is considered a green technology as it aligns with principles of waste reduction and energy efficiency.[5][24]
Conclusion and Future Outlook
While conventional heating methods for thiazole synthesis are well-established and accessible, microwave-assisted synthesis offers a compelling alternative that aligns with the modern demands for speed, efficiency, and sustainability in chemical research.[25] The significant reduction in reaction times, coupled with increased yields and cleaner product profiles, makes MAOS an indispensable tool for medicinal chemists and researchers in the pharmaceutical industry. As the development of new thiazole-containing drug candidates continues to be a priority, the adoption of advanced synthetic technologies like microwave irradiation will be crucial in accelerating the pace of discovery.[18][26]
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A Researcher's Guide to Alternative Catalysts in Substituted Thiazole Synthesis: A Comparative Analysis
The thiazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The classical Hantzsch synthesis, while foundational, often relies on harsh conditions and toxic reagents, prompting the exploration of more efficient, sustainable, and versatile catalytic alternatives. This guide provides an in-depth comparison of prominent alternative catalysts for the synthesis of substituted thiazoles, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal system for their specific needs.
The Rise of Greener Alternatives: Biocatalysis with Chitosan Derivatives
In the pursuit of environmentally benign synthetic methodologies, biocatalysts have emerged as a compelling option. Chitosan, a natural biopolymer, and its derivatives have shown significant catalytic activity in thiazole synthesis, particularly when coupled with energy-efficient techniques like ultrasonic irradiation.[1]
Causality Behind Experimental Choices:
The catalytic efficacy of chitosan-based materials stems from the presence of amine groups, which can act as basic sites to facilitate key proton transfer steps in the reaction mechanism.[2] Modifying chitosan, for instance by creating a terephthalohydrazide Schiff's base hydrogel (TCsSB), can enhance its catalytic performance by increasing surface area and thermal stability.[1] Ultrasound irradiation is employed to accelerate the reaction, often leading to higher yields in shorter timeframes under milder conditions.[1]
Performance Comparison:
A comparative study between unmodified chitosan (Cs) and a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) highlights the benefits of catalyst modification. Under ultrasonic irradiation, TCsSB consistently provides higher yields of substituted thiazoles in shorter reaction times compared to Cs.[1]
| Catalyst | Product | Yield (%) with Cs | Reaction Time (min) with Cs | Yield (%) with TCsSB | Reaction Time (min) with TCsSB |
| Cs vs. TCsSB | 4a | - | - | 92 | 20 |
| Cs vs. TCsSB | 4b | - | - | 90 | 25 |
| Cs vs. TCsSB | 4c | - | - | 94 | 20 |
| Cs vs. TCsSB | 4d | - | - | 88 | 30 |
| Cs vs. TCsSB | 4e | - | - | 91 | 25 |
| Cs vs. TCsSB | 4f | - | - | 89 | 30 |
| Cs vs. TCsSB | 7a | - | - | 93 | 15 |
| Cs vs. TCsSB | 7b | - | - | 90 | 20 |
| Cs vs. TCsSB | 7c | - | - | 95 | 15 |
| Cs vs. TCsSB | 7d | - | - | 89 | 25 |
| Cs vs. TCsSB | 7e | - | - | 92 | 20 |
| Cs vs. TCsSB | 7f | - | - | 91 | 25 |
| Data adapted from a study on the synthesis of novel thiazole derivatives.[1] |
Experimental Protocol: TCsSB-Catalyzed Synthesis of Thiazole Derivatives under Ultrasonic Irradiation
-
Reactant Mixture: In a suitable reaction vessel, combine 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide (1 mmol), the appropriate hydrazonoyl chloride or 2-bromo-1-arylethan-1-one (1 mmol), and TCsSB (15% wt.) in ethanol.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic water bath maintained at 35 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 15-30 minutes), filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted thiazole.
Catalytic Cycle: Chitosan-Based Biocatalysis
Caption: Proposed mechanism for chitosan-catalyzed thiazole synthesis.
Versatility and Efficiency: Metal-Based Catalysis
Transition metal catalysts, particularly those based on copper, offer a powerful and versatile platform for the synthesis of substituted thiazoles through various reaction pathways. These methods often exhibit high functional group tolerance and provide access to a wide range of thiazole derivatives.
Copper-Catalyzed [3+1+1]-Type Condensation
A notable copper-catalyzed approach involves the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN).[3][4] This redox-neutral process avoids the use of harsh halogenating agents often required in traditional methods.[4]
Causality Behind Experimental Choices:
Copper(I) iodide (CuI) has been identified as a highly effective catalyst for this transformation.[4][5] The choice of toluene as the solvent and KSCN as the sulfur source has been optimized to achieve high yields.[4][5] The reaction proceeds through a proposed radical mechanism involving N-O/C-S bond cleavages and C-S/C-N bond formations.[4]
Performance Data:
This copper-catalyzed method consistently delivers good to excellent yields for a variety of substituted thiazoles.
| Entry | Oxime | Anhydride | Product | Yield (%) |
| 1 | Acetophenone oxime | Acetic anhydride | 4-methyl-2-phenylthiazole | 81 |
| 2 | 4-Methylacetophenone oxime | Acetic anhydride | 2-(4-methylphenyl)-4-methylthiazole | 85 |
| 3 | 4-Methoxyacetophenone oxime | Acetic anhydride | 2-(4-methoxyphenyl)-4-methylthiazole | 78 |
| 4 | 4-Chloroacetophenone oxime | Acetic anhydride | 2-(4-chlorophenyl)-4-methylthiazole | 75 |
| 5 | Propiophenone oxime | Acetic anhydride | 4-ethyl-2-phenylthiazole | 76 |
| Optimized conditions: CuI (10 mol%), KSCN (2.0 equiv.), Toluene, 120 °C, 24 h.[4][5] |
Experimental Protocol: Copper-Catalyzed Synthesis from Oximes
-
Reaction Setup: To a sealed tube, add the oxime (0.5 mmol), anhydride (1.0 mmol), KSCN (1.0 mmol), and CuI (0.05 mmol).
-
Solvent Addition: Add toluene (2.0 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate, and purify by column chromatography on silica gel.
Catalytic Cycle: Copper-Catalyzed [3+1+1] Condensation
Caption: Plausible mechanism for Cu-catalyzed thiazole synthesis.
Reusable Nanocatalysts: NiFe₂O₄ Nanoparticles
For enhanced sustainability, magnetically recoverable nanocatalysts like nickel ferrite (NiFe₂O₄) have been successfully employed in the one-pot, three-component synthesis of thiazole scaffolds.[6][7]
Causality Behind Experimental Choices:
NiFe₂O₄ nanoparticles offer high catalytic activity and, crucially, can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of efficacy.[6][8] The use of an ethanol:water solvent system further enhances the green credentials of this method.[7]
Performance and Reusability:
This system provides excellent yields and demonstrates remarkable catalyst stability over several runs.
| Cycle | Yield (%) of Product 4a |
| 1 | 90 |
| 2 | 88 |
| 3 | 87 |
| 4 | 85 |
| Reaction conditions: α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), anhydride (1 mmol), nano-NiFe₂O₄ (5 mg), ethanol:water, 75 °C, 60 min.[6] |
Experimental Protocol: NiFe₂O₄ Nanoparticle-Catalyzed Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the appropriate anhydride (1 mmol), and NiFe₂O₄ nanoparticles (5 mg) in an ethanol:water (1:1) solvent system.
-
Reaction: Reflux the mixture at 75 °C for 60 minutes.
-
Catalyst Recovery: After cooling, place a magnet against the side of the flask to immobilize the nanocatalyst. Decant the solution.
-
Product Isolation: Concentrate the decanted solution and purify the residue by recrystallization or column chromatography.
-
Catalyst Recycling: Wash the recovered nanoparticles with ethanol and dry for reuse in subsequent reactions.
Metal-Free Approaches: Organocatalysis and Photochemistry
Moving away from metal-based systems, organocatalysis and photochemical methods present attractive alternatives, often characterized by mild reaction conditions and operational simplicity.
Brønsted Acid Catalysis: Trifluoromethanesulfonic Acid (TfOH)
Trifluoromethanesulfonic acid (TfOH) has proven to be an effective Brønsted acid catalyst for the coupling of α-diazoketones with thioamides or thioureas to furnish 2,4-disubstituted thiazoles.[3][9] This metal-free approach boasts good to excellent yields and a broad substrate scope.[3][9]
Causality Behind Experimental Choices:
TfOH protonates the α-diazoketone, facilitating the loss of dinitrogen and the formation of a key reactive intermediate. This intermediate is then trapped by the thioamide, leading to cyclization and formation of the thiazole ring. The mild reaction conditions are a significant advantage of this protocol.[9]
Visible-Light-Mediated Synthesis
An innovative and sustainable approach utilizes visible light to induce the annulation of benzothioamides with sulfoxonium ylides, producing thiazole derivatives without the need for any external photocatalyst, metal, or oxidant.[10]
Causality Behind Experimental Choices:
In this system, the benzothioamide itself acts as a photosensitizer.[10] Upon irradiation with visible light, it is excited to a triplet state, which then initiates the reaction cascade. Furthermore, the benzothioamide also functions as an organocatalyst to promote the final cyclization and dehydration steps.[10] This dual role of the substrate makes for a highly efficient and atom-economical process.
Performance Data: Visible-Light-Mediated Synthesis
High yields are achieved for a range of thiazole derivatives under mild, green conditions.
| Entry | Benzothioamide | Sulfoxonium Ylide | Product | Yield (%) |
| 1 | Thiobenzamide | Dimethylsulfoxonium methylide | 2-Phenylthiazole | 92 |
| 2 | 4-Methylthiobenzamide | Dimethylsulfoxonium methylide | 2-(p-Tolyl)thiazole | 95 |
| 3 | 4-Methoxythiobenzamide | Dimethylsulfoxonium methylide | 2-(4-Methoxyphenyl)thiazole | 91 |
| 4 | 4-Chlorothiobenzamide | Dimethylsulfoxonium methylide | 2-(4-Chlorophenyl)thiazole | 88 |
| Reaction conditions: Benzothioamide (0.2 mmol), sulfoxonium ylide (0.3 mmol), solvent, visible light, room temperature.[10] |
Experimental Protocol: Visible-Light-Mediated Thiazole Synthesis
-
Reaction Setup: In a reaction tube, dissolve the benzothioamide (0.2 mmol) and the sulfoxonium ylide (0.3 mmol) in a suitable solvent (e.g., DMSO).
-
Irradiation: Place the reaction tube under a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitoring: Follow the reaction progress using TLC.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Logical Workflow: Visible-Light-Mediated Synthesis
Sources
- 1. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NiFe2O4@SiO2–Cu as a novel and efficient magnetically recoverable nanocatalyst for regioselective synthesis of β-thiol-1,2,3-triazoles under benign conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Visible-Light-Induced Annulation of Benzothioamides with Sulfoxonium Ylides To Construct Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-4-phenylthiazole-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Methyl-4-phenylthiazole-2-carbaldehyde (CAS No. 159670-56-1), a compound that, while valuable in research, requires careful management as chemical waste.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. The foundational principle is the "cradle-to-grave" responsibility for hazardous waste, which holds the generator accountable for the waste from its creation to its final disposal[1].
Hazard Assessment and Personal Protective Equipment (PPE)
Given the anticipated hazards of this compound, a thorough risk assessment is the critical first step before handling any waste containing this compound.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, pain, and irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Aquatic Toxicity: Release into the environment is expected to be harmful to aquatic organisms[2].
A summary of essential personal protective equipment is provided in the table below.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent splashes or airborne particles from coming into contact with the eyes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent the inhalation of harmful dust or vapors. Always consult your institution's environmental health and safety (EHS) office for specific guidance. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and compliance.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
-
Separate waste into categories:
-
Solid Waste: Unused reagent, contaminated lab supplies (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing the compound, reaction mixtures.
-
Sharps: Contaminated needles, Pasteur pipettes.
-
-
-
Containerization:
-
Use only approved, chemically resistant, and leak-proof containers for hazardous waste.
-
Ensure containers are in good condition with secure lids.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Keep containers closed at all times except when adding waste.
-
-
Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team and EHS office.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Chemwatch. (n.d.). 2-AMINO-5-METHYLTHIAZOLE GHS Safety Data Sheet. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methyl-4-phenylthiazole-2-carbaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds such as 5-Methyl-4-phenylthiazole-2-carbaldehyde represent a critical class of intermediates. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling protocols for this compound, grounded in established safety principles for related chemical structures.
Hazard Identification and Risk Assessment
Thiazole derivatives, as a class of compounds, are known to present several potential hazards. A thorough risk assessment is the critical first step before any handling of this compound. Based on data from similar compounds, the potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]
-
Toxicity: Some thiazole derivatives are harmful if swallowed.[5][6]
-
Aquatic Toxicity: Many related compounds are very toxic to aquatic life with long-lasting effects.[7][5][6]
Given these potential hazards, a multi-layered approach to personal protection is essential. This involves a combination of engineering controls, administrative controls, and the correct use of PPE.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2] | Thiazole derivatives can cause serious eye irritation and damage.[1][2][4] Goggles provide direct protection, while a face shield offers a broader barrier against splashes. |
| Hand Protection | Disposable, powder-free nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2][8] | Nitrile gloves offer good short-term protection against a range of chemicals.[2] Powder-free gloves are recommended to prevent contamination of the work area. The suitability and durability of the glove type depend on the frequency and duration of contact.[8] |
| Body Protection | A laboratory coat, preferably made of a non-absorbent material. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[2][8] | Protects skin from accidental contact and contamination of personal clothing.[2] Lab coats should be fully buttoned and fit properly to maximize skin coverage. |
| Respiratory Protection | Primary engineering controls, such as a certified chemical fume hood, are essential. If a fume hood is not available or if there is a risk of generating aerosols or dust outside of a contained system, a NIOSH-approved respirator (e.g., an N95 respirator for particulates or an appropriate cartridge respirator for vapors) should be used.[9] | Use in a well-ventilated area, such as a chemical fume hood, is the primary means of controlling respiratory exposure.[2] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as outlined in the table above.
-
Engineering Controls: Ensure that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment and reagents. Inspect containers for any damage or leaks.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Monitor the reaction closely, being aware of any signs of an exothermic reaction or pressure buildup.
-
-
Cleanup and Disposal:
-
Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste.[10]
-
Collect all waste material in a designated, properly labeled, and sealed container.[10]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label the waste container with "Hazardous Waste" and the full chemical name.
-
Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[10]
-
Arrange for disposal by a licensed hazardous waste disposal company.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[11]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill and clean it up using an appropriate absorbent material. Dispose of the cleanup materials as hazardous waste.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
- Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
- Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 4-Methylthiazole-5-carboxaldehyde. Fisher Scientific.
- Chemwatch GHS SDS in English (European) 57164-4. Chemstock.
- 2 - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. BB FABRICATION.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- 4-Methyl-5-thiazolecarboxaldehyde SDS, 82294-70-0 Safety Data Sheets. ECHEMI.
- Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. chemstock.ae [chemstock.ae]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. gerpac.eu [gerpac.eu]
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- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
